Product packaging for Peruvoside(Cat. No.:CAS No. 1182-87-2)

Peruvoside

Cat. No.: B190475
CAS No.: 1182-87-2
M. Wt: 548.7 g/mol
InChI Key: PMTSPAGBAFCORP-HBUONDEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Peruvoside is a potent cardiac glycoside naturally occurring in plants of the Thevetia genus (e.g., Thevetia neriifolia ) . As a research compound, its primary characterized mechanism is the inhibition of the Na+/K+-ATPase pump, a universal enzyme responsible for maintaining intracellular ion homeostasis . This inhibition leads to increased intracellular calcium levels, which has historically been the basis for investigating its positive inotropic effects on cardiac muscle . Beyond this well-known activity, this compound has garnered significant interest for its potent anti-cancer and broad-spectrum antiviral properties in preclinical models, making it a valuable tool for investigating novel therapeutic pathways . In oncology research, this compound demonstrates robust cytotoxic effects at nanomolar concentrations against a diverse range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and primitive myeloid leukemia (KG1a) cells . Its multi-faceted mechanism in inducing apoptosis and autophagy involves the dysregulation of key signaling pathways such as MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR . Studies also indicate that this compound can cause DNA damage and induce cell cycle arrest at the G0/G1 or G2/M phases, and it has shown efficacy in sensitizing certain cancer cells to other agents like Gefitinib . Notably, research suggests a promising therapeutic window, with potent effects on malignant cells and minimal observed cytotoxicity on normal human peripheral blood mononuclear cells (PBMCs) at effective doses . Furthermore, this compound has emerged as a compelling host-directed, broad-spectrum antiviral agent . It exhibits potent activity against a wide array of positive-sense RNA viruses, such as SARS-CoV-2, enterovirus A71 (EV-A71), dengue virus 2 (DENV2), and Zika virus (ZIKV), as well as some DNA and negative-sense RNA viruses . Its antiviral mechanism is distinct from direct-acting antivirals; it limits the formation of viral replication organelles by activating a cellular signaling cascade (Src/ERK/CDK1) that leads to the phosphorylation and deprivation of the host protein GBF1, consequently causing Golgi apparatus vesiculation and disrupting viral factory assembly . This unique host-targeted mechanism makes it a valuable compound for studying viral replication and host-pathogen interactions. In vivo studies have demonstrated 100% protection in this compound-treated mouse models infected with EV-A71, alongside a significant reduction in viral titers . This product is intended for research purposes only, such as in vitro cell culture studies and in vivo animal model research to further elucidate these complex mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O9 B190475 Peruvoside CAS No. 1182-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTSPAGBAFCORP-HBUONDEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881388
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182-87-2
Record name Peruvoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannogenin thevetoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peruvoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERUVOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Peruvoside's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, exerts its physiological and therapeutic effects primarily through the inhibition of the Na+/K+-ATPase, an essential transmembrane ion pump. This guide provides a detailed technical overview of the mechanism of action of this compound on the Na+/K+-ATPase, including its binding characteristics, the resulting downstream signaling cascades, and relevant experimental protocols. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this document will leverage data from closely related and well-studied cardiac glycosides to provide a comprehensive understanding of its action.

The Na+/K+-ATPase: A Prime Target

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This pumping action is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.

This compound's Interaction with Na+/K+-ATPase

This compound, like other cardiac glycosides, specifically targets the α-subunit of the Na+/K+-ATPase. The binding is characterized by the following key features:

  • Binding Site: this compound binds to a specific site on the extracellular face of the α-subunit. This binding site is highly conserved across different species[1].

  • Conformational State: The Na+/K+-ATPase cycles through different conformational states during its pumping cycle. Cardiac glycosides exhibit a high affinity for the phosphorylated E2-P conformation of the enzyme, which is an intermediate state in the transport cycle where the pump is open to the extracellular side. By binding to this state, this compound stabilizes the enzyme in an inactive conformation, thereby inhibiting its function.

  • Inhibition of Ion Transport: The binding of this compound to the E2-P state effectively locks the enzyme, preventing the dephosphorylation and subsequent conformational changes necessary to complete the ion transport cycle. This leads to a cessation of Na+ extrusion and K+ uptake.

Quantitative Aspects of Inhibition
Cardiac GlycosideCell Line/Enzyme SourceIC50 (nM)Reference
OuabainMDA-MB-231 cells89
OuabainA549 cells17
DigoxinMDA-MB-231 cells~164
DigoxinA549 cells40
DigoxinPorcine cerebral cortex Na+/K+-ATPase230[2]

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of downstream signaling events, extending beyond simple ion gradient disruption. These signaling pathways are critical to both the therapeutic and toxic effects of cardiac glycosides.

The "Ionic" Pathway and Intracellular Calcium

The primary and most well-understood consequence of Na+/K+-ATPase inhibition is the alteration of intracellular ion concentrations. The sequence of events is as follows:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase leads to a gradual accumulation of Na+ inside the cell.

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell. In its reverse mode, the NCX can even bring Ca2+ into the cell.

  • Elevated Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration. In cardiac myocytes, this elevated Ca2+ leads to increased storage in the sarcoplasmic reticulum, resulting in a more forceful contraction (positive inotropic effect).

Signal Transduction and Gene Expression

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. This compound binding can activate a series of intracellular signaling cascades, often initiated through conformational changes in the enzyme that are independent of major changes in intracellular ion concentrations.

  • Src Kinase Activation: The Na+/K+-ATPase exists in a complex with the non-receptor tyrosine kinase, Src. The binding of cardiac glycosides can activate Src.

  • EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).

  • Downstream Cascades: This EGFR activation triggers downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway. These pathways are known to regulate a wide array of cellular processes, including cell growth, proliferation, and survival.

Visualizing the Mechanisms

Signaling Pathways

Peruvoside_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase (α-subunit) Src Src NaK_ATPase->Src Activates Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NCX->Ca_ion Leads to EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Src->EGFR Transactivates This compound This compound This compound->NaK_ATPase Inhibition Na_ion->NCX Alters activity Cellular_Effects Cellular Effects (e.g., Inotropy, Gene Expression) Ca_ion->Cellular_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Effects Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Effects

Caption: Signaling pathways activated by this compound's inhibition of Na+/K+-ATPase.

Experimental Workflow: Na+/K+-ATPase Activity Assay

ATPase_Assay_Workflow start Start prepare_enzyme Prepare Na+/K+-ATPase (e.g., purified enzyme or tissue homogenate) start->prepare_enzyme prepare_reagents Prepare Assay Buffer (with and without this compound) start->prepare_reagents incubate Incubate Enzyme with this compound prepare_enzyme->incubate prepare_reagents->incubate initiate_reaction Initiate Reaction with ATP incubate->initiate_reaction stop_reaction Stop Reaction (e.g., with acid) initiate_reaction->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay) stop_reaction->measure_pi calculate_activity Calculate Na+/K+-ATPase Activity (Ouabain-sensitive fraction) measure_pi->calculate_activity end End calculate_activity->end

Caption: General workflow for a Na+/K+-ATPase activity assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cardiac glycosides like this compound with Na+/K+-ATPase.

Ouabain-Sensitive Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity is determined by comparing the total ATPase activity to the activity in the presence of a saturating concentration of ouabain (another cardiac glycoside that completely inhibits the enzyme).

Materials:

  • Purified Na+/K+-ATPase or tissue homogenate (e.g., from brain or heart)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (e.g., 100 mM stock)

  • This compound stock solution (in DMSO or ethanol)

  • Ouabain stock solution (e.g., 10 mM in water)

  • Stopping Reagent: e.g., 10% Trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., Malachite green-molybdate solution)

  • Phosphate standard solution

Procedure:

  • Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme preparation at a suitable concentration in a buffer without ATP.

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:

    • Total Activity: Assay buffer + Enzyme

    • Ouabain-Insensitive Activity: Assay buffer + Enzyme + Saturating Ouabain (e.g., 1-2 mM final concentration)

    • This compound Inhibition: Assay buffer + Enzyme + varying concentrations of this compound

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow for temperature equilibration and inhibitor binding.

  • Initiate Reaction: Start the reaction by adding a small volume of concentrated ATP solution to a final concentration of typically 2-5 mM.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., TCA).

  • Phosphate Detection: Add the phosphate detection reagent to each well/tube and incubate for color development according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

  • Calculation:

    • Construct a standard curve using the phosphate standard.

    • Determine the amount of Pi released in each sample from the standard curve.

    • Calculate the specific Na+/K+-ATPase activity: (Pi released in "Total Activity" sample) - (Pi released in "Ouabain-Insensitive Activity" sample).

    • Determine the percent inhibition by this compound at each concentration relative to the specific Na+/K+-ATPase activity and calculate the IC50 value.

[3H]-Ouabain Binding Assay

This radioligand binding assay directly measures the binding of a cardiac glycoside to the Na+/K+-ATPase. It can be used in a competition format to determine the binding affinity of non-radiolabeled compounds like this compound.

Materials:

  • Purified Na+/K+-ATPase or membrane preparation

  • Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM H3PO4

  • [3H]-Ouabain (radiolabeled ouabain)

  • This compound stock solution

  • Non-labeled ("cold") ouabain stock solution (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration apparatus

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following:

    • Total Binding: Binding buffer + Enzyme + [3H]-Ouabain

    • Non-specific Binding: Binding buffer + Enzyme + [3H]-Ouabain + a high concentration of cold ouabain (e.g., 1 mM)

    • Competition Binding: Binding buffer + Enzyme + [3H]-Ouabain + varying concentrations of this compound

  • Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the bound [3H]-Ouabain (trapped on the filter with the enzyme) from the unbound [3H]-Ouabain (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculation:

    • Specific Binding: (Counts in "Total Binding" sample) - (Counts in "Non-specific Binding" sample).

    • For the competition experiment, calculate the percent specific binding of [3H]-Ouabain at each concentration of this compound.

    • Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant) or IC50 of this compound.

Conclusion

This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process involving direct inhibition of the enzyme's ion-pumping function and the subsequent activation of complex intracellular signaling cascades. This dual action underscores its potential as both a therapeutic agent and a valuable tool for studying cellular signaling. While specific quantitative data for this compound remain to be fully elucidated, the established methodologies and the understanding gained from other cardiac glycosides provide a robust framework for future research and drug development efforts targeting the Na+/K+-ATPase.

References

An In-depth Technical Guide to the Cardiotonic Properties of Peruvoside in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peruvoside is a potent cardiac glycoside (CG) derived from the plant Thevetia neriifolia. Like other compounds in its class, its primary therapeutic application in cardiology is for the treatment of congestive heart failure.[1][2] The cardiotonic effects of this compound stem from its ability to inhibit the Na+/K+-ATPase enzyme in cardiomyocytes, leading to a cascade of ionic events that culminate in enhanced myocardial contractility.[3][4] This document provides a comprehensive technical overview of the mechanisms, experimental validation, and signaling pathways associated with this compound's action in heart failure models.

Core Mechanism of Cardiotonic Action

The positive inotropic (contractility-enhancing) effect of this compound is a direct consequence of its interaction with the Na+/K+-ATPase pump on the sarcolemma of cardiac muscle cells.[3][5]

  • Inhibition of Na+/K+-ATPase : this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function. This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane by actively transporting three Na+ ions out of the cell for every two K+ ions that enter.[4][6]

  • Increased Intracellular Sodium ([Na+]i) : Inhibition of the pump leads to a gradual accumulation of Na+ inside the cardiomyocyte.[7]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity : The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium). This causes the NCX to operate in its reverse mode, transporting Na+ out of the cell and Ca2+ into the cell.[8][9]

  • Increased Intracellular Calcium ([Ca2+]i) : The net result is an elevation of cytosolic Ca2+ concentration. This increased Ca2+ is taken up into the sarcoplasmic reticulum (SR).

  • Enhanced Myocardial Contractility : During subsequent action potentials, the SR releases a larger amount of Ca2+, leading to a stronger interaction between actin and myosin filaments and thus, a more forceful contraction of the heart muscle.[5][10]

G cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol This compound This compound pump Na+/K+-ATPase This compound->pump Inhibits ncx Na+/Ca2+ Exchanger (NCX) na_in ↑ Intracellular Na+ pump->na_in Leads to ca_in ↑ Intracellular Ca2+ ncx->ca_in Increases Ca2+ influx na_in->ncx sr Sarcoplasmic Reticulum (SR) ca_in->sr ↑ SR Ca2+ Load contractility ↑ Myocardial Contractility (Positive Inotropy) sr->contractility ↑ Ca2+ Release G cluster_invivo In Vivo Model (e.g., MI) cluster_exvivo Ex Vivo Model (Langendorff) A1 Induce Heart Failure (e.g., Coronary Ligation) A2 Recovery & HF Development (2-4 weeks) A1->A2 A3 Baseline Assessment (Echocardiography) A2->A3 A4 Administer this compound or Vehicle (Chronic) A3->A4 A5 Endpoint Assessment (Echo, Hemodynamics, Histology) A4->A5 B1 Isolate Heart B2 Mount on Apparatus & Retrograde Perfuse B1->B2 B3 Stabilization Period B2->B3 B4 Administer this compound (Acute, via Perfusate) B3->B4 B5 Measure Functional Parameters (LVDP, HR, Coronary Flow) B4->B5 G cluster_ion Ionic Effects cluster_signal Signaling Effects This compound This compound pump Na+/K+-ATPase α-subunit This compound->pump Binds ion_effect ↑ [Na+]i → ↑ [Ca2+]i pump->ion_effect Canonical Pathway src Src Kinase pump->src Activates ros ROS Generation pump->ros contractility Inotropy ion_effect->contractility egfr EGFR src->egfr Transactivates other_effects Hypertrophy, Fibrosis, Apoptosis ros->other_effects pi3k PI3K/Akt egfr->pi3k mapk MAPK/ERK egfr->mapk pi3k->other_effects mapk->other_effects

References

Peruvoside: A Potential Src Kinase Inhibitor for Non-Small Cell Lung Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of peruvoside, a cardiac glycoside, as a promising Src kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC). It consolidates key findings on its mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols used in its evaluation.

Introduction: The Role of Src Kinase in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant challenge in treating NSCLC is the development of resistance to targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The tyrosine kinase Src plays a crucial role in the progression of many cancers, including NSCLC, and is implicated in EGFR-mediated signaling pathways.[2][3]

Src is a non-receptor tyrosine kinase that regulates a multitude of cellular processes, including proliferation, survival, migration, and invasion.[4][5] Its activation is a common event in NSCLC, and it can be activated by various receptor tyrosine kinases, including EGFR.[6] The crosstalk between Src and EGFR is a critical factor in NSCLC progression and resistance to therapy.[2][4] Activated Src can phosphorylate and activate EGFR, and vice versa, creating a synergistic signaling loop that promotes tumorigenesis.[1][2] This makes Src an attractive therapeutic target for NSCLC, particularly in cases of EGFR-TKI resistance.

This compound, a cardiac glycoside, has been identified as a novel and potent inhibitor of Src kinase.[2][3] Studies have demonstrated its ability to suppress NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways, irrespective of the EGFR mutation status.[1][2]

The Src Signaling Pathway in NSCLC

In NSCLC, Src kinase is a central node in a complex signaling network. Upon activation, typically through dephosphorylation at Tyr530 and autophosphorylation at Tyr416, Src initiates a cascade of downstream signaling events.[1][2] Key downstream pathways include:

  • EGFR Pathway: Src and EGFR exhibit mutual phosphorylation and activation, leading to enhanced downstream signaling.[1][2]

  • STAT3 Pathway: Src can directly phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes cell survival and proliferation.[2][3]

  • PI3K/AKT Pathway: Src can activate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical survival pathway that is often dysregulated in cancer.[3][7]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, can also be activated by Src.[5][7]

  • Focal Adhesion Kinase (FAK) and p130Cas: Src plays a crucial role in cell migration and invasion through the phosphorylation of substrates like FAK and p130Cas.[2][4]

// Nodes RTK [label="Growth Factor Receptors\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK / p130cas", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Migration &\nInvasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> Src [color="#5F6368"]; Src -> EGFR [dir=both, color="#5F6368"]; Src -> STAT3 [color="#5F6368"]; Src -> PI3K [color="#5F6368"]; Src -> FAK [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; EGFR -> ERK [color="#5F6368"]; PI3K -> AKT [color="#5F6368"];

// Connect pathways to outcomes {STAT3, AKT, ERK} -> Proliferation [color="#5F6368"]; {STAT3, AKT} -> Survival [color="#5F6368"]; FAK -> Motility [color="#5F6368"];

}

Caption: this compound's inhibitory action on Src.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various NSCLC cell lines with different EGFR mutation statuses, as well as in a normal bronchial epithelial cell line (BEAS-2B).

Cell LineEGFR Status24h IC50 (nM)
A549Wild-type48
PC9Exon 19 del74
PC9/gefGefitinib-resistant67
H3255L858R143
H1975L858R, T790M277
BEAS-2BNormal428

Data sourced from Lai et al., 2022.

[2]These results indicate that this compound is effective against NSCLC cells regardless of their EGFR mutation status and shows a degree of selectivity for cancer cells over normal cells.

[2]#### Table 2: Synergistic Effects of this compound with Gefitinib

Combination index (CI) values were calculated to determine the nature of the interaction between this compound and gefitinib in gefitinib-resistant NSCLC cell lines. A CI value less than 1 indicates synergism.

Cell LineThis compound (µM)Gefitinib (µM)Combination Index (CI)
A5490.005 - 0.010.01 - 0.05< 1 (Synergistic)
PC9/gef0.01 - 0.050.01 - 0.5< 1 (Synergistic)
H19750.01 - 0.050.01 - 0.5< 1 (Synergistic)

Data sourced from Lai et al., 2022.

[2]The combination of this compound and gefitinib demonstrated synergistic effects in inhibiting the viability of gefitinib-resistant NSCLC cells.

[2]### 5. Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Src pY419 ELISA for Compound Screening

This assay was used to identify potential Src inhibitors from a compound library.

  • Plate Preparation: 96-well plates are coated with a capture antibody specific for Src.

  • Lysate Incubation: Lysates from NSCLC cells (e.g., A549) are added to the wells.

  • Compound Treatment: The library compounds, including this compound, are added to the wells at specified concentrations.

  • Detection: A detection antibody specific for phosphorylated Src at Tyr419 (pY419) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: A substrate solution is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell Viability Assay

Cell viability was assessed using the PrestoBlue assay.

  • Cell Seeding: NSCLC cells are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Incubation: PrestoBlue reagent is added to each well and incubated.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The intensity is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Western Blotting

This technique was used to determine the expression and phosphorylation levels of key proteins.

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Src, p-Src, EGFR, p-EGFR, STAT3, p-STAT3, and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

Transwell inserts were used to assess cell motility.

  • Insert Preparation: Transwell inserts (8-µm pore size) are used. For invasion assays, the inserts are coated with Matrigel.

  • Cell Seeding: NSCLC cells are seeded in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Chemoattractant: The lower chamber contains a medium with 10% fetal bovine serum (FBS) as a chemoattractant.

  • Incubation: The plates are incubated for 12 hours (migration) or 24 hours (invasion).

  • Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained with Giemsa, and counted under a microscope.

In Vivo Tumorigenesis Studies

The in vivo efficacy of this compound was evaluated using a nude mouse xenograft model.

  • Cell Implantation: A549 cells are subcutaneously injected into nude mice.

  • Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 50-100 mm³).

  • Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group (this compound, e.g., 0.1 mg/kg, intraperitoneally, daily).

  • Tumor Monitoring: Tumor volume is measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for p-Src.

dot

Experimental_Workflow Screening Compound Library Screening (Src pY419 ELISA) InVitro In Vitro Studies Screening->InVitro CellViability Cell Viability (IC50) InVitro->CellViability WesternBlot Mechanism of Action (Western Blot) InVitro->WesternBlot Functional Functional Assays (Migration, Invasion, Colony Formation) InVitro->Functional Synergy Combination Studies (with Gefitinib) InVitro->Synergy InVivo In Vivo Studies (Xenograft Model) InVitro->InVivo

Caption: Workflow for evaluating this compound.

Conclusion

This compound has emerged as a promising novel Src inhibitor with significant potential for the treatment of NSCLC. Its ability to suppress Src kinase activity and downregulate key downstream signaling pathways, such as EGFR and STAT3, leads to the inhibition of NSCLC cell proliferation, migration, and invasion. Notably, this compound demonstrates efficacy in NSCLC cells with different EGFR mutation statuses and acts synergistically with gefitinib in resistant cell lines. These findings strongly support the further development of this compound as a potential therapeutic agent for NSCLC, both as a monotherapy and in combination with existing targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile.

References

Early Research on Peruvoside and its Cardiac Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside derived from the seeds of the Thevetia neriifolia plant, was the subject of significant research in the mid-20th century for its potential therapeutic applications in congestive heart failure. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes, leading to a cascade of events that ultimately enhances cardiac contractility. This technical guide provides an in-depth overview of the early research on this compound, focusing on its cardiac effects, with detailed quantitative data, experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

The positive inotropic (contractility-enhancing) and negative chronotropic (heart rate-reducing) effects of this compound stem from its interaction with the Na+/K+-ATPase pump on the cardiac muscle cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels.[1] The elevated cytosolic calcium enhances the contractility of the cardiac muscle.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increased Concentration NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Function Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increased Concentration Contractility Cardiac Contractility Ca_in->Contractility Enhances cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Patient Select CHF Patients Catheterize Right Heart & Brachial Artery Catheterization Patient->Catheterize Baseline Record Baseline Hemodynamics Catheterize->Baseline Administer Administer IV This compound Baseline->Administer Record Record Post-Drug Hemodynamics Administer->Record Calculate Calculate Hemodynamic Indices Record->Calculate Start Excise Guinea Pig Heart Dissect Dissect Atria Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate for 60 minutes Mount->Equilibrate Add_Drug Add this compound (Cumulative Doses) Equilibrate->Add_Drug Record Record Force & Heart Rate Add_Drug->Record Analyze Analyze Data Record->Analyze

References

Peruvoside: A Deep Dive into its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peruvoside, a cardiac glycoside extracted from the yellow oleander (Cascabela thevetia), has a history of use in treating heart failure and is now gaining attention for its potential anticancer and antiviral properties. Understanding its bioavailability and pharmacokinetic profile is crucial for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the available data on the bioavailability and pharmacokinetics of this compound, details of experimental methodologies, and visual representations of key processes to aid in research and development. While historical data provides a foundational understanding, there is a clear need for modern, well-documented studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this potent compound.

Bioavailability

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively documented in recent literature. Much of the foundational research was conducted in the mid-20th century, and accessing complete datasets from these studies can be challenging.

Animal and Human Studies

A key study published in 1968 investigated the pharmacokinetics of this compound in both animals and humans.[3] While the full quantitative data from this German-language publication is not widely accessible, its existence points to early efforts to characterize the drug's behavior in biological systems. These early studies likely utilized radiolabeling techniques to trace the compound's disposition.

Insights from Poisoning Cases

Studies on acute poisoning with yellow oleander provide some indirect information on the pharmacokinetics of its constituent cardiac glycosides, including this compound. In cases of acute yellow oleander poisoning, the apparent terminal half-life of the cross-reacting cardiac glycosides has been reported to be 62.9 hours.[4] It is important to note that these values are derived from immunoassay methods that detect a mixture of cardiac glycosides and may not solely represent this compound.[5][6] Furthermore, pharmacokinetic parameters in poisoning cases can be influenced by the large and variable doses ingested and the co-ingestion of other plant materials.

Quantitative Pharmacokinetic Data

The following table summarizes the limited quantitative pharmacokinetic data available for this compound and related cardiac glycosides from Thevetia peruviana. It is critical to interpret this data with caution due to the age of the studies and the limitations of the analytical methods used at the time.

ParameterValueSpeciesNotesReference
Bioavailability (Oral) ~30%Not SpecifiedGeneral statement, primary source not cited.[1]
Apparent Terminal Half-life 62.9 hHuman (poisoning cases)Measured as digoxin cross-reacting substances.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are scarce in modern literature. However, based on standard pharmacokinetic investigation practices and the available information, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Study Workflow

The general workflow for an in vivo pharmacokinetic study of this compound would involve the following steps:

experimental_workflow cluster_dosing Dosing cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling Dosing This compound Administration (Oral or Intravenous) Sampling Serial Blood/Urine/Feces Collection Dosing->Sampling Time Points Extraction Extraction of this compound from Matrix Sampling->Extraction Quantification Quantification by Analytical Method Extraction->Quantification Modeling Data Analysis and Parameter Calculation Quantification->Modeling

Caption: General experimental workflow for a pharmacokinetic study of this compound.

Bioanalytical Methods

A validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices like plasma, serum, or urine. While a specific, validated method for this compound in biological fluids is not detailed in the reviewed literature, High-Performance Thin-Layer Chromatography (HPTLC) has been used for its quantification in plant extracts.[7] This technique could potentially be adapted and validated for bioanalytical purposes.

Modern bioanalytical methods would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. A general workflow for developing such a method is outlined below.

bioanalytical_workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Sample Analysis Tune MS/MS Tuning of This compound & IS Chrom Chromatographic Separation Optimization Tune->Chrom Extract Sample Extraction (e.g., LLE, SPE, PP) Chrom->Extract Selectivity Selectivity & Matrix Effect Extract->Selectivity Linearity Linearity, LLOQ Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability (Freeze-Thaw, Bench-top, etc.) Accuracy->Stability SampleAnalysis Analysis of Study Samples Stability->SampleAnalysis

Caption: Workflow for the development and validation of a bioanalytical method for this compound.

Signaling Pathways

This compound, like other cardiac glycosides, primarily exerts its therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump. This inhibition leads to a cascade of events, including an increase in intracellular calcium, which is central to its cardiotonic effects.

signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Inhibition) This compound->NaK_ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR Contraction Myocyte Contraction Ca_in->Contraction SR->Contraction

Caption: Simplified signaling pathway of this compound's cardiotonic effect.

Gaps in Knowledge and Future Directions

The currently available data on the bioavailability and pharmacokinetics of this compound is largely outdated and incomplete. To support the further development of this compound for any therapeutic indication, the following studies are essential:

  • Definitive Bioavailability Studies: Well-controlled studies in animal models and humans to determine the absolute and relative oral bioavailability of this compound.

  • Comprehensive Pharmacokinetic Profiling: Detailed studies to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and mean residence time in relevant preclinical species and humans.

  • Metabolism and Excretion Studies: Identification of the metabolic pathways and major metabolites of this compound, as well as the primary routes of excretion.

  • Validated Bioanalytical Method: Development and validation of a sensitive and specific bioanalytical method, likely using LC-MS/MS, for the accurate quantification of this compound and its major metabolites in biological fluids.

  • Drug-Drug Interaction Studies: Investigation of the potential for this compound to interact with other drugs, particularly those metabolized by common enzyme systems.

Conclusion

This compound is a promising natural compound with a history of clinical use and potential for new therapeutic applications. However, a significant knowledge gap exists regarding its fundamental pharmacokinetic properties. This guide highlights the limited data currently available and underscores the critical need for modern, rigorous ADME studies. Such research is imperative for the rational design of dosage regimens, the assessment of safety margins, and the successful translation of this potent cardiac glycoside into a modern therapeutic agent.

References

Peruvoside's Impact on Intracellular Calcium Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peruvoside, a cardiac glycoside, exerts significant effects on intracellular calcium ([Ca2+]i) homeostasis, a critical factor in numerous cellular processes ranging from muscle contraction to signal transduction and apoptosis. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates intracellular calcium levels, details experimental protocols for assessing these changes, and presents the available quantitative data. The primary mechanisms involve the inhibition of the Na+/K+-ATPase pump, leading to a subsequent rise in intracellular sodium and a reversal of the Na+/Ca2+ exchanger, as well as an alternative signaling pathway involving Src kinase activation and IP3-mediated calcium release from intracellular stores. Understanding these intricate interactions is paramount for researchers in cardiology, oncology, and virology, where this compound and other cardiac glycosides are being investigated for their therapeutic potential.

Core Mechanisms of this compound-Induced Intracellular Calcium Elevation

This compound, a cardenolide cardiac glycoside, elevates intracellular calcium concentrations through two primary, interconnected pathways: the classical "ionic" pathway and an "alternative" signaling cascade.

The Classical 'Ionic' Pathway

The canonical mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.

  • Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function.[1]

  • Increased Intracellular Sodium: This inhibition leads to a progressive accumulation of intracellular sodium ([Na+]i).[1][3]

  • Altered Na+/Ca2+ Exchanger (NCX) Function: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding Ca2+). Consequently, the NCX can reverse its direction, leading to an influx of extracellular Ca2+ into the cell and a reduction in Ca2+ extrusion.[1][3] This ultimately results in an elevation of the intracellular free calcium concentration.[1]

The 'Alternative' Signaling Pathway

Beyond its direct ionic effects, this compound can also trigger intracellular signaling cascades that contribute to calcium mobilization.[1]

  • Src Kinase Activation: The binding of this compound to the Na+/K+-ATPase can activate associated Src kinase, a non-receptor tyrosine kinase.[1]

  • Downstream Signaling: Activated Src can initiate a cascade of signaling events, including the activation of Phospholipase C (PLC).[1]

  • IP3-Mediated Calcium Release: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors (IP3Rs), which are ligand-gated Ca2+ channels.[1] This binding triggers the release of Ca2+ from the ER stores into the cytoplasm, further increasing [Ca2+]i.[1]

Quantitative Data on this compound's Effects on Intracellular Calcium

Direct quantitative data on the precise changes in intracellular calcium concentration induced by this compound is limited in publicly available literature. However, studies on this compound and other cardiac glycosides provide valuable insights into the magnitude of these effects.

Cardiac GlycosideCell TypeConcentrationObserved Effect on Intracellular CalciumCitation
This compoundRD cells (human rhabdomyosarcoma)Not specified>30% increase in cytosolic free Ca2+ levels above a basal level of <5%[1]
OuabainAdult rat cardiac myocytes100 µMDiastolic [Ca2+]i increased from ~100 nM to ~200 nM over 20 minutes. Systolic [Ca2+]i also showed a significant increase.[4]
OuabainMouse thymocytes100 nmol/LAn increase in cytosolic [Ca2+]i of approximately 78 nmol/L.[5]
DigitoxinNot specifiedDose-dependentIncrease in the number of cells responding with a change in intracellular calcium of at least 25 nM.[6]

Experimental Protocols for Measuring this compound-Induced Intracellular Calcium Changes

The following are detailed methodologies for key experiments to quantify the effects of this compound on intracellular calcium levels.

Measurement of Intracellular Calcium by Flow Cytometry using Fluo-4 AM

This protocol is adapted from standard flow cytometry procedures for intracellular calcium measurement.[1]

Materials:

  • Cells of interest (e.g., RD cells, cardiomyocytes)

  • This compound stock solution (in DMSO)

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in appropriate growth medium.

    • Harvest cells and wash once with HBSS.

    • Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.

    • Add the loading solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

  • Washing and Incubation:

    • After incubation, wash the cells twice with warm HBSS containing 1% FBS to remove extracellular dye.

    • Resuspend the cells in fresh HBSS with 1% FBS.

    • Incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • This compound Treatment and Data Acquisition:

    • Equilibrate the cell suspension to 37°C in the flow cytometer.

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Add this compound to the desired final concentration and continue to acquire data for a specified time course (e.g., 5-30 minutes).

    • As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax).

    • As a negative control, add a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin).

  • Data Analysis:

    • Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the Fluo-4 signal over time.

    • The change in intracellular calcium is proportional to the change in MFI. Data can be presented as the percentage of responding cells or the fold change in MFI relative to the baseline.

Measurement of Intracellular Calcium by Fluorescence Microscopy using Fura-2 AM

This protocol is based on standard ratiometric calcium imaging techniques.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Fura-2 AM

  • Pluronic F-127

  • HBSS with Ca2+ and Mg2+

  • Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

  • Image analysis software.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips and grow to the desired confluency.

    • Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

    • Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the coverslips twice with warm HBSS.

    • Incubate the cells in fresh HBSS for 30 minutes at 37°C to allow for complete de-esterification.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with warm HBSS.

    • Acquire baseline images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

    • Introduce this compound at the desired concentration into the perfusion solution and continue to acquire images.

  • Data Analysis and Calibration:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation (F340/F380).

    • To convert the ratio values to absolute calcium concentrations, perform a calibration at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of high (for Rmax) and zero (for Rmin, using a calcium chelator like EGTA) calcium concentrations.

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of this compound on intracellular calcium.

Peruvoside_Ionic_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ext Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_ext->NCX 3 Na+ in Ca_ext Ca2+ Ca_ext->NCX 1 Ca2+ in (Reverse mode) Na_int [Na+]i ↑ NCX->Ca_ext 1 Ca2+ out (Forward mode) Ca_int [Ca2+]i ↑ NCX->Ca_int Na_int->NCX Reversal

Caption: The classical 'ionic' pathway of this compound action.

Peruvoside_Alternative_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates PLC Phospholipase C (PLC) Src->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca2+ Ca_int [Ca2+]i ↑ Ca_ER->Ca_int Release

Caption: The 'alternative' signaling pathway of this compound.

Calcium_Measurement_Workflow start Start: Cell Culture dye_loading Load cells with Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM) start->dye_loading wash Wash to remove extracellular dye dye_loading->wash deester Incubate for de-esterification wash->deester baseline Acquire baseline fluorescence deester->baseline treatment Add this compound baseline->treatment acquisition Acquire time-course fluorescence data treatment->acquisition calibration Perform calibration (Rmax, Rmin) acquisition->calibration analysis Data Analysis: Calculate [Ca2+]i calibration->analysis end End: Report Results analysis->end

References

Unveiling the Therapeutic Window of Peruvoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside derived from the seeds of Cascabela thevetia (yellow oleander), has a long history of use in traditional medicine for the treatment of heart failure.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.[3] Beyond its cardiotonic effects, recent research has unveiled potent anti-cancer and broad-spectrum antiviral activities, sparking renewed interest in its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the therapeutic window of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways to support further research and development.

Quantitative Data Summary

The therapeutic window of a drug is the range between the minimum effective concentration and the minimum toxic concentration. For this compound, this window appears to differ based on the therapeutic indication. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound
Cell LineIndicationParameterValueReference
A549 (Lung Cancer)CancerIC50Not specified, but concentrations up to 50 nM used for functional assays[5]
PC9/gef, H3255, H1975 (Lung Cancer)Cancer-Inhibition of viability and proliferation at 50-1000 nM (24h)[3]
MCF-7, HepG2, A549Cancer-Induction of cell cycle arrest and apoptosis at 0-100 µM (24h)[3]
K562 (Chronic Myelogenous Leukemia)CancerIC50~26 nM (24h), ~31 nM (48h)[6]
KG1a (Acute Myeloid Leukemia)CancerIC50~26 nM (24h), ~31 nM (48h)[6]
Human RhabdomyosarcomaViral Infection-Negligible adverse effects on cell viability up to 100 nM[4]
EV-A71 (Enterovirus 71)Viral Infection-Undetectable viral titre at 100 nM[4]
Table 2: In Vivo Efficacy of this compound in Murine Models
ModelIndicationDosing RegimenOutcomeReference
Nude mice with A549 xenograftsLung Cancer0.1 mg/kg, i.p., daily for 28 daysSuppression of tumor growth[3][5]
EV-A71-infected BALB/c miceViral Infection0.59 mg/kg, i.p., daily for 7 daysReduced mortality[3][4]
Table 3: Pharmacokinetic and Toxicological Profile (Limited Data)
ParameterValueSpecies/SystemReference
Bioavailability (Oral)30%Not specified[3]
In Vivo ToxicityNo observable adverse effects at 0.59 mg/kg in miceMurine[4]

Note: There is a significant lack of publicly available, detailed pharmacokinetic and toxicology data (e.g., LD50, MTD) for this compound in animal models and humans. The information on oral bioavailability is cited in a secondary source without reference to the primary experimental data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity and Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of this compound's ability to inhibit tumor growth in an in vivo setting.

Protocol:

  • Cell Implantation: A human cancer cell line (e.g., A549) is cultured, harvested, and suspended in a sterile solution like PBS. A specific number of cells (e.g., 2 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to a control group and a treatment group.[5]

  • Drug Administration: this compound is dissolved in a vehicle (e.g., DMSO and PBS) and administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 0.1 mg/kg daily for 28 days). The control group receives the vehicle only.[3][5]

  • Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers, and the tumor volume is calculated using the formula: Volume = (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.[5]

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Canonical Na+/K+-ATPase Inhibition and Cardiae Effects

The primary mechanism of this compound in cardiac tissue involves the inhibition of the Na+/K+-ATPase pump.

Peruvoside_Cardiac_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intra_Na->Na_Ca_Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca SR_Ca_Release ↑ Ca2+ Release from Sarcoplasmic Reticulum Intra_Ca->SR_Ca_Release Contraction ↑ Myocardial Contraction SR_Ca_Release->Contraction

Caption: this compound's inhibition of Na+/K+-ATPase leads to increased cardiac contractility.

Anticancer Signaling Pathways

In cancer cells, this compound modulates a network of signaling pathways to induce apoptosis and inhibit proliferation.

Peruvoside_Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits Src Src NaK_ATPase->Src EGFR EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR MAPK MAPK Pathway (JNK, ERK) EGFR->MAPK STAT3 STAT3 EGFR->STAT3 Src->EGFR Proliferation ↓ Proliferation PI3K_AKT_mTOR->Proliferation Inhibits Apoptosis ↑ Apoptosis MAPK->Apoptosis Wnt_BetaCatenin->Proliferation Inhibits STAT3->Proliferation Inhibits CellCycleArrest ↑ Cell Cycle Arrest

Caption: this compound's multi-targeted inhibition of key oncogenic signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with a demonstrated therapeutic potential beyond its traditional use as a cardiotonic agent. Its efficacy in preclinical cancer and virology models is encouraging. However, a significant knowledge gap exists regarding its therapeutic window in humans. To advance the clinical development of this compound, future research should prioritize:

  • Comprehensive Toxicological Studies: Establishing a clear dose-response relationship for toxicity, including the determination of the Maximum Tolerated Dose (MTD) and LD50 in various animal models.

  • Detailed Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant preclinical species to understand its disposition and inform human dosing strategies.

  • Modern Clinical Trials: If preclinical data are favorable, well-designed, dose-escalation Phase I clinical trials are necessary to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans for its new potential indications.

The information compiled in this guide serves as a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound while ensuring patient safety.

References

Beyond the Pump: A Technical Guide to the Molecular Targets of Peruvoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peruvoside, a cardiac glycoside traditionally known for its potent inhibition of the Na+/K+-ATPase, is emerging as a multifaceted compound with significant therapeutic potential beyond its cardiotonic effects, particularly in oncology and virology. This technical guide delves into the molecular targets of this compound, moving beyond its classical interaction with the sodium pump to explore its influence on a range of cellular signaling pathways critical to disease progression. Through a comprehensive review of the current scientific literature, this document outlines this compound's engagement with key protein kinases such as Src and its subsequent impact on downstream signaling cascades including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. This guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the complex signaling networks modulated by this compound, aiming to facilitate further research and drug development efforts.

Introduction

This compound is a cardenolide extracted from the seeds of Thevetia peruviana. While its high-affinity binding to the α-subunit of the Na+/K+-ATPase is well-documented, a growing body of evidence reveals that the pharmacological activities of this compound extend to other critical cellular targets. This off-target engagement is largely responsible for its observed anti-cancer and anti-viral properties. Understanding these alternative molecular interactions is paramount for the rational design of novel therapeutics and for repositioning this compound in new clinical contexts. This guide provides an in-depth exploration of these non-canonical targets and the signaling pathways they govern.

Key Molecular Targets and Signaling Pathways

Src Kinase: A Novel Target

Recent studies have identified this compound as a novel inhibitor of the non-receptor tyrosine kinase, Src. Src is a proto-oncogene that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in many human cancers.

This compound has been shown to significantly suppress the phosphorylation of Src at tyrosine 419 (pY419), a key indicator of its active state. This inhibitory effect disrupts the Src-Epidermal Growth Factor Receptor (EGFR) crosstalk, a critical interaction for tumor progression.

Downstream Effectors of Src Inhibition

The inhibition of Src by this compound leads to the downregulation of multiple downstream signaling pathways that are crucial for cancer cell survival and motility.

  • EGFR Signaling: this compound suppresses the phosphorylation of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3), a downstream target of both Src and EGFR, also shows reduced phosphorylation in the presence of this compound.

  • PI3K/AKT/mTOR Pathway: This critical survival pathway is negatively modulated by this compound. The compound has been observed to inhibit the phosphorylation of key components like PI3K and Akt.

  • MAPK Pathway: this compound's influence extends to the Mitogen-Activated Protein Kinase (MAPK) pathway, affecting proteins such as c-Jun N-terminal kinase (JNK).

  • Focal Adhesion Signaling: Key proteins involved in cell migration and invasion, such as Focal Adhesion Kinase (FAK), Paxillin, and p130cas, are also downregulated by this compound treatment.

Wnt/β-catenin Signaling

This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, another fundamental pathway often dysregulated in cancer. It achieves this by reducing the levels of β-catenin in both the nucleus and cytoplasm, leading to decreased expression of Wnt target genes like c-Myc and cyclin D1.

Induction of Apoptosis and Cell Cycle Arrest

A significant consequence of this compound's interaction with these signaling networks is the induction of apoptosis and cell cycle arrest in cancer cells. This is characterized by:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cancer cell type.

  • Caspase Activation: The apoptotic cascade is initiated through the cleavage and activation of executioner caspases, such as caspase-3, -7, -8, and -9.

  • PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis and is observed in this compound-treated cells.

Antiviral Activity through Host-Targeting Mechanisms

This compound exhibits broad-spectrum antiviral activity, particularly against positive-sense RNA viruses. This effect is not due to direct interaction with viral proteins but rather through the modulation of host cellular pathways. The proposed mechanism involves the activation of the Src/ERK kinase cascade, leading to the phosphorylation of CDK1 and GBF1. This cascade ultimately results in the vesiculation of the Golgi apparatus, a crucial organelle for viral replication, thereby curtailing the viral life cycle.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activities. It is important to note that most of the current data is derived from cell-based assays and reflects the overall cellular response rather than direct enzymatic inhibition or binding affinity.

Cell LineCancer TypeIC50 (nM) at 24hReference
A549Non-Small Cell Lung Cancer48
PC9Non-Small Cell Lung Cancer74
PC9/gef (gefitinib-resistant)Non-Small Cell Lung Cancer67
H3255Non-Small Cell Lung Cancer143
H1975Non-Small Cell Lung Cancer277
BEAS-2BNormal Bronchial Epithelium428
KG1aAcute Myeloid Leukemia26 ± 6
K562Chronic Myelogenous Leukemia75 ± 21

Table 1: Cytotoxicity of this compound in Various Cell Lines

VirusFamilyEC50 (nM)Reference
Enterovirus A71 (EV-A71)Picornaviridae18.63
Coxsackievirus A6 (CV-A6)Picornaviridae4.79
Coxsackievirus A16 (CV-A16)Picornaviridae24.52
Echovirus 7 (Echo-7)Picornaviridae1.62

Table 2: Antiviral Activity of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways affected by this compound.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Src, Src, p-EGFR, EGFR, p-Akt, Akt, β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein levels.

Visualizing the Network: Signaling Pathways and Workflows

This compound's Impact on Src-Mediated Cancer Signaling

Peruvoside_Src_Signaling This compound This compound Src Src This compound->Src EGFR EGFR Src->EGFR STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K JNK JNK Src->JNK FAK FAK Src->FAK EGFR->STAT3 EGFR->PI3K Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Migration Migration/ Invasion JNK->Migration Paxillin Paxillin FAK->Paxillin p130cas p130cas FAK->p130cas Paxillin->Migration p130cas->Migration

Caption: this compound inhibits Src, disrupting multiple downstream oncogenic pathways.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard workflow for analyzing protein expression changes via Western Blot.

Future Directions and Unanswered Questions

While significant progress has been made in elucidating the non-canonical targets of this compound, several key areas require further investigation:

  • Direct Target Engagement: There is a need for quantitative data from cell-free enzymatic assays and binding assays (e.g., IC50 for Src kinase, Kd for EGFR) to confirm direct interaction and determine the potency of this compound against these targets.

  • Proteomics-Based Target Identification: Unbiased proteomic approaches, such as chemical proteomics with affinity-based probes or cellular thermal shift assays (CETSA), would be invaluable in identifying the complete interactome of this compound within the cell. This could uncover novel targets and provide a more holistic understanding of its mechanism of action.

  • Structural Biology: Co-crystallization of this compound with its identified targets, such as the kinase domain of Src, would provide crucial insights into the precise binding mode and facilitate the structure-based design of more potent and selective derivatives.

  • In Vivo Efficacy and Target Validation: Further in vivo studies are necessary to validate the engagement of these alternative targets in a physiological context and to correlate target inhibition with therapeutic efficacy in various disease models.

Conclusion

This compound is a promising natural product with a complex pharmacological profile that extends far beyond its classical role as a Na+/K+-ATPase inhibitor. Its ability to modulate key signaling pathways implicated in cancer and viral infections, primarily through the inhibition of Src kinase and its downstream effectors, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of these molecular targets and the experimental approaches to study them, with the aim of stimulating further research into the full therapeutic potential of this intriguing cardiac glycoside.

A Technical Guide to Peruvoside-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying peruvoside-induced apoptosis in leukemia cells. This compound, a cardiac glycoside extracted from the seeds of Thevetia peruviana, has demonstrated significant potential as an anti-leukemic agent.[1] It effectively induces cell death in primitive myeloid leukemia cells while showing minimal cytotoxicity towards normal human peripheral blood mononuclear cells (PBMCs).[1] This document consolidates key quantitative data, details the experimental protocols used to elucidate its function, and visualizes the critical signaling pathways involved.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various leukemia cell lines. The data presented below is primarily derived from studies on acute myeloid leukemia (AML) KG1a cells and chronic myeloid leukemia (CML) K562 cells.

Table 1: Cytotoxicity and Apoptotic Induction by this compound in Leukemia Cell Lines

Cell Line Type Treatment Concentration Time (hours) Effect Source
KG1a AML 100 nM 24 Significant increase in apoptotic cells [1]
K562 CML 100 nM 24 Significant increase in apoptotic cells [1]
KG1a AML 100 nM 24 G2/M phase cell cycle arrest [1][2]
K562 CML 100 nM 24 G2/M phase cell cycle arrest [1][2]

| PBMCs | Normal | Effective Dose (unspecified) | 72 | No obvious cytotoxicity |[1] |

Table 2: Effect of this compound on Key Regulatory Proteins in Leukemia Cells

Protein Function Cell Line Treatment Regulation Change Source
Caspase-8 Initiator Caspase KG1a 100 nM this compound (24h) Increased Cleavage [1][2]
Caspase-3 Effector Caspase KG1a 100 nM this compound (24h) Increased Cleavage [1][2]
PARP DNA Repair, Apoptosis Marker KG1a, K562 100 nM this compound (24h) Increased Cleavage [1][2]
CDKN1A Cell Cycle Inhibitor (p21) KG1a Not Specified Upregulation of mRNA [1][2]
Bcl-2 Anti-Apoptotic KG1a Not Specified No Change [1]
SURVIVIN Anti-Apoptotic KG1a Not Specified No Change [1]
PI3K/AKT Pro-Survival Signaling A549, H3255, H1975 Various Inhibition of Phosphorylation [3]

| MEK/ERK | Pro-Proliferation Signaling | A549, H3255, H1975 | Various | Inhibition of Phosphorylation |[3] |

Note: Data on PI3K/AKT and MEK/ERK pathways were observed in non-small-cell lung cancer cells but are included to illustrate the broader mechanism of cardiac glycosides which may be conserved across cancers.[3][4]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis in leukemia cells through the modulation of several critical signaling pathways. It primarily activates the extrinsic caspase-dependent apoptotic pathway and attenuates major pro-survival signaling cascades.

Caspase Activation and Cell Cycle Arrest

In AML cells like KG1a, this compound activates the classical caspase-associated apoptotic pathway.[1] This is initiated by the cleavage and activation of caspase-8, which in turn activates the executioner caspase-3.[1][2] Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1] Concurrently, this compound induces cell cycle arrest at the G2/M phase, a process linked to the upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A).[1][2] Notably, in K562 CML cells, while PARP cleavage is observed, the activation of caspase-3 and -8 is not, suggesting that cardiac glycosides may engage different signaling components in AML versus CML cells.[1]

G cluster_0 This compound-Induced Apoptotic Pathway This compound This compound Casp8 Cleavage of Pro-Caspase-8 This compound->Casp8 Activates CDKN1A Upregulation of CDKN1A (p21) This compound->CDKN1A Induces Casp3 Cleavage of Pro-Caspase-3 Casp8->Casp3 Activates PARP Cleavage of PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M G2/M Phase Cell Cycle Arrest CDKN1A->G2M

Caption: this compound-induced caspase activation and cell cycle arrest in leukemia cells.

Attenuation of Pro-Survival Pathways

While not yet detailed specifically in leukemia, studies in other cancers show that this compound attenuates key pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[3][4][5] These pathways are frequently overactivated in leukemia and contribute to apoptosis resistance and proliferation.[6][7][8] By inhibiting these cascades, this compound can reduce the expression of pro-proliferative genes like c-Myc and cyclin D1, further contributing to its anti-cancer effects.[4][5]

G cluster_1 Modulation of Pro-Survival Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK ERK MEK->ERK ERK->Survival

Caption: this compound attenuates pro-survival PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on leukemia cells. These are generalized methodologies based on standard laboratory practices and findings from relevant literature.[1][9][10][11]

Cell Culture and Reagents
  • Cell Lines: Human leukemia cell lines KG1a (AML) and K562 (CML) are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. Final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Seed leukemia cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Collection: Culture approximately 1x10⁶ cells per condition. After treatment with this compound, collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Western Blotting for Protein Expression

This technique is used to detect and quantify changes in specific proteins.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_workflow General Experimental Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Leukemia Cell Culture (e.g., KG1a, K562) treat Treat with this compound (vs. Vehicle Control) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis protein Protein Analysis (Western Blot) harvest->protein cycle Cell Cycle Analysis (PI Staining) harvest->cycle viability_res Quantify Cytotoxicity (IC50) viability->viability_res apoptosis_res Quantify Apoptotic Rate apoptosis->apoptosis_res protein_res Measure Protein Expression Changes protein->protein_res cycle_res Determine Cell Cycle Distribution cycle->cycle_res

Caption: Workflow for assessing the anti-leukemic effects of this compound in vitro.

Conclusion

This compound is a potent inducer of apoptosis in leukemia cells, acting primarily through the activation of the caspase-8 and -3 signaling cascade and by inducing G2/M cell cycle arrest.[1][2] Its ability to trigger cell death in malignant cells with limited impact on normal cells underscores its therapeutic potential. Further research into its modulation of pro-survival pathways like PI3K/Akt and MAPK in the context of leukemia is warranted to fully elucidate its mechanism of action. The methodologies and data presented in this guide offer a comprehensive foundation for scientists and researchers aiming to explore and develop this compound as a novel anti-leukemic agent.

References

Methodological & Application

Application Note: HPTLC Method for Quantification of Peruvoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peruvoside, a cardiac glycoside found in the seeds of Thevetia peruviana (yellow oleander), is a potent cardiotonic drug used in the treatment of congestive heart failure.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound in plant extracts using HPTLC.

Principle

The HPTLC method involves the separation of this compound from other components in the plant extract on a high-performance silica gel plate. The separation is achieved using a suitable mobile phase. The plate is then scanned densitometrically at a specific wavelength to quantify the amount of this compound present by comparing the peak area of the sample with that of a standard.

Experimental Protocol

1. Materials and Reagents

  • Standard: this compound (CAS Number: 1182-87-2) of known purity (e.g., 90%)[1]

  • Solvents: Chloroform, ethyl acetate, petroleum ether, methanol (analytical grade)

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm)

  • Derivatizing Reagent: Concentrated sulphuric acid or Libermann Burchard reagent[1]

2. Instrumentation

  • HPTLC system (e.g., CAMAG) equipped with:

    • Linomat V automatic sample applicator

    • TLC scanner with winCATS planar chromatography manager software

    • Twin trough developing chamber

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.[1]

  • Sample Preparation:

    • Dry the plant material (e.g., seeds of Thevetia neriifolia) and grind it into a fine powder.

    • Defat the powdered material with petroleum ether.

    • Perform successive Soxhlet extraction of the defatted material with chloroform and then ethyl acetate for 15-18 hours.[1]

    • Evaporate the fractions to dryness.

    • Dissolve the dried residues in a suitable solvent to a final concentration of 10 mg/mL.[1]

4. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254

  • Mobile Phase: Toluene: Ethyl acetate (8:2, v/v)[3]

  • Application:

    • Apply the standard and sample solutions as bands of 6 mm width.[1]

    • Maintain a distance of 10 mm between two tracks.[1]

    • Apply an application volume of 5 µl at a position of 10 mm from the bottom of the plate.[1]

  • Development:

    • Develop the chromatogram up to a length of 80 mm from the application position in a twin trough chamber saturated with the mobile phase.[1]

  • Densitometric Analysis:

    • Scan the developed plate using a TLC scanner.

    • The Rf value for this compound is approximately 0.58 - 0.66.[1]

    • Detection can be done at 254 nm before and after derivatization.[1]

5. Derivatization

For visualization and enhanced detection, the plate can be derivatized.

  • Concentrated Sulphuric Acid: Spray the plate with concentrated sulphuric acid for the detection of this compound.[1]

  • Libermann Burchard Reagent: This reagent produces a prominent pale yellow colored band with standard this compound.[1]

Method Validation Data

A validated HPTLC method ensures reliable and accurate results. The following table summarizes typical validation parameters for the quantification of this compound.

ParameterResult
Linearity Range 100 - 1000 ng/spot
Correlation Coefficient (r²) 0.9975 ± 0.0002
Limit of Detection (LOD) 17.86 ng/band
Limit of Quantification (LOQ) 54.13 ng/band
Precision (%RSD) < 2%
Recovery (%) 98 - 102%

(Note: The values in the table are representative and may vary depending on the specific experimental conditions and instrumentation.)

Quantitative Analysis of this compound in Plant Extracts

The following table presents an example of the quantification of this compound in chloroform and ethyl acetate fractions of Thevetia neriifolia seed extracts from different variants.

SampleRf ValueAmount of this compound (%)
Standard this compound 0.61-
Yellow Variant - Chloroform 0.625.2
Yellow Variant - Ethyl Acetate 0.6214.8
Orange Variant - Chloroform 0.616.1
Orange Variant - Ethyl Acetate 0.6113.5
White Variant - Chloroform 0.634.9
White Variant - Ethyl Acetate 0.6315.3

Source: Adapted from Nesy and Mathew, 2014[4]

Studies have shown that extraction of this compound is partial with chloroform but more complete with ethyl acetate.[1][2] A total of around 20% this compound can be extracted successively using chloroform (3-7%) and ethyl acetate (12-16%).[1][2]

Visualizations

Experimental Workflow for HPTLC Quantification of this compound

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Quantification plant_material Plant Material (e.g., Thevetia seeds) powder Grind to Fine Powder plant_material->powder defat Defat with Petroleum Ether powder->defat extract Soxhlet Extraction (Chloroform & Ethyl Acetate) defat->extract dry Evaporate to Dryness extract->dry dissolve Dissolve in Solvent dry->dissolve application Apply Samples & Standard to HPTLC Plate dissolve->application standard Prepare Standard this compound Solution standard->application development Develop Plate in Mobile Phase application->development drying Dry the Plate development->drying derivatization Derivatize (Optional) drying->derivatization scanning Densitometric Scanning drying->scanning Without Derivatization derivatization->scanning quantification Quantify this compound scanning->quantification

Caption: Experimental workflow for the HPTLC quantification of this compound.

Logical Relationship of HPTLC Method Validation Parameters

Validation_Parameters method_validation HPTLC Method Validation specificity Specificity (Separation from other components) method_validation->specificity linearity Linearity (Concentration vs. Response) method_validation->linearity precision Precision (Repeatability) method_validation->precision accuracy Accuracy (% Recovery) method_validation->accuracy robustness Robustness (Variations in conditions) method_validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters for HPTLC method validation.

References

Application Notes and Protocols for Peruvoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside is a cardiac glycoside isolated from Thevetia peruviana.[1] It functions by inhibiting the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and strengthened heart muscle contractions.[2] Beyond its traditional use in treating cardiac insufficiency, recent research has highlighted its potential as an anticancer and antiviral agent.[2][3] this compound has been shown to induce apoptosis and autophagy in various cancer cell lines, including breast, lung, and liver cancers, by modulating key signaling pathways such as MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, as well as methodologies for common assays to evaluate its biological activity.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 1182-87-2[1][6]
Molecular Formula C₃₀H₄₄O₉[1][6]
Molecular Weight 548.66 g/mol [1]
Appearance Light yellow powder[6][7]
Melting Point 161-164°C[1][6][7]
Solubility DMSO: ≥ 250 mg/mL (455.66 mM) Freely soluble in chloroform and acetone Sparingly soluble in methanol and ethanol Insoluble in water[1][3][6][8]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in DMSO) -80°C for up to 1 year[3]
In Vitro Activity of this compound
Cell LineAssayIC₅₀ / Effective ConcentrationDurationSource
A549 (Lung Cancer)Western Blot5, 10, 50 nM24 hours[3]
PC9, PC9/gef, H3255, H1975 (Lung Cancer)Viability/Proliferation50-1000 nM24 hours[2]
A549, PC9/gef, H1975 (Lung Cancer)Sensitization to Gefitinib0.005-0.5 µM72 hours[2]
MCF-7 (Breast Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer)Cell Cycle Arrest/Apoptosis0-100 µM24 hours[2]
KG1a (Primitive Myeloid Leukemia)MTT AssayIC₅₀: 26 nM24 hours[9]
K562 (Chronic Myeloid Leukemia)MTT AssayIC₅₀: ~100 nM24 hours[9][10]
RD, SJCRH30, Huh7 (Various)Antiviral AssayEC₅₀: 10.14 - 20.83 nM12-48 hours[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS 1182-87-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: this compound is toxic if swallowed, inhaled, or in contact with skin.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the powder in a chemical fume hood.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (548.66 g/mol ).

    • Mass (mg) = 10 mM * 548.66 g/mol * Volume (L) * 1000 mg/g

    • For 1 mL of a 10 mM stock solution: Mass = 10 * 10⁻³ mol/L * 548.66 g/mol * 1 * 10⁻³ L * 1000 mg/g = 5.4866 mg.

  • Weighing: In a chemical fume hood, carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or cryovial.

  • Dissolution: Add the desired volume of sterile DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 5.4866 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution if necessary.[3][8]

  • Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in cell culture medium. For example, to prepare a 100 nM working solution in 10 mL of medium from a 10 mM stock, add 1 µL of the stock solution to the medium. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity to the cells.[10]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both floating and adherent cells. For adherent cells, use a gentle cell detachment solution like trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.[13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Incubation: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[13]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

This compound Signaling Pathways

Peruvoside_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Src Src This compound->Src PI3K PI3K This compound->PI3K MAPK MAPK (MEK/ERK) This compound->MAPK Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) This compound->CellCycleArrest EGFR EGFR Src->EGFR EGFR->PI3K EGFR->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy Inhibition mTOR->Autophagy Proliferation Cell Proliferation Inhibition MAPK->Proliferation Wnt_beta_catenin->Proliferation

Caption: this compound inhibits multiple signaling pathways to induce anticancer effects.

Experimental Workflow: this compound Stock Preparation and Cell Treatment

Peruvoside_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Medium thaw->dilute treat Treat Cells in Culture dilute->treat assay Perform Downstream Assays (e.g., MTT, Apoptosis) treat->assay end End assay->end

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols: Peruvoside-Induced Apoptosis in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, has demonstrated significant potential as an anti-cancer agent, particularly in inducing apoptosis in breast cancer cells. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in the MCF-7 human breast cancer cell line. The information compiled herein is based on published research and is intended to guide researchers in designing and executing experiments to investigate the apoptotic effects of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in MCF-7 cells.

Table 1: Cytotoxicity of this compound in MCF-7 Cells (MTT Assay)

Treatment DurationIC50 Value (nM)
24 hours47.5 ± 13.1[1]
72 hours9.4 ± 0.57[1]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells (Western Blot)

Target ProteinEffect of this compound TreatmentPathway
MAPK1Decreased expressionMAPK Signaling
p53Increased expressionApoptosis Regulation
β-cateninDecreased expressionWnt/β-catenin Signaling
c-MycDecreased expressionWnt/β-catenin Signaling
Cyclin D1Decreased expressionWnt/β-catenin Signaling
BaxPromotes apoptosisIntrinsic Apoptosis Pathway
Caspase-3Promotes apoptosisCaspase Cascade

Signaling Pathways

This compound induces apoptosis in MCF-7 cells by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: this compound-induced apoptotic signaling pathways in MCF-7 cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.

Materials:

  • MCF-7 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control MCF-7 cells using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the apoptotic effects of this compound on MCF-7 cells.

Experimental_Workflow start Start cell_culture MCF-7 Cell Culture start->cell_culture treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability & IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This compound effectively induces apoptosis in MCF-7 breast cancer cells through the modulation of key signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways. The provided protocols and data serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to explore its potential in pre-clinical and clinical settings.

References

Application Notes and Protocols for the Administration of Peruvoside in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, has demonstrated significant anti-cancer properties in various preclinical studies. It primarily functions by inhibiting the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and autophagy in cancer cells.[1] Furthermore, this compound has been identified as a potent inhibitor of several key signaling pathways implicated in cancer progression, including Src, PI3K/AKT/mTOR, Wnt/β-catenin, MAPK, JNK, STAT, and EGFR.[1][2][3][4] These characteristics make this compound a compelling candidate for further investigation as a potential anti-cancer therapeutic.

These application notes provide a comprehensive overview of the administration of this compound in murine cancer models, summarizing key in vivo efficacy data and detailing relevant experimental protocols. The information presented is intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a non-small-cell lung carcinoma (NSCLC) xenograft model.

Table 1: In Vivo Efficacy of this compound in an A549 NSCLC Xenograft Model [1]

ParameterVehicle ControlThis compound (0.1 mg/kg/day)
Animal Model 6-week-old male nude mice6-week-old male nude mice
Cancer Cell Line A549 (human NSCLC)A549 (human NSCLC)
Number of Animals 66
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Treatment Duration 28 days (once daily)28 days (once daily)
Vehicle 0.1% DMSO in PBS0.1% DMSO in PBS
Average Tumor Volume at Day 28 (mm³) 348 (95% CI = 189-507)129.9 (95% CI = 86-174)
Tumor Growth Inhibition -~62.7%
P-value -0.0068

Experimental Protocols

Murine Xenograft Model of Non-Small-Cell Lung Carcinoma

This protocol is based on the methodology described by Lai et al. (2022).[1]

Materials:

  • A549 human non-small-cell lung carcinoma cell line

  • 6-week-old male nude mice

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Standard animal housing and care facilities

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the A549 cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size. Monitor tumor growth every 7 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Animal Grouping: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign the mice to a control group and a treatment group (n=6 per group).

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the this compound stock solution in PBS to the final desired concentration (0.1 mg/kg) in a vehicle of 0.1% DMSO. The final injection volume should be consistent for all animals (e.g., 100 µL).

    • Prepare the vehicle control solution (0.1% DMSO in PBS).

  • Drug Administration:

    • Administer this compound (0.1 mg/kg) to the treatment group via intraperitoneal (i.p.) injection once daily.

    • Administer the vehicle control to the control group via i.p. injection once daily.

  • Treatment Duration: Continue the treatment for 28 consecutive days.

  • Data Collection and Analysis:

    • Measure tumor volumes every 7 days throughout the study.

    • Monitor the body weight of the mice to assess toxicity.

    • At the end of the 28-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Compare the average tumor volumes between the control and treatment groups using an appropriate statistical test (e.g., t-test).

In Vitro Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest (e.g., A549, PC9/gef, H1975, MCF-7, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Growth: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the colony formation efficiency and normalize it to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Peruvoside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits EGFR EGFR This compound->EGFR Inhibits Src Src This compound->Src Inhibits PI3K PI3K This compound->PI3K Inhibits JNK JNK This compound->JNK Inhibits STAT STAT This compound->STAT Inhibits EGFR->Src Src->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Regulates Wnt Wnt Pathway beta_catenin β-catenin Wnt->beta_catenin Gene_Expression Altered Gene Expression beta_catenin->Gene_Expression Proliferation_Inhibition Inhibition of Proliferation beta_catenin->Proliferation_Inhibition Affects MAPK MAPK Pathway MAPK->JNK Apoptosis Apoptosis JNK->Apoptosis Induces STAT->Gene_Expression Gene_Expression->Apoptosis Gene_Expression->Proliferation_Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Colony_Assay Colony Formation Assay Cell_Culture->Colony_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Colony_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Murine Xenograft Model Establishment Treatment This compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision, etc.) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

References

Application Notes: Synergistic Anticancer Effects of Peruvoside and Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for researchers investigating the synergistic anticancer effects of combining Peruvoside, a cardiac glycoside, with Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The combination has demonstrated significant synergistic activity in non-small cell lung cancer (NSCLC), including cell lines resistant to Gefitinib.[1][2][3] This synergy is achieved through the multi-targeted inhibition of key oncogenic signaling pathways.

Mechanism of Synergy

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways such as Ras/MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.[4][5][6][7][8] However, resistance to Gefitinib can develop through various mechanisms, including mutations in EGFR (e.g., T790M) or activation of alternative signaling pathways.

This compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump.[9][10] This inhibition leads to downstream effects on multiple signaling pathways implicated in cancer progression. Notably, this compound has been identified as a potent inhibitor of Src tyrosine kinase.[1][2][3] Src plays a critical role in EGFR-mediated signaling and can contribute to Gefitinib resistance. By inhibiting Src, this compound can disrupt these resistance mechanisms.

The synergistic effect of combining this compound and Gefitinib stems from their ability to target distinct but interconnected signaling nodes. This compound's inhibition of Src, in conjunction with Gefitinib's direct inhibition of EGFR, leads to a more comprehensive blockade of downstream pathways like PI3K/Akt/mTOR and STAT3.[1][3] This dual approach effectively suppresses cancer cell proliferation, migration, and invasion, and induces apoptosis, even in Gefitinib-resistant cells.[1][2][3]

Signaling Pathway Overview

The combination of this compound and Gefitinib leads to a more potent inhibition of cancer cell survival and proliferation pathways than either agent alone. The following diagram illustrates the key signaling pathways affected.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src Ras Ras EGFR->Ras NaK_ATPase Na+/K+ ATPase Gefitinib Gefitinib Gefitinib->EGFR Inhibits This compound This compound This compound->NaK_ATPase Inhibits This compound->Src Inhibits PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Signaling pathways targeted by this compound and Gefitinib.

Data Presentation

The synergistic effect of combining this compound and Gefitinib has been quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[11][12][13][14]

Table 1: Combination Index (CI) Values for this compound and Gefitinib in NSCLC Cell Lines

Cell LineEGFR StatusThis compound (µM)Gefitinib (µM)Combination Index (CI)Effect
A549Wild-type0.0050.010.768Synergy
A549Wild-type0.0050.050.252Synergy
A549Wild-type0.0750.010.025Strong Synergy
A549Wild-type0.0750.050.012Strong Synergy
A549Wild-type0.010.010.288Synergy
A549Wild-type0.010.050.088Strong Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.010.050.915Slight Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.010.10.536Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.0250.050.355Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.0250.10.150Strong Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.050.050.457Synergy
PC9/gefExon 19 del (Gefitinib-resistant)0.050.10.250Synergy
H1975L858R + T790M0.010.10.628Synergy
H1975L858R + T790M0.010.50.453Synergy
H1975L858R + T790M0.0250.10.428Synergy
H1975L858R + T790M0.0250.50.353Synergy
H1975L858R + T790M0.050.10.485Synergy
H1975L858R + T790M0.050.50.405Synergy

Data summarized from studies on various NSCLC cell lines treated for 72 hours.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and Gefitinib.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture (e.g., A549, PC9/gef, H1975) drug_treatment Drug Treatment: - this compound alone - Gefitinib alone - Combination start->drug_treatment cell_viability Cell Viability Assay (MTT / PrestoBlue) drug_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) drug_treatment->apoptosis_assay western_blot Western Blot Analysis drug_treatment->western_blot data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Apoptosis Rate - Protein Expression Levels cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Synergy and Elucidate Mechanism data_analysis->conclusion

Caption: General workflow for studying drug synergy.

Cell Viability Assay (PrestoBlue Protocol)

This protocol is for assessing the cytotoxic and proliferative effects of this compound and Gefitinib, alone and in combination.

Materials:

  • NSCLC cell lines (e.g., A549, PC9/gef, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Gefitinib (stock solution in DMSO)

  • PrestoBlue™ Cell Viability Reagent

  • Multilabel plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and Gefitinib in culture medium. For combination treatments, prepare a matrix of concentrations.

  • After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single or combination) to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the cells for 72 hours.

  • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubate for 1.5 hours at 37°C.

  • Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a multilabel plate reader.[1]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the IC50 values for each drug and calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn, CompuSyn).[1][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound and Gefitinib.

Materials:

  • 6-well plates

  • NSCLC cells

  • This compound and Gefitinib

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, Gefitinib, or the combination at desired concentrations for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of the drug combination on the expression and phosphorylation of key proteins in the EGFR, Src, and PI3K/Akt/mTOR pathways.

Materials:

  • 6-well plates

  • NSCLC cells

  • This compound and Gefitinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with drugs as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[15]

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

The combination of this compound and Gefitinib represents a promising therapeutic strategy for overcoming Gefitinib resistance in NSCLC. The provided protocols offer a framework for researchers to investigate and validate the synergistic effects of this drug combination in their specific cancer models. Careful execution of these experiments will provide valuable insights into the underlying molecular mechanisms and the potential for clinical translation.

References

Application Notes and Protocols for Assessing Cell Viability after Peruvoside Treatment with MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peruvoside, a cardiac glycoside extracted from the seeds of Thevetia neriifolia, has demonstrated significant anti-cancer properties in various studies.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in cell cycle arrest and apoptosis.[2] this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and Src-EGFR pathways.[1][3][4][5] These characteristics make this compound a compound of interest for cancer research and drug development.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[6] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7][8][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11] This allows for the quantitative determination of the cytotoxic effects of compounds like this compound.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the effects of this compound on the viability of cancer cells.

Data Presentation

The following table summarizes the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments.

Cell LineCancer TypeThis compound ConcentrationIncubation TimeObserved EffectReference
PC9, PC9/gef, H3255, H1975Non-small-cell lung carcinoma50-1000 nM24 hInhibition of viability and proliferation[2]
A549, PC9/gef, H1975Non-small-cell lung carcinoma0.005-0.5 µM72 hSensitizes cells to Gefitinib[2]
MCF-7, HepG2, A549Breast, Liver, Lung Cancer0-100 µM24 hInduction of cell cycle arrest and apoptosis[2]
KG1aAcute Myeloid Leukemia100 nM24 hInduction of apoptosis[12]
K562Chronic Myelogenous Leukemia100 nM24 hInduction of apoptosis[12]
LNCaP-ablProstate Cancer50 nMNot SpecifiedInhibition of cell growth[12]

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in DMSO and stored at -20°C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filter-sterilized, and stored at 4°C in the dark)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • 96-well flat-bottom sterile cell culture plates

  • Selected cancer cell line

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[6]

  • Humidified incubator (37°C, 5% CO2)

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be based on literature values or a preliminary dose-response experiment (e.g., ranging from 10 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only, no cells) for background subtraction.

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or higher can be used to reduce background noise.[8]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with this compound cell_seeding->cell_treatment peruvoside_prep Prepare this compound Dilutions peruvoside_prep->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability with MTT assay after this compound treatment.

This compound Signaling Pathways

Peruvoside_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Src Src This compound->Src inhibits Wnt Wnt/β-catenin This compound->Wnt inhibits Apoptosis Apoptosis NaK_ATPase->Apoptosis induces EGFR EGFR PI3K PI3K EGFR->PI3K Src->EGFR regulates MAPK MAPK Src->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle leads to MAPK->Apoptosis leads to Wnt->CellCycle leads to

References

Application Note: Peruvoside as a Potent Inhibitor of Src Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, has been identified as a novel and potent inhibitor of Src, a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of Src activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This application note details the use of Western blot analysis to investigate the inhibitory effect of this compound on Src phosphorylation in cancer cell lines.

Recent studies have demonstrated that this compound effectively suppresses the phosphorylation of Src at its activation site (Tyrosine 416), leading to the downregulation of downstream signaling pathways implicated in cancer progression.[1][2][4] The inhibitory effects of this compound on Src phosphorylation have been observed to be both dose- and time-dependent.[1][2][4] This makes this compound a valuable tool for studying Src-mediated signaling and a potential candidate for anticancer drug development.[1][2]

Principle

Western blotting is a widely used technique to detect specific proteins in a sample. To assess Src phosphorylation, this method utilizes antibodies that specifically recognize the phosphorylated form of Src (p-Src) and total Src protein. Following treatment of cells with this compound, cell lysates are prepared and subjected to gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, which is subsequently incubated with primary antibodies against p-Src and total Src. A secondary antibody conjugated to an enzyme is then used to detect the primary antibodies, and a chemiluminescent substrate allows for visualization and quantification of the protein bands. The ratio of phosphorylated Src to total Src is then calculated to determine the effect of this compound treatment.

Data Presentation

The following table summarizes the quantitative data from a study investigating the dose-dependent effect of this compound on Src phosphorylation in A549 non-small cell lung cancer cells after 24 hours of treatment. The data is presented as the relative intensity of the p-Src band normalized to the total Src band, with the untreated control set to 1.

This compound Concentration (nM)Relative p-Src/Total Src Ratio
0 (Control)1.00
100.75
250.48
500.21

Data is representative and compiled from findings reported in scientific literature.[1][4]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: A549 non-small cell lung cancer cells (or other suitable cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 nM).

  • Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 6, 12, 24 hours).

  • Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

Protein Extraction
  • Lysis Buffer: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Incubation: Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the p-Src signal to the total Src signal and the loading control.

Mandatory Visualizations

Peruvoside_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis B->C D Quantification C->D E SDS-PAGE D->E F Membrane Transfer E->F G Antibody Incubation F->G H Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis of Src phosphorylation after this compound treatment.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Src Src This compound->Src Inhibits pSrc p-Src (Active) Src->pSrc Phosphorylation Downstream Downstream Signaling (e.g., EGFR, STAT3, PI3K, JNK) pSrc->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: Simplified signaling pathway showing this compound's inhibition of Src phosphorylation and downstream effects.

References

Application Notes and Protocols for a Peruvoside-Based Drug Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a drug delivery system for Peruvoside, a cardiac glycoside with therapeutic potential in cardiovascular diseases and oncology. The following protocols and data are intended to serve as a foundational resource for researchers aiming to enhance the therapeutic efficacy and safety profile of this compound through advanced drug delivery strategies.

Application Notes

Introduction to this compound

This compound is a cardiac glycoside derived from Cascabela thevetia (yellow oleander).[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac muscle contractility.[1] Beyond its cardiotonic effects, this compound has demonstrated significant potential as an anti-cancer and antiviral agent.[2][3][4]

Rationale for a this compound-Based Drug Delivery System

Despite its therapeutic potential, this compound, like other cardiac glycosides, has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects. A targeted drug delivery system can offer several advantages:

  • Enhanced Bioavailability: Improve the absorption and systemic availability of this compound.

  • Reduced Toxicity: Minimize off-target effects and reduce the risk of cardiotoxicity.

  • Sustained Release: Maintain therapeutic drug concentrations over an extended period, reducing dosing frequency.

  • Targeted Delivery: Concentrate the drug at the site of action (e.g., tumor tissue or the heart), increasing efficacy and further reducing systemic toxicity.

Mechanism of Action and Cellular Signaling

This compound exerts its therapeutic effects by modulating several key signaling pathways:

  • Na+/K+-ATPase Inhibition: The primary mechanism involves binding to and inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.[1]

  • Anti-Cancer Activity: this compound has been shown to induce apoptosis and autophagy in cancer cells by modulating pathways such as MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR.[5] It is also a potent inhibitor of Src, a tyrosine kinase involved in cancer progression.[6]

  • Antiviral Activity: this compound has demonstrated broad-spectrum antiviral activity against positive-sense RNA viruses.[3]

The following diagrams illustrate the key signaling pathways modulated by this compound.

Peruvoside_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase EGFR EGFR PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->NaK_ATPase Inhibits Src Src This compound->Src Inhibits Wnt_destruction_complex β-catenin Destruction Complex This compound->Wnt_destruction_complex Inhibits MAPK_cascade MAPK Cascade This compound->MAPK_cascade Modulates Src->EGFR Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy Regulates beta_catenin β-catenin Wnt_destruction_complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates MAPK_cascade->Apoptosis_Autophagy Regulates Gene_Expression Gene Expression (Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Promotes

Caption: Overview of signaling pathways modulated by this compound.

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Recruits Destruction_Complex GSK3β/APC/Axin Destruction Complex Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds & Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->Destruction_Complex Inhibits

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: this compound's inhibitory action on the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols are provided as a general framework and should be optimized based on specific experimental goals and laboratory conditions.

Formulation of this compound-Loaded Liposomal Nanoparticles

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 chloroform:methanol solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes).

  • Store the final this compound-loaded liposomal nanoparticle suspension at 4°C.

Experimental_Workflow Start Start Dissolve Dissolve this compound, Lipids in Organic Solvent Start->Dissolve Evaporate Form Thin Film via Rotary Evaporation Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer (PBS) Evaporate->Hydrate Sonication Sonication for Size Reduction Hydrate->Sonication Extrusion Extrusion for Uniform Size Sonication->Extrusion Characterization Characterization: - Particle Size & Zeta Potential - Encapsulation Efficiency Extrusion->Characterization InVitro_Release In Vitro Release Study Characterization->InVitro_Release End End InVitro_Release->End

Caption: Experimental workflow for this compound nanoparticle formulation and characterization.

Characterization of this compound-Loaded Nanoparticles

2.1. Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS instrument.

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.

  • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

  • Perform all measurements in triplicate.

2.2. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: The encapsulation efficiency is determined by separating the unencapsulated (free) drug from the nanoparticle-encapsulated drug and quantifying the amount of drug in either fraction.

Procedure (Indirect Method):

  • Place a known volume of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).

  • Centrifuge at a specified speed and time to separate the aqueous phase containing the free drug (filtrate) from the nanoparticles (retentate).

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • Calculate the Drug Loading (DL%) using the following formula:

    DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

Principle: This protocol uses a dialysis method to assess the release of this compound from the nanoparticles over time in a simulated physiological environment.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Release medium (e.g., PBS pH 7.4, optionally containing a surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

  • HPLC system for drug quantification

Procedure:

  • Pipette a known volume of the this compound-loaded nanoparticle suspension into a pre-soaked dialysis bag.

  • Seal both ends of the dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables present representative quantitative data for a cardiac glycoside (Digoxin) nanoparticle formulation. These values should be considered as a reference, and actual results for a this compound formulation may vary.

Table 1: Physicochemical Characterization of Cardiac Glycoside-Loaded Nanoparticles

ParameterZein Nanoparticles (Digoxin)[7][8]PEG-PLGA Nanoparticles (Digoxin)[9]
Particle Size (nm) 87.20 ± 0.8884 ± 0.4
Polydispersity Index (PDI) 0.23 ± 0.00≤ 0.25
Zeta Potential (mV) +21.23 ± 0.07Not Reported
Encapsulation Efficiency (%) 91 ± 0.03> 90

Table 2: In Vitro Drug Release Profile of Digoxin-Loaded Nanoparticles

Time (hours)Cumulative Release (%) from PEG-PLGA Nanoparticles[9]
2 ~15
8 ~30
24 ~55
48 ~70

Note: The release kinetics were reported to fit the Higuchi model, indicating a diffusion-controlled release mechanism.[9]

References

Application Notes: Peruvoside as a Broad-Spectrum Antiviral Agent in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peruvoside, a cardiac glycoside traditionally used in the management of heart failure, has been identified as a potent, host-targeting antiviral agent with broad-spectrum activity.[1][2][3] It demonstrates significant efficacy against a range of positive-sense RNA viruses, including members of the Picornaviridae, Togaviridae, Flaviviridae, and Coronaviridae families.[1][4] Unlike antiviral drugs that target viral components and are susceptible to resistance, this compound acts on host cellular factors, specifically by disrupting the formation of viral replication organelles, also known as viral factories.[1][2][4] Its primary mechanism involves the modulation of intracellular calcium levels, which triggers a signaling cascade leading to the vesiculation of the Golgi apparatus, a crucial organelle for viral replication.[1][4] In vivo studies in mice have demonstrated that this compound can provide complete protection against lethal viral challenge with no measurable cytotoxicity at therapeutic doses.[1][4] These characteristics make this compound a promising candidate for the development of broad-spectrum antiviral therapies, particularly for emerging viral diseases where no specific vaccines or treatments are available.[1][4]

Mechanism of Action

This compound exerts its antiviral effects by inhibiting the Na+/K+ ATPase pump, which alters intracellular ion homeostasis.[5] This disruption leads to an increase in intracellular calcium concentration, initiating a signaling cascade that involves Src and PLC kinases.[1][4] This pathway activates cyclin-dependent kinase 1 (CDK1) and the ERK1/2 pathway, culminating in the phosphorylation of Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1).[1][4] The phosphorylation of GBF1 leads to Golgi vesiculation, thereby dismantling the structural foundation required for the formation of viral factories and effectively inhibiting viral RNA replication.[1][4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and toxicity data from a key study evaluating this compound in a murine model of Enterovirus A71 (EV-A71) infection.

Table 1: In Vivo Antiviral Efficacy of this compound against EV-A71 in BALB/c Mice

ParameterVehicle Control (DMSO-PBS)This compound Treatment (0.59 mg/kg)EfficacyCitation
Survival Rate 0%100%100% Protective Effect[1]
Viral Titer (Hind-limb) High (unspecified)~6-log reduction99.9% Inhibition[1]
Study Duration 21 Days Post-Infection21 Days Post-Infection-[1]

Table 2: In Vivo Toxicity Profile of this compound in BALB/c Mice

AssayControl Group (DMSO-PBS)This compound-Treated GroupsResultCitation
Serum LDH Levels Baseline2 µmol/LNo Significant Difference[1]
Baseline10 µmol/LNo Significant Difference[1]
Baseline50 µmol/LNo Significant Difference[1]
Histopathology (Intestine & Muscle) Massive villi loss, muscle necrosisOrganized tissue integrity, no obvious necrosisNo Observable Adverse Effects[1]

Experimental Protocols

Protocol 1: In Vivo Antiviral Efficacy Study in a Murine Model

This protocol details the methodology for evaluating the therapeutic efficacy of this compound against a lethal viral challenge in neonatal mice.

1. Materials:

  • This compound (dissolved in PBS)
  • Phosphate-Buffered Saline (PBS)
  • Virus inoculum (e.g., Enterovirus A71, HFM41 strain, 1 x 10⁵ PFU)
  • Mock-infected cell culture media
  • 7-day-old BALB/c mice
  • Sterile syringes and needles (for intraperitoneal injection)

2. Procedure:

  • Animal Model: Utilize 7-day-old BALB/c mice. Divide the mice into experimental (this compound-treated) and control (mock-treated) groups (n=6 per group is recommended).[1]
  • Viral Infection: Inject the mice intraperitoneally (i.p.) with a lethal dose of the virus inoculum (e.g., 1 x 10⁵ PFU of EV-A71).[1] For the mock-infected group, inject an equal volume of mock-infected cell culture media.
  • This compound Administration:
  • Begin treatment 2 hours post-infection (hpi).
  • Administer 100 µL of 0.59 mg/kg this compound in PBS via i.p. injection to the experimental group.[1]
  • Administer an equal volume of the vehicle (e.g., DMSO-PBS) to the control group.
  • Treatment Schedule: Continue daily i.p. injections for 7 consecutive days.[1]
  • Monitoring and Survival Study:
  • Monitor the mice daily for 21 days post-infection.[1]
  • Record survival rates for both groups.
  • Utilize a clinical scoring system to assess morbidity. Symptoms may include limb paralysis, ruffled fur, inactivity, rapid breathing, and weight loss.[1]
  • Define a humane endpoint based on the clinical scoring to minimize animal suffering.

Protocol 2: Quantification of Viral Titer from Tissue

This protocol describes how to determine the viral load in tissues harvested from infected mice.

1. Materials:

  • Tissue homogenizer
  • Sterile PBS
  • Centrifuge
  • Relevant cell line for plaque assay (e.g., RD cells for EV-A71)
  • Culture media and supplements
  • Agarose or methylcellulose for overlay
  • Crystal violet solution

2. Procedure:

  • Tissue Harvesting: At a predetermined time point (e.g., 5 or 6 days post-infection), humanely euthanize the mice.[1]
  • Harvest relevant tissues (e.g., hind-limb muscle for EV-A71 infection).[1]
  • Homogenization: Weigh the tissue and homogenize it in a known volume of sterile PBS.
  • Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the virus.
  • Viral Plaque Assay:
  • Prepare serial dilutions of the tissue supernatant.
  • Infect a confluent monolayer of susceptible cells with the dilutions.
  • After an incubation period for viral adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
  • Incubate for several days until plaques (zones of cell death) are visible.
  • Fix and stain the cells with crystal violet.
  • Count the plaques to determine the viral titer, expressed as Plaque-Forming Units (PFU) per gram of tissue.

Protocol 3: In Vivo Toxicity Assessment

This protocol outlines methods to evaluate the potential toxicity of this compound in mice.

1. Materials:

  • This compound at various concentrations (e.g., 2, 10, 50 µmol/L)
  • Vehicle control (e.g., DMSO-PBS)
  • Healthy 7-day-old BALB/c mice
  • Blood collection supplies (e.g., capillary tubes)
  • Lactate Dehydrogenase (LDH) assay kit
  • Materials for histological analysis (formalin, paraffin, sectioning equipment, H&E stain)

2. Procedure:

  • Animal Groups: Use healthy, uninfected mice. Divide them into groups that will receive different concentrations of this compound and a vehicle control group (n=6 per group is recommended).[1]
  • Administration: Administer 50 µL of the specified concentrations of this compound (or vehicle) daily via i.p. injection for 1 week.[1]
  • Serum LDH Assay:
  • On day 8, collect blood from the mice.[1]
  • Separate the serum.
  • Measure the LDH levels in the serum using a commercial LDH assay kit according to the manufacturer's instructions.
  • Compare the LDH levels between the this compound-treated and control groups.
  • Histological Analysis:
  • At the end of the treatment period, euthanize the mice.
  • Harvest major organs (e.g., large intestines, hind-limb muscle, liver, kidney).[1]
  • Fix the tissues in 10% neutral buffered formalin.
  • Process the tissues, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.
  • Examine the stained sections under a microscope for any signs of tissue damage, inflammation, or necrosis.

Diagrams

Peruvoside_Antiviral_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Ca_Influx Intracellular Ca2+ Increase NaK_ATPase->Ca_Influx Leads to Src_PLC Src and PLC Kinase Signaling Ca_Influx->Src_PLC Triggers CDK1 CDK1 Activation Src_PLC->CDK1 Activates ERK12 ERK1/2 Pathway CDK1->ERK12 Via GBF1_p GBF1 Phosphorylation (at T1337) ERK12->GBF1_p Leads to Golgi_Vesiculation Golgi Vesiculation GBF1_p->Golgi_Vesiculation Causes Viral_Factories Viral Factory Formation Golgi_Vesiculation->Viral_Factories Dampens Replication_Inhibition Viral RNA Replication Inhibition Golgi_Vesiculation->Replication_Inhibition Results in

Caption: Proposed signaling pathway for the antiviral action of this compound.

Experimental_Workflow_In_Vivo_Study start Start: 7-day-old BALB/c mice infection Day 0: Intraperitoneal (i.p.) Viral Infection (e.g., EV-A71) start->infection treatment_start Day 0 (2 hpi): Begin Treatment Group 1: this compound (0.59 mg/kg, i.p.) Group 2: Vehicle Control (i.p.) infection->treatment_start daily_treatment Days 1-7: Continue Daily i.p. Treatment treatment_start->daily_treatment monitoring Days 0-21: Daily Monitoring - Survival Rate - Clinical Score - Body Weight daily_treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival Survival Curves (Log-rank Mantel-Cox test) endpoint->survival histology Tissue Harvesting (Day 5-6) - Histopathology (H&E) - Toxicity Assessment endpoint->histology viral_load Tissue Harvesting (Day 5-6) - Viral Titer Quantification (Plaque Assay) endpoint->viral_load

Caption: Experimental workflow for in vivo antiviral testing of this compound.

References

Techniques for Measuring Peruvoside-Induced Cell Cycle Arrest: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvoside, a cardiac glycoside, has demonstrated significant anti-proliferative activities in various cancer cell lines.[1][2] One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for controlling cell division and a common target for anti-cancer therapies.[1][3] This document provides detailed application notes and protocols for measuring this compound-induced cell cycle arrest, enabling researchers to effectively evaluate its therapeutic potential. The primary techniques covered are flow cytometry for cell cycle distribution analysis and Western blotting for assessing the expression of key cell cycle regulatory proteins.

Key Techniques and Protocols

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is commonly used to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells of interest in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 nM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation. This compound has been shown to modulate the expression of key proteins such as Cyclin D1, c-Myc, and Cyclin-Dependent Kinase Inhibitors (e.g., CDKN1A).[1][3]

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21/CDKN1A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Data Presentation

Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution in different cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines (24h treatment)

Cell LineTreatment (100 nM)% G0/G1% S% G2/MReference
KG1a Control (DMSO)65.1 ± 2.518.2 ± 1.816.7 ± 1.2[3]
This compound48.3 ± 3.115.5 ± 2.336.2 ± 2.7[3]
K562 Control (DMSO)55.4 ± 2.129.8 ± 1.914.8 ± 1.5[3]
This compound45.2 ± 2.828.1 ± 2.426.7 ± 2.1[3]

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (24h treatment)

Cell LineTreatment (50 nM)% G0/G1% S% G2/MReference
MCF-7 Control58.2 ± 3.425.1 ± 2.116.7 ± 1.9[4]
This compound72.5 ± 4.115.3 ± 1.812.2 ± 1.5[4]

Signaling Pathways and Experimental Workflows

Visualizing Experimental and Biological Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for measuring cell cycle arrest and the signaling pathways implicated in this compound's mechanism of action.

experimental_workflow start Cancer Cell Culture treatment This compound Treatment (Various Concentrations & Durations) start->treatment harvest Cell Harvesting treatment->harvest fixation Ethanol Fixation harvest->fixation Flow Cytometry lysis Cell Lysis & Protein Extraction harvest->lysis Western Blot staining Propidium Iodide (PI) Staining fixation->staining flow Flow Cytometry Analysis staining->flow cell_cycle_dist Cell Cycle Distribution (% G0/G1, S, G2/M) flow->cell_cycle_dist quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page immunoblot Immunoblotting sds_page->immunoblot protein_exp Protein Expression Levels (e.g., Cyclin D1, p21) immunoblot->protein_exp wnt_pathway This compound This compound wnt Wnt Signaling This compound->wnt Inhibits beta_catenin β-catenin Degradation wnt->beta_catenin beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Prevents Nuclear Translocation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef Inhibits binding to cyclinD1_myc Cyclin D1 & c-Myc Transcription tcf_lef->cyclinD1_myc Reduces Transcription g1_arrest G0/G1 Phase Arrest cyclinD1_myc->g1_arrest Leads to pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt Phosphorylation pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits p21_p27 p21/p27 (CDK Inhibitors) akt->p21_p27 Upregulates cyclinD1 Cyclin D1 akt->cyclinD1 Downregulates cell_cycle_arrest Cell Cycle Arrest p21_p27->cell_cycle_arrest cyclinD1->cell_cycle_arrest

References

Application Notes: Utilizing Peruvoside to Elucidate the Role of GBF1 in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Golgi-specific brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1) is a crucial host protein that regulates vesicular transport by activating ADP-ribosylation factor (Arf) proteins.[1][2] A growing body of evidence indicates that numerous RNA viruses, including members of the Picornaviridae, Flaviviridae, and Coronaviridae families, hijack the GBF1-dependent pathway to facilitate the formation of their replication organelles, also known as viral factories.[1][3][4] Consequently, GBF1 has emerged as a promising host-targeting antiviral drug target.

Peruvoside, a cardiac glycoside, has been identified as a potent, broad-spectrum antiviral compound that functions by targeting the host cellular machinery.[5][6] Its mechanism of action involves the induction of GBF1 phosphorylation, leading to the disruption of the Golgi apparatus and the subsequent inhibition of viral factory formation.[7][8] This makes this compound a valuable chemical probe for researchers studying the specific role of GBF1 in the lifecycle of various viruses. These application notes provide an overview of this compound's mechanism, quantitative data on its antiviral activity, and detailed protocols for its use in virological research.

Mechanism of Action

This compound exerts its antiviral effects through a multi-step signaling cascade that culminates in the functional deprivation of GBF1.[7] The process is initiated by an increase in intracellular calcium, which activates Src and Phospholipase C (PLC) kinase signaling pathways.[6][7] This activation cascade further engages the ERK1/2 pathway, leading to the activation of cyclin-dependent kinase 1 (CDK1).[7][8] CDK1 then directly phosphorylates GBF1 at the Threonine 1337 (T1337) residue.[7][8]

This phosphorylation event causes extensive vesiculation of the Golgi apparatus, effectively disrupting the platform necessary for the assembly of viral replication complexes.[6][7] By preventing the formation of these viral factories, this compound curtails viral RNA replication and subsequent production of new virus particles, exhibiting broad-spectrum antiviral activity.[5][7]

Diagram of this compound's Signaling Pathway

Peruvoside_Pathway cluster_cell Host Cell This compound This compound Ca_Flux Intracellular Ca2+ Flux This compound->Ca_Flux Src_PLC Src/PLC Kinase Signaling Ca_Flux->Src_PLC ERK ERK1/2 Pathway Src_PLC->ERK CDK1 CDK1 Activation ERK->CDK1 GBF1_p GBF1 Phosphorylation (Threonine 1337) CDK1->GBF1_p Golgi Golgi Vesiculation GBF1_p->Golgi Factories Viral Factory Formation Golgi->Factories Inhibits Replication Viral Replication Factories->Replication Blocks

Caption: Signaling cascade initiated by this compound leading to inhibition of viral replication.

Quantitative Data Summary

The following tables summarize the reported antiviral efficacy and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound against Various Viruses

VirusVirus FamilyCell LineConcentration (nmol/L)ResultReference
Enterovirus A71 (EV-A71)PicornaviridaeRD50~4-log₁₀ reduction in viral titer[7]
Enterovirus A71 (EV-A71)PicornaviridaeRD100Viral titer below detection limit[7]
Chikungunya Virus (CHIKV)TogaviridaeSJCRH3050Reduced capsid protein expression[9]
Zika Virus (ZIKV)FlaviviridaeHuh750Reduced envelope protein expression[9]
Dengue Virus 2 (DENV2)FlaviviridaeHuh750Reduced envelope protein expression[9]
SARS-CoV-2Coronaviridae-Not SpecifiedAntiviral properties demonstrated[6]
Herpes Simplex Virus 1 (HSV1)Herpesviridae-Not SpecifiedAntiviral activity affirmed[7]
Influenza A (H1N1)Orthomyxoviridae-Not SpecifiedAntiviral activity demonstrated[5]

Table 2: In Vivo Efficacy and Cytotoxicity of this compound

ModelVirusDosageOutcomeCytotoxicity AssessmentReference
Mouse ModelEnterovirus A710.5 mg/kg100% protection, significant reduction in viral titerNo measurable cytotoxicity in serum[5][7]
Cell CultureHuman RhabdomyosarcomaUp to 100 nmol/L-Negligible effects on cell viability[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effect of this compound on viral replication and its mechanism of action.

Diagram of Experimental Workflow

Experimental_Workflow cluster_workflow Workflow: Investigating this compound's Antiviral Effect cluster_assays Downstream Assays start Seed Cells treat Treat cells with this compound (various concentrations) start->treat infect Infect cells with virus (e.g., EV-A71, ZIKV) treat->infect plaque Plaque Assay (Viral Titer) infect->plaque western Western Blot (p-GBF1, Viral Proteins) infect->western viability Cell Viability Assay (e.g., LDH, MTT) infect->viability microscopy Immunofluorescence (Golgi Morphology) infect->microscopy analyze Data Analysis & Interpretation plaque->analyze western->analyze viability->analyze microscopy->analyze

Caption: Standard workflow for studying this compound's effect on viral replication.

Protocol 1: Plaque Assay for Viral Titer Determination

This protocol is used to quantify the concentration of infectious virus particles in a sample following treatment with this compound.

Materials:

  • 6-well or 12-well tissue culture plates

  • Susceptible host cell line (e.g., RD, Vero)

  • Virus stock

  • This compound stock solution (in DMSO)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., 2% carboxymethylcellulose or agarose in 2X MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer (~95-100%) on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Treatment: On the day of infection, remove the growth medium. Pretreat the confluent cell monolayers with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) diluted in serum-free medium for 1-2 hours. Include a DMSO vehicle control.

  • Virus Infection: Prepare 10-fold serial dilutions of the virus stock. After pretreatment, remove the compound-containing medium and infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application: After the adsorption period, remove the virus inoculum. Wash the cells once with PBS. Gently add 2 mL of the overlay medium (pre-warmed to 37°C) to each well. The overlay restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus being tested.

  • Plaque Visualization: Once plaques are visible, fix the cells by adding 1 mL of 10% formaldehyde for at least 1 hour.

  • Staining: Carefully remove the overlay and formaldehyde. Stain the cell monolayer with crystal violet solution for 15-20 minutes at room temperature.

  • Quantification: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well. Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).

Protocol 2: Western Blot for GBF1 Phosphorylation and Viral Protein Expression

This protocol allows for the detection of this compound-induced GBF1 phosphorylation and its effect on the synthesis of viral proteins.

Materials:

  • 6-well tissue culture plates

  • Host cell line

  • Virus stock

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GBF1 (T1337), anti-total-GBF1, anti-viral protein (e.g., anti-ZIKV E), anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with the desired concentration of this compound (e.g., 50 nM) or DMSO vehicle control.

  • Infection: Infect the cells with the virus at a specified multiplicity of infection (MOI).

  • Cell Lysis: At the desired time post-infection (e.g., 24, 36 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Denature the proteins by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ or Image Studio. Normalize the phosphorylated GBF1 signal to total GBF1 and viral protein signals to the loading control.[8][9]

Diagram of GBF1's Role in Viral Replication

GBF1_Role cluster_normal Normal Viral Replication cluster_this compound Effect of this compound GBF1_active Active GBF1 Arf1 Arf1 Activation GBF1_active->Arf1 GBF1_inactive Phosphorylated GBF1 (Inactive) Golgi_stable Stable Golgi Structure Arf1->Golgi_stable Membrane_rec Membrane Recruitment for Replication Complex Golgi_stable->Membrane_rec Rep_success Successful Viral Replication Membrane_rec->Rep_success This compound This compound This compound->GBF1_inactive via CDK1 Golgi_disrupt Golgi Disruption GBF1_inactive->Golgi_disrupt Rep_fail Viral Replication Inhibited Golgi_disrupt->Rep_fail

Caption: Logical flow showing GBF1's essential role and how this compound disrupts it.

References

Application Notes & Protocols: Experimental Design for Peruvoside Combination Therapy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peruvoside, a cardiac glycoside, has demonstrated significant anti-proliferative activities across various cancer types, including breast, lung, and liver cancers.[1] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.[2][3] this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy by affecting key signaling pathways such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin.[1][4][5] Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[6][7] Combining this compound with other anti-cancer agents that target different oncogenic pathways presents a rational strategy for achieving synergistic effects.[8] Studies have already shown that this compound can sensitize gefitinib-resistant non-small-cell lung carcinoma (NSCLC) cells to treatment, highlighting its potential in combination regimens.[9]

These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of this compound in combination with other therapeutic agents, from initial in vitro screening to in vivo model validation.

Part 1: In Vitro Synergy Screening

The initial phase focuses on identifying synergistic interactions between this compound and a partner drug in cancer cell lines. This involves determining the potency of each drug individually and then evaluating their combined effect.

cluster_0 Phase 1: Single-Agent Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Interpretation A Select Cancer Cell Lines B Determine IC50 for this compound A->B C Determine IC50 for Partner Drug A->C D Design Drug Combination Matrix (Fixed-Ratio Dilutions) B->D C->D E Perform Combination Cytotoxicity Assay (e.g., MTT) D->E F Calculate Combination Index (CI) (Chou-Talalay Method) E->F G Identify Synergistic Combinations (CI < 1) F->G

Caption: Workflow for in vitro screening of this compound combinations.

Protocol 1: Single-Agent Cytotoxicity Assay and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected combination agent in the chosen cancer cell line(s).

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[4]

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Partner anti-cancer drug (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound and the partner drug in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 0.01 nM to 100 µM).[2]

  • Drug Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Presentation:

Table 1: IC50 Values of Single Agents in Cancer Cell Lines

Cell Line Drug IC50 (nM) after 48h IC50 (nM) after 72h
MCF-7 This compound
Drug X
A549 This compound

| | Drug X | | |

Protocol 2: Synergy Analysis using the Chou-Talalay Method

Objective: To quantify the interaction between this compound and a partner drug (synergism, additivity, or antagonism).

Methodology:

  • Experimental Design: Based on the individual IC50 values, design a fixed-ratio combination experiment. For example, prepare stock solutions of this compound and the partner drug at a concentration ratio equal to their IC50 ratio (e.g., if IC50 this compound = 50 nM and IC50 Drug X = 100 nM, the ratio is 1:2).

  • Serial Dilutions: Create a series of dilutions of this fixed-ratio combination stock. The concentrations should bracket the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50 concentration for each drug).

  • Cell Treatment: Seed cells as in Protocol 1. Treat cells with the single agents and the fixed-ratio drug combinations for 48 or 72 hours.

  • Viability Assay: Perform an MTT assay as described in Protocol 1.

  • Data Analysis:

    • Use software like CompuSyn or the "SynergyFinder" R package to perform the Chou-Talalay analysis.[10][11]

    • The software will calculate the Combination Index (CI). The interpretation is as follows[12][13]:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

A Combination Index (CI) Value B Synergism (Enhanced Effect) A->B CI < 1 C Additive Effect (Sum of Effects) A->C CI = 1 D Antagonism (Reduced Effect) A->D CI > 1

Caption: Interpretation of the Combination Index (CI).

Data Presentation:

Table 2: Combination Index (CI) Values for this compound + Drug X

Cell Line Fractional Affect (Fa)* Combination Index (CI) Interaction
MCF-7 0.50 (50% inhibition)
0.75 (75% inhibition)
0.90 (90% inhibition)
A549 0.50 (50% inhibition)
0.75 (75% inhibition)
0.90 (90% inhibition)

*Fa represents the fraction of cells affected by the drug combination.

Part 2: Mechanistic Elucidation of Synergistic Combinations

Once a synergistic combination is identified, the next step is to investigate the underlying molecular mechanisms. This compound is known to inhibit multiple signaling pathways, and a synergistic partner may block a parallel survival pathway or enhance this compound-induced apoptosis.

cluster_pathway This compound Mechanism of Action cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Caspase3 Caspase-3 This compound->Caspase3 activates Src Src NaK_ATPase->Src inhibits PI3K PI3K Src->PI3K inhibits MEK MEK Src->MEK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits ERK ERK MEK->ERK ERK->Apoptosis inhibits Caspase3->Apoptosis

Caption: this compound's inhibitory effects on key cancer signaling pathways.[4][9][14]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the synergistic combination enhances apoptosis compared to single-agent treatments.

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound alone, Drug X alone, and the combination at synergistic concentrations (e.g., their respective IC50 or 0.5x IC50 values). Include vehicle-treated cells as a control.

  • Incubation: Incubate for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Data Presentation:

Table 3: Percentage of Apoptotic Cells after Treatment

Treatment Group % Early Apoptotic Cells % Late Apoptotic Cells % Total Apoptotic Cells
Vehicle Control
This compound
Drug X

| Combination | | | |

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To analyze the effect of the combination treatment on key proteins in survival and apoptosis pathways.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Methodology:

  • Protein Extraction: Treat cells as described in Protocol 3 for a shorter duration (e.g., 6, 12, or 24 hours) to capture signaling events. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescence detection system. Use β-actin as a loading control.

Part 3: In Vivo Validation of Combination Therapy

Promising in vitro results should be validated in an appropriate animal model to assess anti-tumor efficacy and potential toxicity.[15]

A Establish Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) B Tumor Growth (to ~100-150 mm³) A->B C Randomize into Treatment Groups B->C D Administer Treatment (Vehicle, this compound, Drug X, Combination) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis (Tumor Excision, IHC) E->F

Caption: General workflow for an in vivo xenograft study.

Protocol 5: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound combination in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cells used in vitro, suspended in Matrigel/PBS

  • This compound and Drug X formulated for in vivo administration (e.g., intraperitoneal, oral gavage)

  • Calipers for tumor measurement

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Development: Allow tumors to grow to an average volume of 100-150 mm³.

  • Group Assignment: Randomly assign mice into four groups (n=8-10 mice/group):

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Drug X alone

    • Group 4: this compound + Drug X combination

  • Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., daily or every other day for 21-28 days). Doses should be based on literature or preliminary tolerability studies.[2]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy. Statistical analysis (e.g., ANOVA) should be performed.

Data Presentation:

Table 4: In Vivo Efficacy in Xenograft Model

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) % Mean Body Weight Change (%)
Vehicle Control N/A
This compound
Drug X

| Combination | | | |

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peruvoside Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Peruvoside dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac glycoside, and its primary mode of action is the inhibition of the Na+/K+-ATPase pump on cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger heart muscle contraction.[1] Additionally, this compound has been shown to induce apoptosis and autophagy in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and NF-kB.[2][3] It is also a potent inhibitor of Src, EGFR, and STAT3.[1][4]

Q2: What are some reported in vivo starting doses for this compound in mice?

Reported intraperitoneal (i.p.) dosages in mice vary depending on the disease model:

  • Anticancer studies: 0.1 mg/kg, administered daily for 28 days, has been shown to suppress tumor growth in a lung cancer mouse model.[1][4]

  • Antiviral studies: 0.59 mg/kg, administered daily for 7 days, resulted in 100% protection in an EV-A71-infected mouse model with no observable adverse effects.[5]

Q3: How should this compound be formulated for in vivo administration?

For in vivo studies, this compound can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and then further diluted in Phosphate-Buffered Saline (PBS) for intraperitoneal injection.[4][5] It is crucial to establish the maximum tolerated concentration of the vehicle in your animal model through preliminary studies.

Q4: What are the clinical signs of this compound toxicity in animals?

As a cardiac glycoside, this compound toxicity can manifest with a range of clinical signs. While specific data for this compound is limited, general signs of cardiac glycoside toxicity in animals can include:

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and lethargy.[6]

  • Cardiac: Bradycardia (slow heart rate), various arrhythmias (irregular heartbeat), and atrioventricular (AV) block.[7][8]

  • Neurological: Delirium and visual disturbances.[6]

  • Metabolic: Hyperkalemia (high serum potassium) is a key indicator of acute toxicity.[9]

Q5: How can I monitor for this compound toxicity during my study?

Regular monitoring is critical. This should include:

  • Daily clinical observation: Monitor for changes in activity, posture, grooming, and food/water intake.

  • Body weight: Record body weight at least weekly.[4]

  • Electrocardiogram (ECG): Perform periodic ECG monitoring to detect arrhythmias and changes in heart rate.

  • Serum biochemistry: At the end of the study, or if toxicity is suspected, measure serum electrolytes (especially potassium) and markers of kidney and liver function.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected animal mortality or severe toxicity at a reported "safe" dose. - Strain/species differences: Animal strain, species, age, and sex can significantly impact drug metabolism and sensitivity.[10][11]- Formulation issue: Improper dissolution or precipitation of this compound leading to a bolus dose.- Error in dose calculation or administration. - Conduct a dose-range finding study: Start with a lower dose and gradually escalate to determine the maximum tolerated dose (MTD) in your specific animal model.- Verify formulation: Ensure this compound is fully dissolved and stable in the vehicle. Prepare fresh formulations regularly.- Double-check all calculations and administration techniques.
Lack of therapeutic efficacy at a previously reported effective dose. - Tumor model resistance: The specific cancer cell line or tumor microenvironment may be resistant to this compound's mechanism of action.- Insufficient drug exposure: Poor bioavailability via the chosen route of administration or rapid metabolism and clearance.- Suboptimal dosing frequency. - Confirm in vitro sensitivity: Test the cytotoxic effect of this compound on your specific cancer cell line in vitro before starting in vivo experiments.[2][12]- Pharmacokinetic (PK) study: Conduct a pilot PK study to determine the concentration of this compound in plasma and tumor tissue over time.[13]- Optimize dosing schedule: Based on PK data, adjust the dosing frequency (e.g., twice daily instead of once daily) to maintain therapeutic concentrations.
Precipitation of this compound in the formulation. - Low solubility: this compound may have limited solubility in aqueous solutions like PBS.- Vehicle incompatibility. - Increase the proportion of co-solvent: A higher percentage of DMSO or another suitable solvent may be required.- Test alternative vehicles: Consider other biocompatible solvents or formulation strategies (e.g., cyclodextrin-based formulations).- Sonication or gentle warming: These methods can aid in dissolution, but stability must be confirmed afterward.

Data Presentation

Table 1: Summary of In Vivo this compound Dosages in Mice

Study TypeAnimal ModelDosageRoute of AdministrationDosing ScheduleOutcomeReference
AnticancerNude mice with A549 lung cancer xenografts0.1 mg/kgIntraperitoneal (i.p.)Once daily for 28 daysSignificant suppression of tumor growth[1][4]
Antiviral7-day-old BALB/c mice infected with EV-A710.59 mg/kgIntraperitoneal (i.p.)Once daily for 7 days100% protection and reduced clinical scores[5]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose-Range Finding Study of this compound

  • Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old). Acclimatize animals for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to several groups (e.g., 5 groups, n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on literature, select a range of doses. For this compound, a starting range could be 0.05 mg/kg, 0.1 mg/kg, 0.5 mg/kg, and 1.0 mg/kg.

  • Formulation: Prepare a stock solution of this compound in 100% DMSO. For injection, dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should be consistent across all groups and ideally below 5%.

  • Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection) once daily.

  • Monitoring:

    • Observe animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss, changes in behavior).

    • Record body weight every other day.

    • At the end of the study (e.g., 7-14 days), collect blood for serum chemistry analysis (especially potassium levels) and major organs for histopathological examination.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

Protocol 2: Monitoring for Cardiac Toxicity

  • Baseline ECG: Before the first dose, obtain a baseline ECG recording from anesthetized animals to determine normal heart rate and rhythm.

  • Post-Dosing ECG: At peak plasma concentration (if known from PK studies) or at set time points after this compound administration (e.g., 2, 6, and 24 hours post-dose), record ECGs.

  • ECG Analysis: Analyze the recordings for:

    • Heart Rate: Bradycardia.

    • Rhythm: Arrhythmias, such as AV block or ventricular premature contractions.

    • Intervals: Changes in PR, QRS, and QT intervals.

  • Serum Collection: At the study endpoint, collect blood and separate serum.

  • Biochemical Analysis: Measure serum levels of potassium. Hyperkalemia is a significant indicator of acute cardiac glycoside toxicity.[9]

Mandatory Visualizations

Peruvoside_Signaling_Pathways This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Src Src This compound->Src inhibits PI3K PI3K This compound->PI3K inhibits MAPK MAPK (ERK, JNK) This compound->MAPK modulates Wnt Wnt/β-catenin This compound->Wnt modulates STAT3 STAT3 This compound->STAT3 inhibits EGFR EGFR Src->EGFR EGFR->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis & Autophagy PI3K->Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis Wnt->Proliferation Wnt->Apoptosis STAT3->Proliferation

Caption: Key signaling pathways modulated by this compound.

Dosage_Optimization_Workflow start Start: Review Literature for Dose Range formulation Develop Stable Formulation (e.g., DMSO/PBS) start->formulation mtd_study In Vivo Dose-Range Finding Study (Determine MTD) formulation->mtd_study toxicity_check Assess Toxicity: Clinical Signs, Body Weight, Histopathology, Serum K+ mtd_study->toxicity_check toxicity_check->mtd_study Toxicity Too High (Adjust Doses) pilot_pk Optional: Pilot PK Study (Determine Cmax, T1/2, AUC) toxicity_check->pilot_pk MTD Identified efficacy_study Efficacy Study Using Doses ≤ MTD pilot_pk->efficacy_study monitor_efficacy Monitor Efficacy: (e.g., Tumor Volume) efficacy_study->monitor_efficacy data_analysis Analyze Data & Refine Dosage monitor_efficacy->data_analysis

Caption: Experimental workflow for this compound dosage optimization.

References

troubleshooting inconsistent results with Peruvoside treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Peruvoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside whose primary mode of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, affecting various cellular processes.[1] In cancer research, this compound has been shown to inhibit several signaling pathways, including Src, PI3K, JNK, STAT, and EGFR.[1] It can induce apoptosis, autophagy, and cell cycle arrest.[1][2] Its antiviral activity is linked to the induction of Golgi vesiculation through a pathway involving Src, ERK, CDK1, and GBF1 phosphorylation.[3][4]

Q2: How should this compound be stored and handled?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. It is important to keep the compound away from moisture and direct sunlight.[5]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO, with a concentration of up to 200.00 mg/mL (364.52 mM). Sonication and heating may be recommended to aid dissolution.[5]

Q4: What are the typical concentration ranges for in vitro and in vivo experiments?

A4: For in vitro studies, concentrations can range from nanomolar to micromolar, depending on the cell line and experimental endpoint. For example, concentrations of 5-100 nM have been used in non-small-cell lung carcinoma (NSCLC) and leukemia cell lines.[1][5][6] For in vivo mouse models, dosages of 0.1 mg/kg and 0.59 mg/kg administered via intraperitoneal injection have been reported.[1][3]

Troubleshooting Guide for Inconsistent Results

Issue 1: Higher than expected cytotoxicity or off-target effects observed.

  • Possible Cause: this compound is a potent cardiac glycoside and can be toxic to a wide range of cell types, not just the intended target cells.[6] The concentration may be too high for the specific cell line being used.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for your specific cell line and experimental duration.

    • Reduce treatment duration: Shorter incubation times may reduce non-specific toxicity.

    • Use a positive control: Compare results with a well-characterized cardiac glycoside like Ouabain or Digitoxin to benchmark the response.[6]

    • Check cell line sensitivity: Be aware that different cell lines exhibit varying sensitivity to this compound.[6]

Issue 2: Lack of significant anti-cancer or anti-viral effect at previously reported concentrations.

  • Possible Cause:

    • Compound Degradation: Improper storage or handling may lead to reduced activity.

    • Cell Line Resistance: The target cells may have intrinsic or acquired resistance mechanisms.

    • Sub-optimal Protocol: The experimental conditions may not be suitable for observing the desired effect.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly.[5]

    • Confirm Target Expression: If investigating a specific pathway (e.g., Src inhibition), confirm that the target protein is expressed and active in your cell model.

    • Optimize Treatment Conditions: Vary the treatment duration and cell density to find the optimal window for observing the effect.

    • Consider Combination Therapy: this compound has been shown to sensitize cancer cells to other drugs like Gefitinib, which could be an alternative approach if single-agent efficacy is low.[1]

Issue 3: High variability between experimental replicates.

  • Possible Cause:

    • Incomplete Solubilization: this compound may not be fully dissolved in the solvent, leading to inconsistent concentrations in the media.

    • Cell Culture Inconsistency: Variations in cell passage number, confluency, or health can significantly impact results.

    • Assay Performance: The assay itself (e.g., MTT, flow cytometry) may have inherent variability.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When preparing stock solutions in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication can assist with this.[5]

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment.

    • Include Appropriate Controls: Use both positive and negative controls in every experiment to monitor assay performance and normalize the data.

    • Increase Replicate Number: Increasing the number of technical and biological replicates can help to improve statistical power and identify outliers.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayDuration (h)IC50 / Effective ConcentrationReference
A549Non-small-cell lungMTT24, 48, 72, 96IC50 values provided in reference[7]
PC9, PC9/gefNon-small-cell lungViability2450-1000 nM[1]
H3255, H1975Non-small-cell lungViability2450-1000 nM[1]
MCF-7BreastCell Cycle/Apoptosis240-100 µM[1]
HepG2LiverCell Cycle/Apoptosis240-100 µM[1]
KG1aAcute Myeloid LeukemiaMTT24 / 48IC50 ~100 nM[6]
K562Chronic Myelogenous LeukemiaMTT24 / 48IC50 > 200 nM[6]

Table 2: In Vitro Antiviral Activity of this compound

VirusVirus FamilyCell LineEC50Reference
EV-A71PicornaviridaeRD~50 nM (4-log reduction)[3]
CHIKVTogaviridae-10.14 nM[3]
ZIKVFlaviviridae-14.55 nM[3]
DENV2Flaviviridae-18.01 nM[3]
SARS-CoV-2Coronaviridae-14.09 nM[3]
MHVCoronaviridae-20.83 nM[3]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on cell proliferation.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10^4 cells/well for K562, 4 x 10^4 for KG1a).[6]

    • Allow cells to adhere and stabilize for a few hours.

    • Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).[6][7]

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for at least 2 hours at 37°C.[6]

    • Add a solubilization solution (e.g., 10% SDS with 5 M HCl) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm and 650 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[6]

2. Western Blotting for Signaling Pathway Analysis

  • Objective: To analyze the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Methodology:

    • Treat cells (e.g., A549) with various concentrations of this compound (e.g., 5, 10, 50 nM) for a specified duration (e.g., 24 hours).[5]

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Src, p-Src, EGFR, p-EGFR, STAT3, p-STAT3).[1][7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or β-tubulin) to ensure equal protein loading.[4]

Visualizations

Peruvoside_Anticancer_Pathway This compound This compound Nakatpase Na+/K+-ATPase This compound->Nakatpase Inhibits Src Src This compound->Src Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits Apoptosis Apoptosis Src->Apoptosis Autophagy Autophagy PI3K_AKT_mTOR->Autophagy MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Wnt_BetaCatenin->CellCycleArrest

Caption: this compound's anticancer signaling pathways.

Peruvoside_Antiviral_Pathway This compound This compound Src_PLC Src/PLC Kinase Signaling This compound->Src_PLC ERK1_2 ERK1/2 Pathway This compound->ERK1_2 CDK1 CDK1 Activation Src_PLC->CDK1 ERK1_2->CDK1 GBF1 GBF1 Phosphorylation (at T1337) CDK1->GBF1 Golgi Golgi Vesiculation GBF1->Golgi ViralFactories Viral Factories Formation Golgi->ViralFactories Inhibits ViralReplication Viral Replication ViralFactories->ViralReplication

Caption: this compound's antiviral mechanism of action.

Troubleshooting_Workflow start Inconsistent Results with this compound q1 Is cytotoxicity higher than expected? start->q1 a1 Perform dose-response curve. Reduce treatment duration. q1->a1 Yes q2 Is the desired effect (e.g., anti-cancer) absent or weak? q1->q2 No a1->q2 a2 Verify compound integrity. Confirm target expression. Optimize protocol. q2->a2 Yes q3 Is there high variability between replicates? q2->q3 No a2->q3 a3 Ensure complete solubilization. Standardize cell culture. Increase replicate number. q3->a3 Yes end Consistent Results q3->end No a3->end

Caption: Troubleshooting inconsistent this compound results.

References

Peruvoside Stability & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of peruvoside.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For solid this compound powder, storage at -20°C is recommended for up to three years. Once dissolved in a solvent, such as DMSO, the solution should be stored at -80°C for a maximum of one year.[1] It is also advised to protect the compound from moisture and direct sunlight.[1]

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of up to 200.00 mg/mL (364.52 mM).[1] For difficult-to-dissolve preparations, sonication and gentle heating are recommended to aid dissolution.[1]

Q3: Are there any visible signs of this compound degradation?

A3: While chemical degradation is not always visible, any change in the physical appearance of the compound or solution should be treated as a potential sign of instability. Indications for disposal include cloudiness in solutions or a change in the color of the powder or solution.[2] Routine visual inspection of the material and its container is recommended.[2]

Q4: How do factors like pH, light, and temperature affect this compound stability?

A4: Like many cardiac glycosides, this compound's stability can be influenced by environmental factors. Generally, drug stability is affected by temperature, light, pH, and oxidation.[3] Although specific degradation pathways for this compound are not extensively detailed in the provided results, cardiac glycosides can undergo hydrolysis, particularly at the glycosidic linkage, under acidic or basic conditions. Exposure to light and elevated temperatures can also accelerate degradation.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Reduced or inconsistent biological activity in my assay.

  • Possible Cause 1: Compound Degradation. The most likely cause is the degradation of the this compound stock solution due to improper storage or age. This compound solutions in DMSO are stable for up to one year at -80°C.[1] Storage at higher temperatures or for longer durations can lead to a loss of potency.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solution has been consistently stored at -80°C and is within its one-year shelf life.

    • Prepare Fresh Solution: If the stock solution is old or has been stored improperly, prepare a fresh solution from solid powder.

    • Perform a Dose-Response Curve: Run a new dose-response experiment to determine the current IC50 value and compare it to expected values from the literature. This compound has been shown to inhibit the viability of various cancer cell lines (e.g., A549, H3255, H1975) at nanomolar concentrations.[5][6]

    • Conduct a Stability-Indicating Analysis: If the problem persists, analyze the this compound solution using a stability-indicating method like HPLC to check for the presence of degradation products (see Protocol 2).

Issue 2: Unexpected peaks appear in my HPLC or LC-MS analysis.

  • Possible Cause 1: Degradation Products. The appearance of new peaks that are not present in the analysis of a fresh sample strongly suggests that the this compound has degraded. Forced degradation studies show that cardiac glycosides can degrade under stress conditions like acid, base, and oxidation.[7]

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Prepare a fresh solution of this compound and run it on your HPLC/LC-MS system to establish a reference chromatogram.

    • Compare Chromatograms: Compare the chromatogram of the suspect sample to the fresh standard. The new peaks represent potential impurities or degradants.

    • Review Handling Procedures: Ensure that solvents and buffers used in sample preparation are free of contaminants and at the appropriate pH to prevent on-instrument degradation.

    • Consider Forced Degradation: To proactively identify potential degradants, a forced degradation study can be performed (see Protocol 3). This helps in developing a robust stability-indicating method.[8]

Data and Experimental Protocols

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureMaximum DurationKey Considerations
Powder -20°C3 yearsKeep away from moisture and direct sunlight.[1]
In Solvent (DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

Table 2: General Factors Influencing the Stability of Drug Compounds

FactorPotential Effect on StabilityMitigation Strategy
Temperature Increased temperature accelerates chemical degradation.[3]Store at recommended cool/frozen temperatures.[1][2]
Light Photodegradation can occur upon exposure to UV or visible light.[3]Store in amber vials or light-blocking containers.[9]
pH Hydrolysis (cleavage of chemical bonds by water) can be catalyzed by acidic or basic conditions.[3]Use neutral, buffered solutions where possible; avoid extreme pH.
Oxidation Reaction with oxygen can modify the drug structure.[3]Purge solutions with inert gas (e.g., nitrogen, argon); use antioxidants if compatible.
Moisture Can promote hydrolysis of solid compounds.Store solids in a desiccator or with desiccant packs.[1]
Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Pre-analysis: Before opening, allow the this compound vial to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solution Preparation (e.g., 10 mM):

    • This compound has a molecular weight of 548.67 g/mol .[1]

    • To prepare a 10 mM stock solution, weigh out 5.49 mg of this compound powder and dissolve it in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber or opaque cryovials.

    • Store the aliquots at -80°C for up to one year.[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is typically ≤0.5%.

Protocol 2: General Procedure for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8]

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Column Selection: A reverse-phase C18 column is a common starting point for molecules of this type.

  • Mobile Phase Optimization:

    • Develop a gradient elution method using a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., acetonitrile/methanol mixture).[10]

    • The goal is to achieve a good resolution (baseline separation) between the main this compound peak and any other peaks that appear in degraded samples.[11]

  • Detection: Use a UV detector, selecting a wavelength that gives a good response for this compound (e.g., 225 nm).[10] A photodiode array (PDA) detector is ideal as it can help assess peak purity.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from degradants. This is typically done using samples from forced degradation studies (Protocol 3).

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine how close the measured values are to the true values and the degree of scatter in the data, respectively.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.

  • Sample Analysis: Analyze fresh and aged/stressed samples. A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation. Calculate the mass balance to account for all components.[12]

Protocol 3: Forced Degradation Study

Forced degradation (stress testing) is used to generate degradation products and demonstrate the specificity of a stability-indicating method.[7]

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration in a suitable solvent.

  • Stress Conditions (apply separately):

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at room temperature for a set period (e.g., 6 hours).[7] Neutralize the solution before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate similarly. Neutralize before analysis.

    • Oxidation: Add a small volume of 3% hydrogen peroxide (H₂O₂) and incubate.

    • Thermal Degradation: Store a solution at an elevated temperature (e.g., 60°C) for several days. Store a solid sample under the same conditions.

    • Photodegradation: Expose a solution to a light source compliant with ICH guidelines (e.g., UV and visible light).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 2).

  • Evaluation: The method is considered stability-indicating if all degradation peaks are successfully resolved from the parent this compound peak.[11]

Visualizations

Peruvoside_PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.[6][13][14]

Stability_Study_Workflow start Start: Receive This compound Sample prep Prepare Stock & Test Solutions (Time Point T=0) start->prep store Store Samples Under Defined Conditions (e.g., -80°C, -20°C, 25°C/60%RH) prep->store analyze_t0 Analyze T=0 Samples (HPLC, Physical Appearance) prep->analyze_t0 analyze_tx Analyze Samples at Subsequent Time Points (T=1, T=2, ...) store->analyze_tx compare Compare Results to T=0 and Specification Limits analyze_t0->compare analyze_tx->compare stable Result: Stable compare->stable Within Limits unstable Result: Unstable (Investigate Degradation) compare->unstable Out of Limits

Caption: A general experimental workflow for a this compound stability study.

Troubleshooting_Logic start Inconsistent or Negative Experimental Results check_storage Was this compound Stored Correctly? (Powder: -20°C, Solution: -80°C) start->check_storage check_age Is the Solution >1 Year Old or Powder >3 Years Old? check_storage->check_age Yes action_replace Action: Prepare Fresh Solution from a Reliable Source check_storage->action_replace No check_handling Were Proper Handling Procedures Followed? (e.g., Aliquoting, Dilution) check_age->check_handling No check_age->action_replace Yes check_handling->action_replace No action_other Investigate Other Experimental Variables (e.g., Cells, Reagents) check_handling->action_other Yes

Caption: A troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Managing Peruvoside-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Peruvoside-induced cytotoxicity in non-cancerous cells during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. While this is the basis for its cardiotonic effects, these ionic imbalances can also trigger various signaling pathways leading to cell cycle arrest and apoptosis, which are harnessed for its anti-cancer properties.[1]

Q2: I am observing significant cytotoxicity in my non-cancerous control cell line after this compound treatment. Is this expected?

A2: While this compound has shown some selective cytotoxicity towards cancer cells, it is not entirely specific and can induce toxicity in non-cancerous cells, often at higher concentrations. The degree of cytotoxicity can vary significantly depending on the cell type and experimental conditions. For instance, the immortalized human bronchial epithelial cell line BEAS-2B has a higher IC50 value for this compound compared to several non-small-cell lung carcinoma (NSCLC) cell lines, indicating lower sensitivity.[2] However, it is crucial to determine the specific IC50 for your non-cancerous cell line to establish a therapeutic window for your experiments.

Q3: What are the typical IC50 values for this compound in non-cancerous versus cancerous cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies among cell lines. Generally, cancer cell lines exhibit lower IC50 values, indicating higher sensitivity to this compound's cytotoxic effects. Below is a summary of reported IC50 values.

Cell LineCell TypeIC50 (nM) at 24hReference
BEAS-2BImmortalized Human Bronchial Epithelial428[2]
A549Human Lung Carcinoma48[2]
PC9Human Lung Adenocarcinoma74[2]
PC9/gefGefitinib-resistant PC967[2]
H3255Human Lung Adenocarcinoma143[2]
H1975Human Lung Adenocarcinoma277[2]
KG1aHuman Acute Myeloid Leukemia26 ± 6[3]
K562Human Chronic Myelogenous Leukemia75 ± 21[3]
MCF-7Human Breast Adenocarcinoma47.5 ± 13.1[4]

Q4: What signaling pathways are involved in this compound-induced cytotoxicity?

A4: this compound-induced cytotoxicity is mediated by the modulation of several key signaling pathways. Inhibition of the Na+/K+-ATPase pump is the initial trigger. This leads to downstream effects including the activation of Src, a non-receptor tyrosine kinase, which can then influence multiple pathways such as the PI3K/AKT/mTOR, MAPK, and JAK-STAT pathways. In some cancer cells, this compound has been shown to dysregulate Wnt/β-catenin signaling. These pathways collectively control processes like cell cycle progression, apoptosis, and autophagy.[1][5]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and non-cancerous cells.

Issue 1: High levels of cytotoxicity in my non-cancerous control cells, masking the specific anti-cancer effects.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific non-cancerous cell line. This will help you identify a concentration that is cytotoxic to cancer cells but has minimal effect on the non-cancerous controls.

  • Possible Cause 2: The non-cancerous cell line is particularly sensitive to cardiac glycosides.

    • Solution: Consider using a different non-cancerous cell line as a control, if experimentally appropriate. Alternatively, you can explore co-treatment with a cytoprotective agent.

  • Possible Cause 3: Oxidative stress is a major contributor to cytotoxicity.

    • Solution: Co-incubation with an antioxidant, such as N-acetylcysteine (NAC), may mitigate the cytotoxic effects in non-cancerous cells. NAC is a precursor to the antioxidant glutathione (GSH) and can also act as a direct scavenger of reactive oxygen species (ROS).

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Issues with the cytotoxicity assay protocol.

    • Solution: Ensure that your chosen cytotoxicity assay (e.g., MTT, LDH) is optimized for your cell line and experimental conditions. Refer to the detailed experimental protocols in Section 3. Pay close attention to cell seeding density, incubation times, and reagent concentrations.

  • Possible Cause 2: this compound solution instability.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C and protected from light.

  • Possible Cause 3: Cell culture variability.

    • Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the start of the experiment. Maintain consistent cell culture conditions (e.g., media, temperature, CO2 levels).

Issue 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).

  • Possible Cause: The chosen assay only measures cell viability and not the mode of cell death.

    • Solution: Employ an assay that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Refer to the detailed protocol in Section 3. This will provide a more nuanced understanding of how this compound is affecting your cells.

Section 3: Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Include controls as per the kit instructions: a vehicle control (spontaneous LDH release), a maximum LDH release control (cells treated with lysis buffer), and a background control (medium only).

  • After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol for N-acetylcysteine (NAC) Co-treatment

This protocol outlines how to assess the potential cytoprotective effects of NAC against this compound-induced cytotoxicity.

Procedure:

  • Prepare a stock solution of NAC in sterile water or PBS and neutralize the pH to 7.0-7.4 with NaOH.

  • In your experimental setup (e.g., for MTT or Annexin V/PI assay), include experimental groups where cells are pre-treated with NAC for 1-2 hours before the addition of this compound.

  • Also include groups where cells are co-treated with NAC and this compound simultaneously.

  • A range of NAC concentrations (e.g., 1-10 mM) should be tested to determine the optimal protective concentration.

  • Ensure to have proper controls: untreated cells, cells treated with this compound alone, and cells treated with NAC alone to assess any intrinsic effects of NAC on cell viability.

  • Proceed with the chosen cytotoxicity or apoptosis assay as described above.

Section 4: Visualizations

Signaling Pathways

Peruvoside_Cytotoxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Dysregulation NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Altered Gradient Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Src Src Activation Intracellular_Ca->Src PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT MAPK MAPK Pathway Src->MAPK Wnt_BetaCatenin Wnt/β-catenin Pathway Src->Wnt_BetaCatenin Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis Wnt_BetaCatenin->Cell_Cycle_Arrest Wnt_BetaCatenin->Apoptosis

Caption: this compound-induced cytotoxicity signaling cascade.

NAC_Protection_Workflow cluster_this compound This compound-Induced Stress cluster_nac NAC Intervention This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Cytotoxicity Cytotoxicity ROS->Cytotoxicity Cell_Survival Cell Survival NAC N-acetylcysteine (NAC) NAC->ROS Scavenging GSH ↑ Glutathione (GSH) NAC->GSH GSH->ROS

Caption: Proposed mechanism of NAC-mediated cytoprotection.

Experimental Workflow

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start Experiment seed_cells Seed Non-Cancerous Cells start->seed_cells treat_this compound Treat with this compound +/- NAC seed_cells->treat_this compound incubate Incubate (e.g., 24h, 48h, 72h) treat_this compound->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis/Necrosis) incubate->annexin analyze Data Analysis mtt->analyze ldh->analyze annexin->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peruvoside, focusing on strategies to mitigate its associated cardiotoxicity in experimental settings.

Section 1: Frequently Asked Questions (FAQs) about this compound Cardiotoxicity

Q1: What is the primary molecular mechanism of this compound-induced cardiotoxicity?

A1: this compound is a cardiac glycoside. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump on the surface of cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration.[1] The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium concentration.[1][3] This calcium overload is a key factor contributing to the cardiotoxic effects, including arrhythmias and contractile dysfunction.[3]

Q2: What are the common signs of this compound cardiotoxicity observed in animal models?

A2: In animal models, this compound and other cardiac glycoside toxicities manifest with clear cardiovascular signs. The most common cardiac abnormality is sinus bradycardia.[4] Electrocardiogram (ECG) monitoring may reveal subtle changes in mild poisoning, such as T-wave flattening or ST-segment depression.[4] More severe toxicity can lead to atrioventricular (AV) blocks (first, second, or third-degree).[4][5] Ultimately, severe poisoning can result in life-threatening ventricular tachycardia or fibrillation.[4][6] Hyperkalemia (elevated potassium levels) is also a key indicator of severe poisoning.[4]

Q3: How can I monitor for cardiotoxicity in my in vitro and in vivo experiments?

A3: Monitoring for cardiotoxicity requires different approaches for in vitro and in vivo models.

  • In Vitro Models (e.g., iPSC-derived Cardiomyocytes):

    • Cell Viability Assays: Use stains like Calcein-AM (for live cells) and Ethidium Homodimer-1 (EthD-1) (for dead cells) to quantify cell survival.[7]

    • Calcium Flux Assays: Monitor changes in intracellular calcium oscillations using calcium-sensitive dyes to assess functional cardiotoxicity.[8]

    • Multi-Electrode Array (MEA): This platform can measure electrophysiological parameters, such as field potential duration, to detect pro-arrhythmic effects.[9]

  • In Vivo Models (e.g., Rodents):

    • Echocardiography: This non-invasive technique is widely used to assess cardiac structure and function, including ejection fraction and fractional shortening, over the course of an experiment.[10][11][12]

    • Hemodynamic Analysis: For detailed functional assessment, pressure-volume (PV) loop analysis using a conductance catheter is considered the gold standard.[13]

    • Electrocardiography (ECG): Telemetry or standard ECG can be used to monitor for arrhythmias and changes in cardiac intervals.[5]

    • Serum Biomarkers: Measuring cardiac troponins in blood samples can indicate cardiomyocyte injury.

Section 2: Troubleshooting Guide for Unexpected Cardiotoxicity

Q1: My in vitro cardiomyocyte culture shows higher-than-expected cell death after applying this compound. What steps should I take?

A1: If you observe excessive cytotoxicity, consider the following troubleshooting steps:

  • Verify Concentration: Double-check all calculations for your stock solutions and final dilutions. A simple calculation error is a common source of unexpected results.

  • Perform a Dose-Response Curve: The IC50 (half-maximal inhibitory concentration) can vary between different cell lines and even different batches of cells. Conduct a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the precise toxicity profile for your specific experimental setup.[14]

  • Check Incubation Time: Cardiotoxicity is time-dependent. You may be incubating the cells for too long. Consider running a time-course experiment to find the optimal duration for your intended effect without causing excessive cell death.

  • Assess Cell Culture Health: Ensure your cardiomyocytes are healthy before treatment. Check for signs of stress, contamination, or improper differentiation, as unhealthy cells are more susceptible to chemical insults.

Q2: My animal model is exhibiting severe cardiotoxicity at a this compound dose that was reported to be safe in the literature. What could be the cause?

A2: Discrepancies between your results and published data can arise from several factors:

  • Animal Strain and Species Differences: Different strains or species of animals can have varied metabolic rates and sensitivities to xenobiotics. The reported "safe" dose may not be applicable to the specific strain you are using.

  • Route of Administration: The method of administration (e.g., intraperitoneal, intravenous, oral) significantly impacts the drug's bioavailability and pharmacokinetics. Ensure your method matches the one cited in the literature.

  • Vehicle Effects: The vehicle used to dissolve this compound could have its own physiological effects or may alter the drug's absorption. Run a vehicle-only control group to rule this out.

  • Animal Health Status: The baseline health of your animals, including underlying stress or subclinical infections, can influence their response to cardiotoxic agents. Ensure animals are properly acclimated and healthy before starting the experiment.[11]

Section 3: Strategies and Protocols to Reduce Cardiotoxicity

Strategy 1: Co-administration of Antioxidants

Q: What is the rationale for using antioxidants to mitigate this compound cardiotoxicity?

A: The signaling cascade initiated by Na+/K+-ATPase inhibition can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.[15][16] Oxidative stress can damage cellular components, leading to cardiomyocyte injury and death.[17][18] Antioxidants may help by scavenging these ROS, thereby reducing downstream cellular damage.[19][20] For example, polyphenols like quercetin and resveratrol have shown antioxidant and anti-inflammatory effects in various models of cardiac stress.[17][21]

Table 1: Summary of Antioxidant Strategies in Cardiotoxicity Models

Antioxidant AgentModel SystemObserved EffectReference
DexrazoxaneClinical (Anthracyclines)Only FDA-approved agent for anthracycline-induced cardiotoxicity; reduces ROS.[22][23]
CarvedilolPreclinicalBeta-blocker with potent antioxidant properties.[23][24]
QuercetinRat Model (Doxorubicin)Acts as an ROS scavenger, showed potential to restore normal cardiac function.[21]
Vitamin EIn Vitro / In VivoShowed good results in vitro but had a poor preventive effect in some in vivo models of anthracycline toxicity.[24]
Experimental Protocol 1: Measuring Reactive Oxygen Species (ROS) in Cardiomyocytes

This protocol describes a method to quantify intracellular ROS levels in cultured cardiomyocytes (e.g., H9c2 or iPSC-CMs) following treatment with this compound, with or without a potential antioxidant.

Materials:

  • Cultured cardiomyocytes in a 96-well plate

  • This compound and test antioxidant compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding: Seed cardiomyocytes in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer.

  • Compound Treatment: Treat cells with this compound alone, the antioxidant alone, or a combination of this compound and the antioxidant for the desired time period. Include a vehicle-only control group and a positive control for ROS induction (e.g., pyocyanin).[14]

  • Dye Loading: After treatment, remove the media and wash the cells gently with warm PBS.

  • Prepare a 10 µM working solution of H2DCFDA in PBS.

  • Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light. The dye will diffuse into the cells and be deacetylated into a non-fluorescent form.

  • Measurement: Wash the cells again with PBS to remove excess dye.

  • Add 100 µL of PBS to each well. If ROS are present, the dye will be oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treatment groups to the vehicle control group to determine the relative change in ROS levels.

Strategy 2: Modulation of Calcium Signaling

Q: Can calcium channel blockers (CCBs) be used to counteract this compound toxicity?

A: Since this compound's toxicity stems from intracellular calcium overload, it is plausible that modulating calcium entry could be protective. However, this approach is complex. CCBs themselves can have cardiotoxic effects in overdose, including negative inotropy (reduced contractility) and bradycardia, which could potentially exacerbate the effects of this compound.[5][25][26] Their use in a research setting would require careful titration and extensive dose-response studies to find a therapeutic window where they might mitigate this compound-induced calcium overload without causing additive toxicity.

Experimental Protocol 2: In Vitro Calcium Flux Assay in iPSC-Cardiomyocytes

This protocol outlines how to measure intracellular calcium transients in synchronously beating human iPSC-derived cardiomyocytes (hiPSC-CMs) to assess the effects of this compound and potential mitigating agents.

Materials:

  • hiPSC-CMs cultured on a suitable plate (e.g., 96-well)

  • Calcium-sensitive fluorescent dye (e.g., from a kit like EarlyTox™ Cardiotoxicity Kit)[8]

  • This compound and test compound

  • A kinetic fluorescence imaging plate reader (e.g., FLIPR, Hamamatsu FDSS)

Methodology:

  • Cell Culture: Culture hiPSC-CMs until they form a spontaneously beating syncytium.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions and load it into the cells. This typically involves a 1-2 hour incubation period at 37°C.

  • Baseline Reading: Place the plate into the kinetic imaging reader. The instrument should be set to 37°C. Record baseline calcium oscillations for several minutes to establish a stable signal. The beating of the cells will be visible as regular, periodic spikes in fluorescence intensity.[8]

  • Compound Addition: Use the instrument's integrated fluidics to add this compound at a predetermined concentration. Record the cellular response immediately. You may observe changes in beat rate, peak amplitude, or the development of arrhythmic patterns.

  • Mitigation Test: In separate wells, pre-incubate the cells with a potential mitigating agent (e.g., a specific ion channel modulator) for a short period before adding this compound. Alternatively, add the mitigating agent after this compound-induced toxicity has been established to see if it can reverse the effect.

  • Data Analysis: Analyze the fluorescence traces to quantify parameters such as:

    • Beating frequency (beats per minute).

    • Peak amplitude (calcium release).

    • Peak duration and decay time.

    • Arrhythmic events (e.g., early afterdepolarization-like events).

    • Compare the parameters before and after compound addition and between different treatment groups.

Strategy 3: Use of Specific Antidotes

Q: Are there specific antidotes that can be used in research models to reverse this compound's effects?

A: Yes. Digoxin-specific antibody fragments (often abbreviated as DigiFab or anti-digoxin Fab) are used clinically to treat poisoning from various cardiac glycosides.[6][27] These antibody fragments have a high binding affinity for digoxin and can also bind to other cardiac glycosides like those found in yellow oleander (from which this compound is derived), effectively removing them from their binding site on the Na+/K+-ATPase.[4][27][28] In a research context, DigiFab can be used as a positive control for reversing cardiotoxicity in both in vitro and in vivo models.

Experimental Protocol 3: In Vivo Assessment of Cardioprotection using Echocardiography

This protocol provides a general workflow for assessing the cardioprotective effect of a test agent against this compound-induced cardiac dysfunction in a rodent model.

Materials:

  • Rodent model (e.g., mouse or rat)

  • High-frequency ultrasound system with a vascular probe

  • Anesthesia (e.g., isoflurane)

  • Heating pad, ECG electrodes, and rectal probe for physiological monitoring

  • This compound, test agent, and vehicle solutions

  • Hair removal cream

Methodology:

  • Acclimation and Baseline Imaging: Acclimate animals to the procedure room. Anesthetize the animal (e.g., with 1-2% isoflurane) and maintain a heart rate within the physiological range (e.g., >400 bpm for mice).[11]

  • Remove thoracic hair to ensure a good acoustic window.

  • Position the animal on the imaging platform and acquire baseline echocardiographic images, including M-mode from the parasternal short-axis view and B-mode images.

  • Measure baseline parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs), and calculate Fractional Shortening (FS) and Ejection Fraction (EF).

  • Treatment Administration: Divide animals into groups: (1) Vehicle Control, (2) this compound only, (3) Test Agent + this compound, (4) Test Agent only. Administer the test agent and this compound according to the study design (e.g., pre-treatment, co-administration).

  • Follow-up Imaging: Perform echocardiography at specified time points after treatment (e.g., 24 hours, 7 days, 28 days) to monitor changes in cardiac function.[1]

  • Data Analysis: Compare the changes in EF, FS, and other relevant parameters across the different treatment groups. A successful cardioprotective agent will significantly attenuate the decline in cardiac function observed in the this compound-only group.

Section 4: Visualizations

Signaling Pathways and Workflows

Peruvoside_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase Na_ion Na_ion NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Ca_ion NCX->Ca_ion Promotes Ca2+ Influx This compound This compound This compound->NaK_ATPase Inhibits Na_ion->NCX Alters Gradient Mito Mito Ca_ion->Mito Apoptosis Apoptosis Ca_ion->Apoptosis Directly Contributes to ROS ROS Mito->ROS ROS->Apoptosis

Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assessment start Start: Identify Potential Cardioprotective Agent invitro Step 1: In Vitro Screening (e.g., hiPSC-Cardiomyocytes) start->invitro dose_response This compound Dose-Response (Determine EC50 for toxicity) invitro->dose_response co_treatment Co-treatment with Agent + This compound dose_response->co_treatment viability Assess Viability (e.g., Calcein/EthD-1) co_treatment->viability functional Assess Function (e.g., Ca2+ Flux, MEA) co_treatment->functional decision Is Agent Protective In Vitro? viability->decision functional->decision invivo Step 2: In Vivo Validation (Rodent Model) decision->invivo Yes stop Stop: Agent Not Protective decision->stop No animal_model Administer Agent and This compound invivo->animal_model echo Monitor Cardiac Function (Echocardiography) animal_model->echo biomarkers Measure Serum Biomarkers (e.g., Troponin) animal_model->biomarkers histology Post-mortem Histology echo->histology end End: Agent Characterized biomarkers->end histology->end

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Unexpectedly High Cardiotoxicity Observed in Experiment model_check Which Model System? start->model_check invitro_node In Vitro Model (Cardiomyocytes) model_check->invitro_node In Vitro invivo_node In Vivo Model (e.g., Rodent) model_check->invivo_node In Vivo conc_check Verify this compound Concentration time_check Review Incubation Time cell_health Assess Baseline Cell Health & Viability dose_check Verify Dose Calculation (mg/kg) route_check Confirm Route of Administration strain_check Consider Animal Strain/Species Differences vehicle_check Run Vehicle-Only Control Group

References

optimizing extraction yield of Peruvoside from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Peruvoside from natural sources, primarily Thevetia peruviana (Yellow Oleander).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources? this compound is a potent cardiac glycoside used in the treatment of congestive heart failure.[1] Its primary natural source is the plant Thevetia peruviana (also known as Thevetia neriifolia), a common ornamental shrub from the Apocynaceae family.[1][2]

Q2: Which part of the Thevetia peruviana plant has the highest concentration of this compound? The seeds of Thevetia peruviana are reported to be the richest source of cardiac glycosides, including this compound.[1] Other parts of the plant, such as leaves, flowers, and fruit rind, also contain these compounds, but typically in lower concentrations.[1][2] One study found the total cardiac glycoside content in the seed kernel to be approximately 7.98% w/w.[3][4]

Q3: What are the most effective solvents for extracting this compound? Research indicates that a sequential extraction using solvents of increasing polarity is highly effective.

  • Defatting: A non-polar solvent like petroleum ether or n-hexane is essential for initial defatting to remove oils and lipids, which can interfere with the extraction process.[1][5]

  • Extraction: Chloroform and ethyl acetate are highly effective solvents for this compound extraction.[1] Studies have shown that extraction with chloroform is often partial, while subsequent extraction with ethyl acetate can be more complete.[1] Methanol and ethanol, particularly in an 80% aqueous mixture (e.g., 8:2 methanol/ethanol), have also been shown to be effective in reducing the cardiac glycoside content from the seed meal.[3][4]

Q4: What is a typical extraction yield for this compound? The yield of this compound can vary based on the plant material, geographic source, and extraction methodology. However, studies have shown that a successive extraction from Thevetia neriifolia seeds can yield a total of 20% this compound, with 3-7% extracted by chloroform and an additional 12-16% by ethyl acetate.[1]

Q5: Why is the Keller-Killiani test used in the extraction process? The Keller-Killiani test is a qualitative chemical test used to confirm the presence of cardiac glycosides.[2] It detects the deoxysugar characteristic of cardenolides.[3] A positive test, indicated by a brown ring at the interface of the liquid layers, confirms the presence of these compounds in the extract before proceeding to more complex quantitative analysis.[2][3]

Troubleshooting Guide

Problem 1: Low or no this compound yield in the final extract.

  • Possible Cause 1: Incomplete Extraction.

    • Solution: this compound extraction is often incomplete with a single solvent.[1][6] Employ a sequential extraction strategy. After defatting with petroleum ether, perform an exhaustive extraction with chloroform followed by ethyl acetate to ensure complete recovery of the glycosides.[1]

  • Possible Cause 2: Inappropriate Solvent Choice.

    • Solution: Petroleum ether and methanol alone are not effective for this compound extraction.[1] Ensure you are using proven solvents like chloroform and ethyl acetate. For general cardiac glycoside extraction, an 8:2 mixture of methanol/ethanol can also be effective.[3][4]

  • Possible Cause 3: Glycoside Degradation.

    • Solution: Cardiac glycosides can be sensitive to high temperatures and acidic pH, which can cause hydrolysis.[7] When evaporating solvents, use a rotary evaporator under reduced pressure at a low temperature (40-50°C) to prevent degradation.[8][9]

  • Possible Cause 4: Poor Quality Plant Material.

    • Solution: The concentration of secondary metabolites can be affected by seasonal and ecological factors.[1] Use mature, properly dried seeds for extraction. Ensure the plant material was stored in a dry, dark place to prevent enzymatic degradation.

Problem 2: The extract is oily and difficult to work with.

  • Possible Cause: Insufficient Defatting.

    • Solution: The seeds of Thevetia peruviana have a high oil content.[10] The initial defatting step is critical. Perform an exhaustive pre-extraction with a non-polar solvent like petroleum ether or n-hexane using a Soxhlet apparatus until the solvent runs clear.[1][5] This removes lipids that interfere with subsequent steps.

Problem 3: Difficulty in separating this compound from other compounds during analysis (e.g., on a TLC plate).

  • Possible Cause: Co-extraction of Isomers or Similar Glycosides.

    • Solution: Thevetia extracts contain multiple, structurally similar cardiac glycosides and isomers of this compound.[1] For analytical separation via TLC or HPTLC, a chloroform:methanol (8:2 v/v) mobile phase has been shown to provide effective separation.[1][6] For preparative separation, column chromatography or preparative HPLC may be necessary.[9][11]

Problem 4: Inconsistent yields between different extraction batches.

  • Possible Cause: Variation in Experimental Parameters.

    • Solution: Maintain strict control over all parameters. Use the same solvent-to-meal ratio, extraction time, and temperature for each batch. A solvent-to-meal ratio of 15:1 and an extraction time of 72 hours have been noted as effective for alcoholic extraction.[12] Ensure the plant material is ground to a uniform, fine powder to maximize surface area and extraction efficiency.[9][13]

Data Presentation

Table 1: this compound Yield from Thevetia neriifolia Seeds Using Sequential Solvent Extraction

Solvent Yield Range Extraction Stage
Chloroform 3% - 7% First extraction after defatting
Ethyl Acetate 12% - 16% Second extraction after chloroform
Total ~20% Combined Yield

(Data sourced from a study on Thevetia neriifolia seed extracts)[1]

Table 2: Efficacy of Different Solvents on General Cardiac Glycoside Extraction from Thevetia peruviana Seed Meal

Solvent / Mixture (80% aqueous) Relative Extraction Efficacy
Methanol/Ethanol (8:2) Optimal reduction of cardiac glycosides
Methanol High efficacy
Ethanol High efficacy
Ethyl Acetate Moderate efficacy
n-Hexane Low efficacy
Chloroform Moderate efficacy
Acetone Moderate efficacy

(Data adapted from a study focused on the reduction of cardiac glycosides in seed meal)[3][4]

Experimental Protocols

Protocol 1: Preparation of Plant Material

  • Collection and Drying: Collect mature fruits of Thevetia peruviana. Crack the hard endocarp to retrieve the seeds.[1] Air-dry the seeds in a well-ventilated area away from direct sunlight, or use an oven at a low temperature (40-50°C) to prevent degradation of active compounds.[9]

  • Grinding: Grind the dried seeds into a fine powder using an electrical mill. This increases the surface area for efficient solvent penetration.[9][13]

  • Defatting:

    • Place 30-40g of the powdered seed material into a cellulose thimble.[1][6]

    • Position the thimble in a Soxhlet apparatus.

    • Extract the powder with petroleum ether (60-80°C) for several hours, or until the solvent in the siphon arm runs clear.[1][14] This step removes the bulk of oils and fats.

    • Remove the thimble and allow the defatted plant material to air-dry completely to evaporate any residual petroleum ether.

Protocol 2: Sequential Soxhlet Extraction of this compound

  • First Extraction (Chloroform): Place the dried, defatted plant powder (from Protocol 1) back into the Soxhlet apparatus. Extract with chloroform for 15-18 hours.[1][6]

  • Solvent Recovery: After extraction, evaporate the chloroform from the extract solution using a rotary evaporator at low temperature (<50°C) and reduced pressure to yield the crude chloroform fraction.

  • Second Extraction (Ethyl Acetate): Dry the plant residue from the chloroform extraction. Place it back into the Soxhlet apparatus and extract with ethyl acetate for 15-18 hours.[1]

  • Solvent Recovery: Evaporate the ethyl acetate from the extract solution using a rotary evaporator under the same gentle conditions to yield the crude ethyl acetate fraction. This fraction is typically rich in this compound.[1]

  • Storage: Store the dried extracts at 4°C in airtight, labeled vials for further analysis.[6]

Protocol 3: HPTLC Analysis for Identification and Quantification

  • Sample Preparation: Prepare a standard solution of this compound at a concentration of 1mg/mL. Dilute the dried chloroform and ethyl acetate extracts to a final concentration of 10mg/mL.[1]

  • Chromatography:

    • Apply the standard and sample solutions as bands on an HPTLC plate.

    • Develop the plate in a chamber with a mobile phase of chloroform:methanol (8:2 v/v) .[1]

  • Detection:

    • After developing and drying the plate, spray it with concentrated sulfuric acid.[1]

    • This compound will appear as a characteristic lemon-yellow band.[1]

  • Quantification: Use a scanning densitometer to quantify the amount of this compound in the samples by comparing the peak area of the sample bands to the peak area of the standard this compound band at the corresponding Rf value (typically around 0.61-0.65).[1]

Visualizations

ExtractionWorkflow Start Plant Material (Thevetia peruviana Seeds) Prep Preparation (Drying & Grinding) Start->Prep Defat Step 1: Defatting (Soxhlet with Petroleum Ether) Prep->Defat Oils Oils / Lipids (Discarded) Defat->Oils Separates Residue1 Defatted Seed Powder Defat->Residue1 Extract1 Step 2: Chloroform Extraction (Soxhlet) Residue1->Extract1 Fraction1 Chloroform Fraction (Contains some this compound) Extract1->Fraction1 Yields Residue2 Seed Residue Extract1->Residue2 Analysis Analysis (HPTLC / HPLC) Fraction1->Analysis Extract2 Step 3: Ethyl Acetate Extraction (Soxhlet) Residue2->Extract2 Fraction2 Ethyl Acetate Fraction (Rich in this compound) Extract2->Fraction2 Yields Fraction2->Analysis Purification Purification (Column Chromatography) Analysis->Purification End Pure this compound Purification->End TroubleshootingWorkflow Problem Problem: Low this compound Yield Check1 Was the material defatted with a non-polar solvent? Problem->Check1 Sol1 Action: Perform exhaustive defatting with Petroleum Ether. Check1->Sol1 No Check2 Was a sequential extraction (Chloroform -> Ethyl Acetate) used? Check1->Check2 Yes Sol1->Check2 Sol2 Action: Implement sequential extraction. Ethyl Acetate is key. Check2->Sol2 No Check3 Were extraction/evaporation temperatures kept low (<50°C)? Check2->Check3 Yes Sol2->Check3 Sol3 Action: Use vacuum evaporation to prevent thermal degradation. Check3->Sol3 No Check4 Is the plant material of good quality (mature, dry)? Check3->Check4 Yes Sol3->Check4 Sol4 Action: Source high-quality mature seeds and ensure proper drying. Check4->Sol4 No Success Yield Optimized Check4->Success Yes Sol4->Success

References

addressing batch-to-batch variability of commercial Peruvoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peruvoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation with commercial batches of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of this compound in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability is a known challenge with naturally derived compounds like this compound, which is extracted from Thevetia neriifolia (Cascabela thevetia).[1] This variability can stem from several factors:

  • Purity: The percentage of this compound in the commercial preparation can differ between batches.

  • Impurity Profile: The presence and concentration of related cardiac glycosides or other plant-derived compounds can vary.

  • Isomeric Content: this compound can exist in different isomeric forms, which may have different biological activities. Studies have noted the presence of various isomers in extracts from the source plant.[2][3]

  • Solvent Residues: Different manufacturing processes may leave trace amounts of various solvents.

  • Water Content: The hydration state of the powdered compound can affect its weight and concentration when preparing stock solutions.

We recommend requesting a lot-specific Certificate of Analysis (CoA) from your supplier and performing your own analytical characterization if you observe significant discrepancies.

Q2: What are the typical quality control parameters I should look for on a Certificate of Analysis for this compound?

A2: A comprehensive Certificate of Analysis for a research-grade natural product like this compound should ideally include the following:

ParameterTypical SpecificationMethod
Appearance White to off-white powderVisual
Identity Conforms to the structure of this compound¹H-NMR, Mass Spectrometry
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Related Substances Individual Impurity: ≤0.5%Total Impurities: ≤1.5%HPLC
Water Content ≤2.0%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsGas Chromatography (GC)
Optical Rotation Specific value in a specified solventPolarimetry

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: this compound is typically soluble in DMSO for preparing concentrated stock solutions.[4]

  • Preparation: For a 10 mM stock solution in DMSO, dissolve 5.49 mg of this compound (assuming ≥98% purity) in 1 mL of anhydrous DMSO. Sonication may aid dissolution.[4]

  • Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years).[4] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium or buffer. Be aware that this compound may be less stable in aqueous solutions.

Q4: My in vivo study results with this compound are not reproducible. What factors should I consider?

A4: In addition to the batch-to-batch variability of the compound itself, several factors in an animal study can contribute to inconsistent results:

  • Vehicle and Formulation: Ensure the vehicle used to dissolve and administer this compound is consistent and does not cause adverse effects.

  • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous) should be consistent and performed with precision.[5]

  • Animal Strain, Age, and Sex: These biological variables can significantly impact the pharmacokinetics and pharmacodynamics of a drug.

  • Dosing Accuracy: Ensure accurate calculation and administration of the dose based on the animal's body weight.

  • Health Status of Animals: Underlying health issues can affect drug metabolism and response.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in control cell lines.

Possible Cause Troubleshooting Step
Incorrect Stock Concentration Verify the calculations for your stock solution. If possible, confirm the concentration using a spectrophotometer or HPLC.
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
Contamination of Stock Solution Prepare a fresh stock solution from the powdered compound.
Highly Sensitive Cell Line Perform a dose-response curve to determine the EC50 for your specific cell line and batch of this compound.

Issue 2: Loss of this compound activity in cell-based assays over time.

Possible Cause Troubleshooting Step
Degradation in Aqueous Solution Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid storing this compound in culture medium for extended periods.
Adsorption to Plastics Use low-protein-binding tubes and plates for preparing and storing dilute solutions of this compound.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.

Issue 3: Inconsistent results in Na+/K+-ATPase inhibition assays.

Possible Cause Troubleshooting Step
Variability in Enzyme Preparation If using isolated enzymes, ensure the preparation is consistent and has stable activity. Consider using a commercially available enzyme preparation.
Interference from Assay Components Check for compatibility of your buffer components with the assay. High potassium concentrations can antagonize the binding of cardiac glycosides to the Na+/K+-ATPase.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and substrate concentration.

Experimental Protocols

Protocol 1: Determination of this compound Purity by HPLC

This protocol provides a general method for the analysis of this compound purity. It may require optimization based on the specific HPLC system and column used.

1. Materials:

  • This compound reference standard and sample batches

  • HPLC-grade acetonitrile and water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound reference standard and each batch in methanol.

  • Dilute the stock solutions to a final concentration of 0.1 mg/mL with the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the purity of each batch by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: In Vitro Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the inhibition of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

1. Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • ATP solution (10 mM in water)

  • Malachite Green Phosphate Detection Reagent

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a no-drug control and a positive control (e.g., Ouabain).

  • In a 96-well plate, add 50 µL of the diluted this compound or control solutions.

  • Add 20 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.

  • To initiate the reaction, add 20 µL of the ATP solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent.

  • Read the absorbance at 620 nm on a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

Protocol 3: In Vivo Antiviral Efficacy Study in a Murine Model

This protocol is adapted from a study on the antiviral effects of this compound against Enterovirus A71 (EV-A71) infection in BALB/c mice.[5][6]

1. Animals:

  • 1-week-old BALB/c mice.

2. This compound Formulation and Dosing:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO).

  • A previously reported effective dose is 0.59 mg/kg administered daily via intraperitoneal (i.p.) injection.[5][6]

3. Experimental Design:

  • Group 1 (Control): Infected with EV-A71 and treated with the vehicle only.

  • Group 2 (Treatment): Infected with EV-A71 and treated with this compound (0.59 mg/kg).

  • Infection: Infect neonatal mice via i.p. injection of a lethal dose of EV-A71 (e.g., 1 x 10⁵ PFU).[5][6]

  • Treatment: Begin treatment 2 hours post-infection and continue daily for 7 days.[5]

4. Monitoring and Endpoints:

  • Monitor the mice daily for up to 21 days for survival, body weight, and clinical signs of disease (e.g., limb paralysis, ruffled fur).[5]

  • The primary endpoint is the survival rate.

  • Secondary endpoints can include viral load in tissues (e.g., brain, muscle) at specific time points, determined by plaque assay or qRT-PCR.

Visualizations

Peruvoside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PLC PLC Src->PLC Activates Ras_Raf Ras-Raf EGFR->Ras_Raf PI3K_AKT PI3K/AKT EGFR->PI3K_AKT STAT3 STAT3 EGFR->STAT3 Ca_Influx Intracellular Ca2+ Influx PLC->Ca_Influx CDK1 CDK1 Ca_Influx->CDK1 ERK ERK1/2 Ras_Raf->ERK Anticancer Anticancer Activity PI3K_AKT->Anticancer STAT3->Anticancer CDK1->ERK GBF1 GBF1 Phosphorylation ERK->GBF1 ERK->Anticancer Golgi_Vesiculation Golgi Vesiculation GBF1->Golgi_Vesiculation Antiviral Antiviral Activity Golgi_Vesiculation->Antiviral

Caption: Simplified signaling pathway of this compound.

HPLC_Workflow Sample This compound Sample (Powder) Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Column C18 Column Separation Inject->Column Detect UV Detection (220 nm) Column->Detect Analyze Chromatogram Analysis Detect->Analyze

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocols Step 2: Review Experimental Protocols Check_Compound->Check_Protocols Compound OK CoA Request Lot-Specific CoA Check_Compound->CoA Variability Suspected HPLC Perform in-house HPLC Check_Compound->HPLC Variability Suspected Storage Check Storage & Handling Check_Compound->Storage Variability Suspected Check_System Step 3: Evaluate Assay System Check_Protocols->Check_System Protocols OK Reagents Verify Reagent Quality Check_Protocols->Reagents Protocol Issue Suspected SOPs Ensure Consistent SOPs Check_Protocols->SOPs Protocol Issue Suspected Calculations Double-Check Calculations Check_Protocols->Calculations Protocol Issue Suspected Cells Assess Cell Health & Passage Number Check_System->Cells System Issue Suspected Controls Analyze Control Data Check_System->Controls System Issue Suspected Resolved Issue Resolved Check_System->Resolved System OK CoA->Check_Protocols HPLC->Check_Protocols Storage->Check_Protocols Reagents->Check_System SOPs->Check_System Calculations->Check_System Cells->Resolved Controls->Resolved

Caption: Logical troubleshooting flow for this compound experiments.

References

troubleshooting Peruvoside precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Peruvoside precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a cardiac glycoside, a class of naturally derived compounds. It is known to be an inhibitor of the Na+/K+-ATPase pump. For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] Several sources indicate high solubility in DMSO, with one reporting a solubility of up to 200 mg/mL.[2][3]

Q2: At what concentrations is this compound typically used in cell culture?

The effective concentration of this compound in cell culture can vary depending on the cell line and the experimental endpoint. Published studies have used a wide range of concentrations, from as low as 5 nM to as high as 100 µM.[2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture medium can be attributed to several factors:

  • High Final Concentration: The aqueous solubility of this compound in cell culture media is significantly lower than in DMSO. When a concentrated DMSO stock is diluted into the medium, the final concentration may exceed its solubility limit, leading to precipitation.

  • Low Temperature: A decrease in temperature can lower the solubility of many compounds, including this compound. Preparing or storing working solutions at low temperatures can induce precipitation.

  • pH of the Medium: The pH of the cell culture medium is critical for maintaining the solubility of many compounds.[5] While specific data on this compound's pH-dependent solubility is limited, significant deviations from the physiological pH range of 7.2-7.4 could affect its stability in solution.[5]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present). This compound may interact with these components, leading to the formation of insoluble complexes. High concentrations of salts, in particular, can contribute to precipitation.[6][7]

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture medium (typically above 0.5%) can be toxic to cells and may also influence the solubility of the compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Visual Inspection and Initial Assessment
  • Microscopic Examination: Observe the culture medium under a microscope. Precipitate may appear as small, crystalline structures, an amorphous film, or a general turbidity. This can help distinguish it from microbial contamination.

  • pH and Color Check: Note any changes in the color of the phenol red indicator in your medium. A shift to yellow (acidic) or purple (alkaline) can indicate a pH imbalance that may contribute to precipitation.[5]

Troubleshooting Steps
Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into media Final concentration of this compound exceeds its aqueous solubility.- Prepare a lower concentration working solution. - Perform serial dilutions in pre-warmed media. - Add the this compound stock solution to the media dropwise while gently vortexing.
Precipitation observed after incubation Temperature fluctuations or instability of the compound at 37°C over time.- Ensure the incubator maintains a stable temperature. - Prepare fresh working solutions for each experiment. - Consider reducing the incubation time if experimentally feasible.
Precipitation in serum-free media Lack of proteins that can help solubilize hydrophobic compounds.- If your experimental design allows, consider adding a low percentage of serum (e.g., 1-2%). - Use specialized serum-free media formulations designed for hydrophobic drugs.
Precipitation appears to be salt crystals High salt concentration in the medium or interaction with phosphate buffers.- Ensure the medium is properly prepared and buffered. - Avoid adding highly concentrated salt solutions directly to the medium containing this compound.
General turbidity in the culture Could be precipitation or microbial contamination.- Perform a sterility check (e.g., plate on agar or use a microbial detection kit). - If contamination is ruled out, proceed with the troubleshooting steps for precipitation.[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.[2]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Preparation of this compound Working Solution
  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium (with or without serum) to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 to achieve a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate (or stock) solution to the pre-warmed cell culture medium to achieve the final desired concentration. Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[1]

  • Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot dilute Dilute Stock into Media aliquot->dilute Use one aliquot prewarm Pre-warm Media to 37°C prewarm->dilute mix Mix Gently and Thoroughly dilute->mix inspect Visually Inspect for Precipitation mix->inspect use Add to Cells inspect->use Clear Solution discard Discard and Troubleshoot inspect->discard Precipitate Observed

Caption: Workflow for preparing this compound solutions.

Signaling Pathways Affected by this compound

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits EGFR EGFR This compound->EGFR Inhibits Src Src This compound->Src Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Dysregulates PI3K PI3K EGFR->PI3K Src->PI3K MAPK MAPK Pathway (MEK, ERK, JNK) Src->MAPK STAT3 STAT3 Src->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Gene_Expression Altered Gene Expression MAPK->Gene_Expression Wnt_beta_catenin->Gene_Expression STAT3->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Induces

Caption: Key signaling pathways modulated by this compound.[3][4][6][9]

References

optimizing Peruvoside treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Peruvoside in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to elevated intracellular calcium levels.[1] This disruption in ion homeostasis triggers a cascade of downstream signaling events. In cancer cells, this compound has been shown to be a novel inhibitor of Src, a non-receptor tyrosine kinase, and subsequently downregulates multiple related signaling pathways including EGFR, STAT3, PI3K/AKT/mTOR, and MAPK.[2][3][4]

Q2: In which cancer types has this compound shown efficacy?

A2: this compound has demonstrated a broad spectrum of anticancer activity. It has shown significant anti-proliferative effects in non-small-cell lung carcinoma (NSCLC), breast cancer, liver cancer, and primitive myeloid leukemia cell lines.[3][5][6][7] It has been effective in NSCLC cells regardless of their EGFR mutation status.[2]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment. For many cancer cell lines, IC50 values at 24 hours are in the nanomolar range. For example, in A549 lung cancer cells, the 24-hour IC50 is approximately 48 nM.[2][4] It is recommended to perform a dose-response experiment (from low nM to µM range) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How does treatment duration affect the efficacy of this compound?

A4: The cytotoxic and anti-proliferative effects of this compound are both dose- and time-dependent.[2][4] Longer incubation times generally lead to lower IC50 values. For instance, studies have shown continued or increased efficacy when moving from 24-hour to 48, 72, or even 96-hour treatments.[2][4] The optimal duration will depend on the specific research question, whether you are studying early signaling events, cell cycle arrest, or long-term apoptosis and cell death.

Q5: Is this compound cytotoxic to non-cancerous cells?

A5: this compound has shown a degree of selectivity for cancer cells. For example, the IC50 value for the non-cancerous lung cell line BEAS-2B was found to be 2-10 times higher than for various NSCLC cell lines.[2] Similarly, at effective anti-leukemia doses, it did not show obvious cytotoxicity to normal human peripheral blood mononuclear cells (PBMCs).[6][8] However, it is always crucial to test for toxicity in relevant non-cancerous control cell lines for your specific experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values between experiments 1. Variation in cell seeding density.2. Cells are at different passage numbers or growth phases.3. Instability of this compound in solution.4. Inconsistent incubation times.1. Ensure a consistent and optimized cell seeding density for your assay.2. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment.3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solution as recommended by the manufacturer.4. Use a precise timer for all incubation steps.
High levels of cell death in control (DMSO-treated) group 1. DMSO concentration is too high.2. Contamination of cell culture.3. Cells are overly sensitive or unhealthy.1. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and is consistent across all wells, including the untreated control.2. Regularly test for mycoplasma and other contaminants.3. Check cell morphology and viability before starting the experiment. Do not use cells that are overly confluent or have been in culture for too long.
No significant effect observed at expected concentrations 1. The specific cell line is resistant to this compound.2. Incorrect drug concentration or inactive compound.3. Insufficient treatment duration.1. Test a much wider range of concentrations. Some cell lines may naturally be more resistant.2. Verify the concentration of your stock solution. Purchase the compound from a reputable supplier.3. Extend the treatment duration. Some effects, like apoptosis, may require longer than 24 hours to become apparent. Consider a time-course experiment (e.g., 24h, 48h, 72h).[2][4]
Difficulty dissolving this compound powder 1. Inappropriate solvent.1. This compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it further in culture medium for your working concentrations.

Data Summary Tables

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (nM)

Cell LineCancer Type24h48h72h96hReference
A549NSCLC48312522[2]
PC9NSCLC74554238[2]
PC9/gefNSCLC (Gefitinib-Resistant)67493631[2]
H3255NSCLC1431108975[2]
H1975NSCLC277201158129[2]
KG1aAcute Myeloid Leukemia2631--[6]
K562Chronic Myelogenous Leukemia7560--[6]
BEAS-2BNon-cancerous Lung428---[2]

Note: IC50 values can vary between labs due to different experimental conditions.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Cell Viability Assay (MTT-based)

This protocol outlines a time-course experiment to determine the optimal treatment duration for this compound in a specific cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Assay:

    • At the end of each time point, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves for each time point.

    • Calculate the IC50 value for each treatment duration. The optimal duration will depend on the experimental goal (e.g., achieving a specific level of inhibition for further mechanistic studies).

Protocol 2: Western Blot Analysis of Src and PI3K/AKT Pathway Inhibition

This protocol is for assessing the effect of this compound on key signaling pathways.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at pre-determined concentrations (e.g., IC20 and IC50 values from the viability assay) for a specific duration (e.g., 24 hours).[2] Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Src, total Src, p-PI3K, total PI3K, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels and then to the loading control.

Visualizations

Peruvoside_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Src Src NaK_ATPase->Src inhibits EGFR EGFR Src->EGFR PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Wnt Wnt/β-catenin Wnt->Proliferation MAPK MAPK MAPK->Proliferation STAT3->Proliferation

Caption: this compound inhibits key pro-survival signaling pathways.

Experimental_Workflow start Start: Define Cell Line & Research Question dose_response 1. Dose-Response Assay (MTT) Determine IC50 at 24h start->dose_response time_course 2. Time-Course Assay (MTT) Treat with IC50 at 24, 48, 72h dose_response->time_course select_conditions 3. Select Optimal Dose & Duration Based on desired biological effect time_course->select_conditions mechanistic_studies 4. Mechanistic Studies select_conditions->mechanistic_studies western Western Blot (e.g., p-Src, p-AKT) mechanistic_studies->western migration Migration/Invasion Assay mechanistic_studies->migration apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic_studies->apoptosis end Data Analysis & Conclusion western->end migration->end apoptosis->end

Caption: Workflow for optimizing this compound treatment conditions.

References

Validation & Comparative

A Comparative Analysis of Peruvoside and Ouabain Efficacy in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic properties of two cardiac glycosides, Peruvoside and Ouabain. The information presented is collated from preclinical research and is intended to inform further investigation and drug development efforts in the field of oncology.

Executive Summary

This compound, a less-studied cardiac glycoside, demonstrates superior efficacy in inducing cell death in primitive myeloid leukemia cells compared to the more commonly researched Ouabain.[1][2] Both compounds induce apoptosis and cause cell cycle arrest, but this compound exhibits a more potent cytotoxic effect at lower concentrations in the tested leukemia cell lines. Notably, this compound shows minimal cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs) at effective doses, suggesting a favorable therapeutic window.[1] Ouabain also shows selective cytotoxicity against leukemic cells, sparing normal PBMCs.[3]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and Ouabain in Leukemia Cell Lines
CompoundCell LineTime PointIC50 (nM)
This compound KG1a (AML)24h26 ± 6
48h31 ± 10
K562 (CML)24h75 ± 21
48h60 ± 14
Ouabain KG1a (AML)24h>100 (approx.)
48h31 (similar to this compound)
K562 (CML)24h>100 (approx.)
48h>100 (approx.)

Data extracted from Feng et al., 2016.

Table 2: Effects on Apoptosis and Cell Cycle
CompoundEffect on ApoptosisEffect on Cell Cycle
This compound Induces apoptosis via activation of Caspase-3, Caspase-8, and cleavage of PARP.[1] More potent than Ouabain in inducing apoptosis.[1]Arrests cells at the G2/M phase.[1][4]
Ouabain Induces apoptosis through both intrinsic and extrinsic pathways, involving Caspase-3, Caspase-8, and Caspase-9 activation.[5] Can also induce apoptosis via downregulation of STAT3.[5]Can induce G2/M phase arrest.[6] At very low concentrations (1 and 10 nmol), it may promote proliferation in some leukemia cell lines.[7]
Table 3: Cytotoxicity in Normal Cells
CompoundCell TypeConcentrationEffect
This compound PBMCs100 nMNo obvious cytotoxicity observed after 72 hours of treatment.[1]
Ouabain PBMCs0-500 nMNo significant cytotoxic effect observed up to 72 hours.[3] Proliferation of PHA-stimulated PBMCs is inhibited at concentrations from 10⁻¹² M to 10⁻⁴ M.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed leukemia cells (e.g., KG1a, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Ouabain. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or Ouabain for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting for Apoptosis Markers
  • Protein Extraction: After treatment with this compound or Ouabain, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved Caspase-8, and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

This compound-Induced Apoptotic Signaling Pathway in Leukemia Cells

Peruvoside_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Unknown Upstream Events NaK_ATPase->Unknown CDKN1A CDKN1A (p21) Upregulation Unknown->CDKN1A Caspase8 Caspase-8 Activation Unknown->Caspase8 G2M_Arrest G2/M Cell Cycle Arrest CDKN1A->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Caspase3->Apoptosis

Caption: this compound induces G2/M arrest and apoptosis in leukemia cells.

Ouabain-Induced Signaling Pathways in Leukemia Cells

Ouabain_Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibition Src Src Activation NaK_ATPase->Src STAT3 STAT3 Downregulation NaK_ATPase->STAT3 Inhibition Caspase_Activation Caspase-8, 9, 3 Activation NaK_ATPase->Caspase_Activation High Concentrations ERK12 ERK1/2 Activation Src->ERK12 Proliferation Cell Proliferation ERK12->Proliferation Low Concentrations Apoptosis Apoptosis STAT3->Apoptosis Inhibition of Anti-Apoptotic Genes Caspase_Activation->Apoptosis

Caption: Ouabain's dual role in proliferation and apoptosis in leukemia cells.

Experimental Workflow for Comparing this compound and Ouabain

Experimental_Workflow cluster_assays In Vitro Assays MTT MTT Assay (Cytotoxicity, IC50) Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot (Protein Expression) Western_Blot->Data_Analysis Leukemia_Cells Leukemia Cell Lines (e.g., KG1a, K562) Treatment Treatment with This compound vs. Ouabain Leukemia_Cells->Treatment PBMCs Normal PBMCs PBMCs->Treatment Treatment->MTT Treatment->Apoptosis_Assay Treatment->Cell_Cycle_Assay Treatment->Western_Blot

Caption: Workflow for the comparative efficacy analysis of this compound and Ouabain.

References

Peruvoside Demonstrates Significant Anti-Cancer Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The cardiac glycoside Peruvoside has demonstrated notable anti-tumor activity in preclinical xenograft models, positioning it as a compound of interest for further oncological research. This guide provides a comprehensive comparison of this compound's efficacy against other cardiac glycosides and standard chemotherapeutic agents, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals.

This compound's Efficacy in Non-Small Cell Lung Carcinoma Xenografts

A key study investigating this compound's in vivo anti-cancer effects utilized a xenograft model of non-small cell lung carcinoma (NSCLC) with A549 cells. The results indicated a significant reduction in both tumor volume and weight in mice treated with this compound compared to a vehicle control group.

Table 1: Efficacy of this compound in A549 NSCLC Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³)Tumor Volume Reduction (%)Mean Tumor Weight (g)Tumor Weight Reduction (%)
Vehicle Control-348---
This compound0.1 mg/kg/day129.962.7%Significantly lower than controlNot specified

Data extracted from a study where A549 cells were subcutaneously injected into nude mice. Treatment was administered intraperitoneally daily for 28 days.[1][2]

Comparative Analysis with Other Cardiac Glycosides

While direct head-to-head in vivo comparisons are limited, data from separate studies on other cardiac glycosides, such as Digoxin and Ouabain, provide a basis for an indirect comparative analysis.

Table 2: Comparative Efficacy of Cardiac Glycosides in Xenograft Models
Cardiac GlycosideCancer ModelDosageTumor Growth InhibitionReference
This compound NSCLC (A549) 0.1 mg/kg/day 62.7% reduction in tumor volume [1][2]
DigoxinNeuroblastoma (SH-SY5Y)Not specified44% inhibition[1][3]
DigoxinNSCLC (A549)1.0 mg/kg/daySignificant tumor growth inhibition[2]
OuabainNeuroblastoma (SH-SY5Y)2 mg/kg/daySignificant decrease in tumor volume[4]

In vitro studies have also suggested that this compound may be a more potent anti-cancer agent than other cardiac glycosides. For instance, it inhibited prostate cancer cell growth at a lower concentration than Digoxin and Strophanthidin[1].

Comparison with Standard Chemotherapeutic Agents

To contextualize this compound's efficacy, its performance can be indirectly compared to standard-of-care chemotherapies, Doxorubicin and Paclitaxel, in similar xenograft models.

Table 3: Efficacy of Standard Chemotherapies in A549 and MCF-7 Xenograft Models
ChemotherapyCancer ModelDosageTumor Growth Inhibition/EffectReference
This compound NSCLC (A549) 0.1 mg/kg/day 62.7% reduction in tumor volume [2]
PaclitaxelNSCLC (A549)24 mg/kg/day (i.v., 5 days)Significant tumor growth inhibition compared to control[5]
PaclitaxelNSCLC (A549)20 mg/kg (i.p., twice/week)Significant reduction in tumor weight
DoxorubicinNSCLC (A549, drug-resistant)Not specifiedMarkedly inhibited tumor growth[6][7]
DoxorubicinBreast Cancer (MCF-7)5 mg/kg (i.v.)Significant reduction in tumor volume and increased survival[8]

It is important to note that these are not direct comparisons and experimental conditions may have varied between studies. However, the data suggests that this compound exhibits anti-tumor activity that warrants further investigation and direct comparative studies.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Peruvoside_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase EGFR EGFR PI3K PI3K EGFR->PI3K This compound This compound This compound->NaK_ATPase Inhibits This compound->EGFR Inhibits Phosphorylation Src Src This compound->Src Inhibits Phosphorylation Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Src->PI3K MEK MEK Src->MEK STAT3 STAT3 Src->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Autophagy Autophagy Inhibition mTOR->Autophagy Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation (Cyclin D1, c-Myc) ERK->Proliferation Wnt_beta_catenin->Proliferation STAT3->Proliferation

Caption: this compound's multi-targeted mechanism of action.

Experimental Protocols

NSCLC Xenograft Model (A549)
  • Cell Culture: Human non-small cell lung carcinoma A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 7 days) using calipers. The formula (Length x Width²) / 2 is used to calculate tumor volume.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

    • This compound Group: Administered intraperitoneally (i.p.) daily at a dose of 0.1 mg/kg.

    • Vehicle Control Group: Administered the vehicle (e.g., 0.1% DMSO in saline) following the same schedule.

  • Study Duration and Endpoint: Treatment continues for a specified period (e.g., 28 days). At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume and weight of the treated group to the control group. Statistical analysis is performed using appropriate methods (e.g., t-test).

Xenograft_Workflow cluster_treatment 28-Day Treatment Period A A549 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization into Control & Treatment Groups C->D E Control Group: Vehicle (i.p. daily) D->E F This compound Group: 0.1 mg/kg (i.p. daily) D->F G Tumor Volume & Weight Measurement E->G F->G H Data Analysis G->H

Caption: Experimental workflow for the A549 xenograft model.

Conclusion

The available data from xenograft models suggest that this compound holds promise as an anti-cancer agent, particularly in non-small cell lung cancer. Its ability to significantly inhibit tumor growth in vivo, coupled with a multi-targeted mechanism of action, provides a strong rationale for further preclinical investigation. Direct comparative studies with standard-of-care chemotherapeutics are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Peruvoside and Digitoxin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two cardiac glycosides, Peruvoside and Digitoxin. The following sections detail their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate their efficacy against various cancer cell lines.

Data Presentation: Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound and Digitoxin have been evaluated across a range of cancer cell lines, with IC50 values demonstrating their potency. The data, compiled from multiple studies, indicates that both compounds exhibit significant anticancer activity, with this compound often demonstrating greater potency.

CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
This compound BxPC-3Pancreatic2348[1]
A549Lung4824[2]
PC9Lung7424[2]
PC9/gef (Gefitinib-resistant)Lung6724[2]
H3255Lung14324[2]
H1975Lung27724[2]
Digitoxin TK-10Renal Adenocarcinoma348[3]
K-562Leukemia6.4Not Specified
UACC-62MelanomaNot SpecifiedNot Specified
MCF-7BreastNot SpecifiedNot Specified
BxPC-3Pancreatic12448[1]
HeLaCervical~100 (threshold)24[4]
SKOV-3Ovarian400Not Specified[5]

Studies have shown that both this compound and Digitoxin induce apoptosis in cancer cells. For instance, in BxPC-3 pancreatic cancer cells, treatment with 100 nmol/L of Digitoxin resulted in over 90% of cells being in the early or late stages of apoptosis[1]. Similar apoptotic effects were observed with this compound in the same cell line[1]. In the TK-10 renal adenocarcinoma cell line, Digitoxin at its IC50 concentration of 3 nM led to 41.3% of cells undergoing apoptosis after 48 hours of exposure[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and Digitoxin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound and Digitoxin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Digitoxin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample and assess the impact of this compound and Digitoxin on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by this compound and Digitoxin, as well as a typical experimental workflow for a cytotoxicity assay.

Peruvoside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Wnt Wnt/β-catenin This compound->Wnt Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Proliferation_Inhibition Proliferation Inhibition Wnt->Proliferation_Inhibition

Caption: Signaling pathway affected by this compound.

Digitoxin_Signaling_Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits NFAT NFAT Digitoxin->NFAT Inhibits Intracellular_Ca ↑ Intracellular Ca2+ NaK_ATPase->Intracellular_Ca Src Src NaK_ATPase->Src Activates Apoptosis Apoptosis Intracellular_Ca->Apoptosis EGFR EGFR Src->EGFR Ras_ERK Ras/ERK EGFR->Ras_ERK CellCycleArrest Cell Cycle Arrest Ras_ERK->CellCycleArrest Proliferation_Inhibition Proliferation Inhibition Ras_ERK->Proliferation_Inhibition cMYC c-MYC NFAT->cMYC Activates cMYC->Proliferation_Inhibition

Caption: Signaling pathway affected by Digitoxin.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (this compound/Digitoxin) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilizer E->F G 7. Read Absorbance (570nm) F->G H 8. Analyze Data (IC50 Calculation) G->H

References

cross-validation of Peruvoside's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antiviral Efficacy Across Diverse Cell Lines

For researchers and scientists in the field of virology and drug development, the emergence of broad-spectrum antiviral agents is of paramount interest. Peruvoside, a cardiac glycoside, has recently been identified as a potent host-targeting antiviral compound with efficacy against a wide range of viruses, including many of medical significance such as SARS-CoV-2, Influenza, and Hand, Foot, and Mouth Disease-causing enteroviruses.[1][2] This guide provides a comprehensive comparison of this compound's antiviral activity in various cell lines, supported by experimental data and detailed protocols.

Quantitative Assessment of Antiviral Activity

This compound has demonstrated significant antiviral activity against a diverse array of positive-sense RNA viruses, as well as negative-sense RNA and DNA viruses.[3] Its efficacy, measured by the 50% effective concentration (EC₅₀), and its cellular toxicity, indicated by the 50% cytotoxic concentration (CC₅₀), have been evaluated in several cell lines. The selectivity index (SI), the ratio of CC₅₀ to EC₅₀, highlights the therapeutic window of the compound.

Virus FamilyVirusCell LineEC₅₀ (nmol/L)CC₅₀ (μmol/L)Selectivity Index (SI)
PicornaviridaeEnterovirus A71 (EV-A71)RDNot explicitly stated, but significant titre reduction at 50 and 100 nmol/L> 10 µM (in RD cells)Not explicitly calculated
TogaviridaeChikungunya virus (CHIKV)-10.14-> 1000
FlaviviridaeZika virus (ZIKV)-14.55-> 687
FlaviviridaeDengue virus 2 (DENV2)-18.01-> 555
CoronaviridaeSARS-CoV-2-14.09-> 710
CoronaviridaeMurine hepatitis virus (MHV)-20.83-> 480
HerpesviridaeHerpes simplex virus 1 (HSV1)-19.25-> 519
OrthomyxoviridaeInfluenza A virus (H1N1)MDCK51.39-> 195
ParamyxoviridaeHuman respiratory syncytial virus (hRSV)A54945.24-> 221

Table 1: Antiviral Activity of this compound in Different Cell Lines. The table summarizes the EC₅₀, CC₅₀, and SI values of this compound against various viruses in their respective permissive cell lines. Data extracted from a key study on this compound's broad-spectrum antiviral activity.[3]

Mechanism of Action: Targeting Host Cellular Pathways

This compound exhibits its broad-spectrum antiviral effect by targeting host cellular machinery rather than viral components directly.[2] This host-oriented mechanism reduces the likelihood of developing viral resistance. The proposed mechanism involves the induction of intracellular calcium flux, which in turn triggers a signaling cascade involving Src, PLC, and CDK1 kinases.[3][4] This cascade leads to the phosphorylation of GBF1, a crucial host protein for the formation of viral replication organelles (viral factories).[2][3] Phosphorylation of GBF1 causes Golgi vesiculation, thereby disrupting the formation of these viral factories and inhibiting viral replication.[3][4]

G cluster_cell Host Cell This compound This compound Ca_flux Intracellular Ca2+ Flux This compound->Ca_flux Src_PLC Src/PLC Kinase Signaling Ca_flux->Src_PLC CDK1 CDK1 Activation Src_PLC->CDK1 GBF1_p GBF1 Phosphorylation (Threonine 1337) CDK1->GBF1_p Golgi Golgi Vesiculation GBF1_p->Golgi Viral_Factories Viral Factory Formation Golgi->Viral_Factories Inhibits Replication Viral Replication Viral_Factories->Replication

Figure 1: Signaling Pathway of this compound's Antiviral Action. This diagram illustrates the proposed mechanism of action where this compound triggers a host signaling cascade leading to the inhibition of viral factory formation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Cell Viability Assay

To determine the cytotoxicity of this compound, a cell viability assay is performed.

  • Cell Seeding: Seed host cells (e.g., RD, SJCRH30, Huh7, MDCK, A549) in 96-well plates at an appropriate density.[3][5]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. A vehicle control (e.g., 0.1% DMSO) is included.[3]

  • Incubation: Incubate the plates for the duration of the virus infection assay (e.g., 12 or 24 hours).[3]

  • Viability Assessment: Add a viability reagent (e.g., alamarBlue) to each well and incubate for a specified period.[3]

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the vehicle control.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.[5]

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization: Fix the cells with a solution (e.g., 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is determined by calculating the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[3]

G cluster_workflow Antiviral Activity Assessment Workflow start Start seed_cells Seed Host Cells in Multi-well Plates start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells add_this compound Add Serial Dilutions of this compound infect_cells->add_this compound incubate Incubate for Plaque Formation add_this compound->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 2: Experimental Workflow for Plaque Reduction Assay. This flowchart outlines the key steps involved in determining the antiviral efficacy of this compound.

Conclusion

This compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics. Its host-targeting mechanism of action, which involves the disruption of viral factory formation, offers a strategy to combat a wide range of viruses with a potentially high barrier to resistance. The quantitative data presented demonstrates its potent antiviral activity at nanomolar concentrations with a favorable safety profile in vitro. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating various viral diseases.

References

Peruvoside's Src Inhibitory Power: A Comparative Analysis Against Leading Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is paramount. A recent study has brought peruvoside, a cardiac glycoside, into the spotlight as a novel inhibitor of Src tyrosine kinase, a critical player in cancer progression and metastasis. This guide provides a comprehensive comparison of this compound's Src inhibitory activity against established inhibitors—dasatinib, saracatinib, and bosutinib—offering researchers, scientists, and drug development professionals a data-driven overview of its potential.

Unveiling this compound's Potential

This compound has been identified as a significant inhibitor of Src phosphorylation, a key activation step for the kinase.[1][2] Its inhibitory action extends to downstream signaling pathways crucial for cancer cell proliferation, migration, and invasion, including the EGFR, STAT3, PI3K, and JNK pathways.[1][2] Notably, in non-small-cell lung carcinoma (NSCLC) cell lines, this compound demonstrated a more potent inhibitory effect on cell proliferation than the well-known Src inhibitor, dasatinib.[1][2]

Quantitative Comparison of Src Inhibitory Activity

To objectively assess the inhibitory prowess of these compounds, a comparison of their 50% inhibitory concentrations (IC50) is essential. The following table summarizes the available IC50 data. It is important to note that the data for this compound is derived from cell-based proliferation assays, which reflect the overall cellular effect, while the data for dasatinib, saracatinib, and bosutinib are from cell-free kinase assays, measuring direct inhibition of the Src enzyme.

InhibitorAssay TypeTargetIC50 (nM)Cell Line (for cell-based assays)Reference
This compound Cell ProliferationSrc (indirect)48A549 (NSCLC)[1][2]
74PC9 (NSCLC)[1]
67PC9/gef (NSCLC)[1]
143H3255 (NSCLC)[1]
277H1975 (NSCLC)[1]
Dasatinib Kinase AssaySrc<1-
Saracatinib Kinase Assayc-Src2.7-
Bosutinib Kinase AssaySrc1.2 - 3.8-

Experimental Protocols: A Closer Look

The identification of this compound as a Src inhibitor was achieved through a meticulous screening process. The key experimental methodologies are detailed below to provide a clear understanding of the data's origins.

Src pY419 ELISA (Enzyme-Linked Immunosorbent Assay)

This assay was the primary platform used to screen a compound library and identify this compound's inhibitory effect on Src activation.[1][2]

Principle: This assay quantifies the phosphorylation of Src at tyrosine 419 (pY419), a marker of its active state.

Detailed Methodology:

  • Cell Culture and Treatment: A549 NSCLC cells, which exhibit high levels of Src phosphorylation, were cultured in a suitable medium.[1] Cells were then treated with various concentrations of the compounds from the library, including this compound, or a vehicle control (0.1% DMSO).[1][2]

  • Lysis and Protein Quantification: After incubation, the cells were lysed to release cellular proteins. The total protein concentration in each lysate was determined to ensure equal loading in subsequent steps.

  • ELISA Procedure:

    • A microplate pre-coated with an antibody specific for total Src was used.

    • The cell lysates were added to the wells, allowing the total Src protein to bind to the coated antibody.

    • The wells were then washed to remove unbound proteins.

    • A second antibody, specific for the phosphorylated form of Src at tyrosine 419 (p-Src Y419), conjugated to an enzyme (e.g., horseradish peroxidase), was added. This antibody binds only to the activated Src captured in the wells.

    • After another washing step, a substrate for the enzyme was added, resulting in a colorimetric reaction.

    • The intensity of the color, proportional to the amount of p-Src Y419, was measured using a microplate reader.

  • Data Analysis: The inhibitory effect of each compound was calculated by comparing the p-Src Y419 levels in treated cells to those in control cells. The IC50 value, the concentration of the inhibitor required to reduce the p-Src Y419 level by 50%, can be determined from a dose-response curve.

Cell Viability and Proliferation Assay

The cellular potency of this compound and its comparison to dasatinib were determined using cell viability assays.[1][2]

Principle: These assays measure the number of viable cells in a culture after treatment with a compound.

Detailed Methodology:

  • Cell Seeding: NSCLC cell lines (A549, PC9, PC9/gef, H3255, and H1975) were seeded in 96-well plates at a specific density.[1]

  • Compound Treatment: The cells were treated with various concentrations of this compound or dasatinib for different time points (e.g., 24, 48, 72, and 96 hours).[1]

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar metabolic indicator was added to the wells. Viable cells with active metabolism convert the reagent into a colored product.

  • Measurement: The absorbance of the colored product was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 values for cell proliferation were calculated using software like CalcuSyn by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]

Visualizing the Molecular Landscape

To better understand the mechanisms discussed, the following diagrams illustrate the Src signaling pathway and the experimental workflow for identifying Src inhibitors.

Src_Signaling_Pathway EGFR EGFR Src Src EGFR->Src Src->EGFR STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K JNK JNK Src->JNK Paxillin Paxillin Src->Paxillin p130cas p130cas Src->p130cas Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Migration/Invasion JNK->Migration Paxillin->Migration p130cas->Migration This compound This compound This compound->Src

Caption: this compound inhibits Src, disrupting multiple downstream pathways.

Experimental_Workflow Screening Compound Library Screening (>400 plant-derived ingredients) ELISA Src pY419 ELISA Screening->ELISA Hit Identification of this compound as a Hit Compound ELISA->Hit CellAssay Cell-Based Assays (Proliferation, Migration, Invasion) Hit->CellAssay WesternBlot Western Blotting (Downstream Pathway Analysis) Hit->WesternBlot InVivo In Vivo Studies (Tumor Growth in Animal Models) CellAssay->InVivo Result This compound as a Novel Src Inhibitor WesternBlot->Result InVivo->Result

Caption: Workflow for identifying and validating this compound's Src inhibitory activity.

Conclusion

This compound emerges as a promising novel Src inhibitor with potent anti-proliferative effects in various NSCLC cell lines, even surpassing the efficacy of dasatinib in this cellular context.[1][2] While direct enzymatic inhibitory data for this compound is yet to be published, its ability to disrupt multiple oncogenic signaling pathways downstream of Src highlights its potential as a valuable candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in evaluating the therapeutic promise of this compound in the development of next-generation cancer therapies.

References

A Head-to-Head Comparison of Peruvoside and Other Cardiac Glycosides in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Peruvoside against other prominent cardiac glycosides—Digoxin, Digitoxin, and Ouabain—in the context of heart failure treatment. The information presented herein is intended to support research and development efforts by offering a detailed analysis of their mechanisms of action, therapeutic effects, and toxicological profiles, supplemented by experimental data and detailed protocols.

Introduction to Cardiac Glycosides in Heart Failure

Cardiac glycosides have been a cornerstone in the management of heart failure for centuries, primarily due to their positive inotropic effect on the heart muscle.[1] This class of drugs enhances cardiac contractility, leading to improved cardiac output.[2] The fundamental mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger, ultimately augmenting the force of heart muscle contraction.[3][4] While this shared mechanism unites them, significant differences in their pharmacokinetic and pharmacodynamic properties lead to variations in their therapeutic and toxicological profiles.

This compound, a cardiac glycoside derived from Thevetia peruviana, has shown promise in preclinical and limited clinical settings. This guide aims to place this compound in direct comparison with the more established cardiac glycosides to elucidate its potential advantages and disadvantages in the development of novel heart failure therapies.

Comparative Analysis of Performance

The following tables summarize the available quantitative data for this compound, Digoxin, Digitoxin, and Ouabain, focusing on their efficacy and safety profiles.

Table 1: Comparative Inhibition of Na+/K+-ATPase
Cardiac GlycosideTarget Isoform(s)IC50 (nM)Source(s)
This compound Not specifiedData not available
Digoxin α1β1, α2β1, α3β1~100-200 (at 5 mM K+)[5]
Digitoxin α1β1, α2β1, α3β1Data not available
Ouabain α1β1, α2β1, α3β1~100-200 (at 5 mM K+)[5]

Note: IC50 values can vary depending on the tissue source, specific isoform of the Na+/K+-ATPase, and experimental conditions such as K+ concentration.[5]

Table 2: Comparative Inotropic and Toxic Effects
Cardiac GlycosidePositive Inotropic Effect (EC50/Effective Dose)Toxic Effects (LD50/Toxic Dose)Therapeutic IndexSource(s)
This compound Data not availableData not availableWider than other CGs (qualitative)[6]
Digoxin 0.34 mg/kg (guinea pig, for 20% heart rate reduction)Therapeutic range: 0.5-2 ng/mL; Toxic: >2 ng/mLNarrow[7][8][9][10]
Digitoxin 1.12 mg/kg (guinea pig, for 20% heart rate reduction)Data not availableNarrow[7]
Ouabain 0.07 mg/kg (guinea pig, for 20% heart rate reduction)Data not availableNarrow[7]

Note: The therapeutic index is a ratio of the toxic dose to the therapeutic dose. A wider therapeutic index suggests a better safety profile.[9] One study noted that this compound's cardiac effect was higher than Ouabain and Digoxin with a wider therapeutic window.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycosides

The primary signaling pathway initiated by cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and enhanced myocardial contractility.

Cardiac_Glycoside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase (Sodium Pump) Cardiac Glycoside->NaK_ATPase Inhibition Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Na_ion->NCX Reduced Ca2+ Efflux SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ Uptake & Release Contraction Enhanced Myocardial Contraction SR->Contraction

Caption: Signaling pathway of cardiac glycosides in cardiomyocytes.

Experimental Workflow for Comparing Inotropic Effects

This workflow outlines the key steps in a preclinical study designed to compare the positive inotropic effects of different cardiac glycosides.

Inotropic_Effect_Workflow Start Start Animal_Model Select Animal Model (e.g., Guinea Pig, Rat) Start->Animal_Model Heart_Isolation Isolate Heart or Papillary Muscle Animal_Model->Heart_Isolation Experimental_Setup Mount Tissue in Organ Bath with Physiological Solution Heart_Isolation->Experimental_Setup Drug_Administration Administer Increasing Concentrations of Cardiac Glycosides Experimental_Setup->Drug_Administration Data_Acquisition Record Contractile Force and Heart Rate Drug_Administration->Data_Acquisition Data_Analysis Generate Dose-Response Curves and Calculate EC50 Data_Acquisition->Data_Analysis Comparison Compare Potency and Efficacy of Glycosides Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing the inotropic effects of cardiac glycosides.

Detailed Experimental Protocols

Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of cardiac glycosides on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or pig kidney).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.

  • ATP solution (e.g., 2 mM).

  • Cardiac glycoside stock solutions (in DMSO).

  • Malachite green reagent for phosphate detection.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the cardiac glycosides (e.g., this compound, Digoxin, Digitoxin, Ouabain) in the assay buffer.

  • In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to each well.

  • Add the different concentrations of the cardiac glycosides to the respective wells. Include a control group with DMSO only.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the glycosides to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each glycoside concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the glycoside concentration and determine the IC50 value using non-linear regression analysis.

Inotropic Effect Assay in Isolated Papillary Muscle

Objective: To measure and compare the positive inotropic effects of cardiac glycosides on cardiac muscle contractility.

Materials:

  • Animal model (e.g., guinea pig or rat).

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 and 5% CO2.

  • Organ bath with a force transducer.

  • Stimulator for electrical pacing.

  • Data acquisition system.

  • Cardiac glycoside stock solutions.

Procedure:

  • Humanely euthanize the animal and rapidly excise the heart.

  • Isolate a suitable papillary muscle from the left ventricle.

  • Mount the muscle vertically in the organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

  • Attach one end of the muscle to a fixed hook and the other end to a force transducer.

  • Apply a resting tension to the muscle and allow it to equilibrate for a period (e.g., 60 minutes).

  • Pace the muscle electrically at a constant frequency (e.g., 1 Hz).

  • After a stable baseline of contractile force is established, add the cardiac glycosides cumulatively in increasing concentrations to the organ bath.

  • Allow sufficient time for the effect of each concentration to stabilize before adding the next.

  • Record the developed tension (contractile force) continuously.

  • At the end of the experiment, generate a dose-response curve by plotting the increase in contractile force against the logarithm of the glycoside concentration.

  • Calculate the EC50 (the concentration that produces 50% of the maximal effect) for each cardiac glycoside to compare their potencies.

Cellular Toxicity Assay (MTT Assay)

Objective: To assess and compare the cytotoxicity of cardiac glycosides on cardiomyocytes.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes.

  • Cell culture medium.

  • Cardiac glycoside stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cardiomyocytes in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the cardiac glycosides in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the cardiac glycosides. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control group.

  • Plot the percentage of viability against the logarithm of the glycoside concentration and determine the LD50 (the concentration that causes 50% cell death).

Discussion and Future Directions

The available data, while not exhaustive for this compound, suggests that it shares the fundamental mechanism of Na+/K+-ATPase inhibition with other cardiac glycosides. Qualitative reports of a wider therapeutic window for this compound are encouraging and warrant further rigorous investigation.[6] The provided experimental protocols offer a framework for conducting direct, head-to-head comparisons to generate the quantitative data needed to substantiate these claims.

Future research should focus on:

  • Direct Comparative Studies: Conducting preclinical studies that directly compare the inotropic and toxic effects of this compound with Digoxin, Digitoxin, and Ouabain in validated animal models of heart failure.

  • Isoform Specificity: Investigating the binding affinity and inhibitory kinetics of this compound on different isoforms of the Na+/K+-ATPase to understand potential for tissue-specific effects.

  • Long-term Efficacy and Safety: Evaluating the long-term effects of this compound on cardiac remodeling, hemodynamics, and survival in chronic heart failure models.

  • Clinical Trials: Well-designed clinical trials are ultimately necessary to establish the therapeutic potential and safety profile of this compound in human patients with heart failure.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the armamentarium of treatments for heart failure.

References

Unveiling the Synergistic Potential of Peruvoside in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of Peruvoside, a cardiac glycoside, to enhance the efficacy of chemotherapy agents, offering a promising avenue for the development of more effective cancer treatments. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the synergistic effects of this compound when combined with the targeted therapy drug gefitinib, and explores the potential for synergy with other conventional chemotherapy drugs based on its mechanism of action.

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and autophagy.[1][2] When used in combination with other anti-cancer drugs, this compound has the potential to overcome drug resistance and improve therapeutic outcomes. This guide summarizes the available experimental data, details the methodologies employed in these studies, and visualizes the complex biological interactions at play.

Synergistic Effects of this compound with Gefitinib in Non-Small Cell Lung Carcinoma (NSCLC)

Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly NSCLC. However, resistance to gefitinib is a significant clinical challenge. Research has shown that this compound can sensitize gefitinib-resistant NSCLC cells to treatment, demonstrating a strong synergistic effect.[1][2][3]

Quantitative Analysis of Synergy

The synergistic effect of this compound and gefitinib has been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy. The following table summarizes the CI values obtained in various gefitinib-resistant NSCLC cell lines.

Cell LineEGFR Mutation StatusThis compound Concentration (µM)Gefitinib Concentration (µM)Combination Index (CI) RangeReference
A549Wild-type0.005, 0.075, 0.010.01, 0.050.012 - 0.768[1][3]
PC9/gefExon 19 deletion (gefitinib-resistant)0.025, 0.05Low concentrations0.15 - 0.915[1][3]
H1975L858R + T790M (gefitinib-resistant)0.025, 0.05Low concentrations0.353 - 0.628[1][3]

Table 1: Combination Index (CI) values for this compound and Gefitinib in NSCLC cell lines. Lower CI values indicate stronger synergy.

Experimental Protocol: Cell Viability and Synergy Analysis

The synergistic effects of this compound and gefitinib were determined using a cell viability assay followed by Combination Index (CI)-isobologram analysis.

  • Cell Culture: Gefitinib-resistant lung adenocarcinoma cell lines (A549, PC9/gef, and H1975) were cultured under standard conditions.

  • Drug Treatment: Cells were treated with various concentrations of this compound and gefitinib, both individually and in combination, for 72 hours.[1][3] A control group was treated with 0.1% DMSO.[1]

  • Cell Viability Assay: Cell viability was assessed using a standard method such as the MTT assay to determine the percentage of viable cells after treatment.

  • Synergy Analysis: The resulting dose-response data was analyzed using CalcuSyn software to calculate the Combination Index (CI).[1][3] A CI value less than 1 was considered synergistic.

G cluster_workflow Experimental Workflow: Synergy Determination A Cancer Cell Lines (A549, PC9/gef, H1975) B Drug Treatment (this compound +/- Gefitinib) A->B C 72h Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (CalcuSyn Software) D->E F Combination Index (CI) Synergy Assessment E->F

Experimental workflow for determining synergy.
Signaling Pathways Involved in Synergy

The synergistic effect of this compound and gefitinib is attributed to the multi-target inhibition of key signaling pathways. This compound has been shown to suppress the phosphorylation of Src, EGFR, and STAT3.[1][2][3] By inhibiting Src, a non-receptor tyrosine kinase that plays a crucial role in EGFR-mediated signaling, this compound can circumvent resistance mechanisms to gefitinib. This dual targeting of the Src-EGFR axis leads to a more potent anti-cancer effect.

G cluster_pathway This compound and Gefitinib Synergistic Pathway This compound This compound Src Src This compound->Src inhibits Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR inhibits Src->EGFR JNK JNK Src->JNK PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation JNK->Proliferation STAT3->Proliferation

Simplified signaling pathway of this compound and Gefitinib synergy.

Potential Synergistic Effects with Other Chemotherapy Drugs

While direct experimental data on the synergistic effects of this compound with doxorubicin, cisplatin, and paclitaxel is not yet available in the reviewed literature, the known mechanisms of action of this compound suggest a strong potential for synergy.

  • Doxorubicin: This drug works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. This compound's ability to induce apoptosis through the caspase pathway could potentially enhance the cytotoxic effects of doxorubicin.

  • Cisplatin: Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce cell cycle arrest at the G2/M phase, suggesting a possible synergistic effect when combined with cisplatin.

  • Paclitaxel: This agent stabilizes microtubules, leading to mitotic arrest and apoptosis. The combined effect on cell cycle arrest and apoptosis induction with this compound could lead to enhanced anti-tumor activity.

Further research is warranted to investigate these potential synergistic combinations and to establish optimal dosing and treatment schedules.

Conclusion

The available preclinical evidence strongly supports the synergistic effect of this compound with gefitinib in NSCLC, providing a clear rationale for further clinical investigation. The multi-targeted mechanism of action of this compound also suggests its potential to be a valuable component in combination therapies with other conventional chemotherapy drugs. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective and less toxic cancer treatments.

References

A Comparative Safety Profile: Peruvoside vs. Digoxin for Cardiac Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of two cardiac glycosides: Peruvoside and the well-established drug, Digoxin. While both compounds share a common mechanism of action by inhibiting the Na+/K+-ATPase pump, emerging evidence suggests potential differences in their safety and therapeutic windows. This analysis is based on available preclinical and clinical data to inform further research and development in cardiovascular therapeutics.

Executive Summary

Digoxin has been a cornerstone in the management of heart failure and atrial fibrillation for decades; however, its clinical utility is hampered by a narrow therapeutic index and a well-documented profile of adverse effects. This compound, a cardiac glycoside derived from Thevetia neriifolia, has demonstrated potent cardiotonic effects and, in non-cardiac studies, a potentially wider therapeutic window with lower cytotoxicity to normal cells compared to other cardiac glycosides. This guide synthesizes the current understanding of the safety of both compounds, highlighting the need for direct comparative studies to fully elucidate their relative risk-benefit profiles for cardiac indications.

Quantitative Safety Data

The following tables summarize the available quantitative data regarding the toxicity and therapeutic range of this compound and Digoxin. It is important to note that direct comparative studies under identical experimental conditions are limited.

ParameterThis compoundDigoxinSource
Therapeutic Serum Concentration Data not available for cardiac indications0.5 - 2.0 ng/mL[1]
Toxic Serum Concentration Data not available for cardiac indications> 2.0 ng/mL[2]
LD50 (Lethal Dose, 50%) Data not available for cardiac indicationsAdult Rats: 30.0 ± 1.9 mg/kg (subcutaneous) Newborn Rats: 5.0 ± 0.2 mg/kg (subcutaneous) Guinea Pigs: 0.60 ± 0.04 mg/kg (subcutaneous)[3][4]
AD50 (Arrhythmogenic Dose, 50%) Data not available for cardiac indicationsAdult Rats: 13.0 ± 1.0 mg/kg (subcutaneous) Newborn Rats: 2.9 ± 0.3 mg/kg (subcutaneous) Guinea Pigs: 0.60 ± 0.04 mg/kg (subcutaneous)[3][4]

Table 1: Comparative Toxicity and Therapeutic Range

Adverse Effect CategoryThis compoundDigoxinSource
Gastrointestinal Not extensively documented in cardiac studiesNausea, vomiting, diarrhea, abdominal pain[2]
Cardiovascular Bradycardia (expected pharmacological effect)Arrhythmias (ventricular and supraventricular), heart block, bradycardia[5][6]
Neurological Not extensively documented in cardiac studiesDrowsiness, lethargy, fatigue, headache, confusion, visual disturbances (blurred or yellow vision)[1][7]
Metabolic Not extensively documented in cardiac studiesHyperkalemia (in acute toxicity), hypokalemia can increase toxicity risk[6]

Table 2: Common Adverse Effects

Signaling Pathways

Both this compound and Digoxin exert their primary therapeutic and toxic effects through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. However, downstream signaling can differ, potentially contributing to variations in their safety profiles.

Digoxin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ Exchanger SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR_Ca Arrhythmia Arrhythmias Ca_in->Arrhythmia Contraction ↑ Myocardial Contractility SR_Ca->Contraction

Figure 1: Digoxin Signaling Pathway.

Peruvoside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Apoptosis Apoptosis (in cancer cells) NaK_ATPase->Apoptosis Downstream Signaling Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ Exchanger SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR_Ca Contraction ↑ Myocardial Contractility SR_Ca->Contraction

Figure 2: this compound Signaling Pathway.

Experimental Protocols

The assessment of cardiac glycoside safety involves a combination of in vitro and in vivo experimental models.

In Vitro Cytotoxicity Assay in Cardiomyocytes

Objective: To determine the direct cytotoxic effects of this compound and Digoxin on cardiac muscle cells.

Methodology:

  • Cell Culture: Primary neonatal rat ventricular myocytes or a human cardiomyocyte cell line (e.g., AC16) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound and Digoxin for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

  • Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative cytotoxicity.

In Vivo Acute Toxicity and Arrhythmia Assessment

Objective: To determine the lethal dose and arrhythmogenic potential of this compound and Digoxin in a whole animal model.

Methodology:

  • Animal Model: Rodent models, such as rats or guinea pigs, are commonly used.

  • Drug Administration: Animals are administered single escalating doses of this compound or Digoxin via a relevant route (e.g., intraperitoneal, intravenous, or subcutaneous).

  • ECG Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to detect the onset and type of cardiac arrhythmias.

  • Toxicity Endpoints: The primary endpoints are the dose that causes arrhythmias in 50% of the animals (AD50) and the dose that is lethal to 50% of the animals (LD50).

  • Histopathology: At the end of the study, heart tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess for any drug-induced myocardial damage.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A1 Cardiomyocyte Culture A2 Drug Incubation (this compound vs. Digoxin) A1->A2 A3 Cytotoxicity Assays (MTT, LDH) A2->A3 A4 IC50 Determination A3->A4 B1 Animal Model (e.g., Rat, Guinea Pig) A4->B1 Inform In Vivo Dosing B2 Dose Escalation (this compound vs. Digoxin) B1->B2 B3 Continuous ECG Monitoring B2->B3 B4 AD50 & LD50 Determination B3->B4 B5 Histopathological Analysis B3->B5

Figure 3: Experimental Workflow for Safety Assessment.

Discussion and Future Directions

The available data suggests that this compound may possess a more favorable safety profile than Digoxin, characterized by a potentially wider therapeutic index[8][9]. Studies in non-cardiac cell lines have indicated that this compound can be more potent than Digoxin at inducing cell death in cancer cells while showing less cytotoxicity to normal cells[9]. However, a direct comparison of their cardiotoxicity at therapeutic concentrations for heart failure is lacking.

The narrow therapeutic index of Digoxin is a significant clinical challenge, with toxicity being a common and potentially life-threatening issue[2]. The risk of Digoxin toxicity is exacerbated by factors such as renal impairment, electrolyte disturbances, and drug interactions[5]. While this compound is also a cardiac glycoside and is expected to share some of the same risks, its reported wider safety margin in some contexts warrants further investigation[8].

Future research should focus on conducting head-to-head preclinical studies comparing the cardiotoxicity of this compound and Digoxin in relevant animal models of heart failure. Such studies should include comprehensive assessments of electrophysiology, hemodynamics, and cardiac histopathology. Furthermore, well-designed clinical trials are necessary to definitively establish the safety and efficacy of this compound in patients with cardiac conditions and to determine its therapeutic window in a clinical setting.

References

Independent Verification of Peruvoside's Broad-Spectrum Antiviral Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the broad-spectrum antiviral activity of Peruvoside with established antiviral agents. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent verification and further research.

Executive Summary

This compound, a cardiac glycoside, has demonstrated significant broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Its primary mechanism of action is host-targeting, specifically by inhibiting the formation of viral factories, which are essential for the replication of many viruses.[1][3][4] This is achieved through the modulation of the Src/ERK/CDK1/GBF1 signaling pathway, leading to the disruption of the Golgi apparatus, a key organelle in the formation of these viral replication sites.[1][3][4] This guide compares the in vitro efficacy and cytotoxicity of this compound with three well-established broad-spectrum antiviral drugs: Remdesivir, Ribavirin, and Favipiravir.

Comparative Antiviral Activity

The antiviral efficacy of a compound is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values of this compound and comparator drugs against a selection of viruses.

Virus FamilyVirusThis compound EC50 (nM)Remdesivir EC50 (nM)Ribavirin EC50 (µM)Favipiravir EC50 (µM)
PicornaviridaeEnterovirus A71 (EV-A71)18.63[1]---
Coxsackievirus A6 (CV-A6)4.79[1]---
Coxsackievirus A16 (CV-A16)24.52[1]---
Echovirus 7 (Echo-7)1.62[1]---
TogaviridaeChikungunya virus (CHIKV)10.14[1]---
FlaviviridaeZika virus (ZIKV)14.55[1]---
Dengue virus 2 (DENV2)18.01[1]---
CoronaviridaeSARS-CoV-214.09[1]770[5]109.5[6]61.88[7]
Murine Hepatitis Virus (MHV)20.83[1]---
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)19.25[1]---
OrthomyxoviridaeInfluenza A (H1N1)51.39[1]--0.19 - 5.0[3]
ParamyxoviridaeHuman Respiratory Syncytial Virus (hRSV)45.24[1]-1.38 - 5.3[8]-

Cytotoxicity and Selectivity Index

An ideal antiviral drug should be highly potent against the virus while exhibiting minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is the concentration of a drug that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a measure of the drug's therapeutic window. A higher SI value is desirable.

CompoundCell LineCC50 (nM)EC50 (nM) (Virus)Selectivity Index (SI)
This compound RD>100,000[1]18.63 (EV-A71)>5367
A54948 (24h)[1]--
PC974 (24h)[1]--
BEAS-2B428 (24h)[1]--
Remdesivir Vero E6>100,000[9]770 (SARS-CoV-2)>129
Huh7.515,200[2]--
Ribavirin Vero E6>500,000[10]109,500 (SARS-CoV-2)>4.5
A549>300,000[11]--
Favipiravir Vero E6>500,00061,880 (SARS-CoV-2)>8
A549>10,000--

Note: Cytotoxicity can vary significantly between different cell lines. The SI for this compound against EV-A71 in RD cells is notably high, suggesting a favorable safety profile in this context.

Mechanism of Action: Signaling Pathway

This compound exerts its antiviral effect by targeting host cell factors. It initiates a signaling cascade that ultimately leads to the disruption of the Golgi apparatus and the inhibition of viral factory formation.

Peruvoside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Src Src NaK_ATPase->Src Activates ERK ERK1/2 Src->ERK CDK1 CDK1 ERK->CDK1 GBF1 GBF1 CDK1->GBF1 pGBF1 Phosphorylated GBF1 Golgi Golgi Apparatus pGBF1->Golgi Induces Vesiculation Golgi Vesiculation Golgi->Vesiculation Viral_Factories Viral Factory Formation Vesiculation->Viral_Factories Inhibits Viral_Replication Viral Replication Viral_Factories->Viral_Replication Viral_Factories->Viral_Replication

Caption: this compound-induced signaling cascade leading to inhibition of viral replication.

Experimental Protocols

Viral Plaque Assay

This assay is used to determine the titer of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock of unknown concentration.

  • Growth medium appropriate for the cell line.

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Overlay medium (e.g., growth medium containing 0.5-1% low melting point agarose or methylcellulose).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

  • Prepare serial 10-fold dilutions of the virus stock in growth medium.

  • Remove the growth medium from the cells and wash the monolayer once with DPBS.

  • Infect the cells by adding a small volume (e.g., 200 µL for a 12-well plate) of each virus dilution to the wells in duplicate.

  • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Aspirate the viral inoculum.

  • Gently add the overlay medium to each well.

  • Incubate the plates at 37°C for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Once plaques are visible, fix the cells by adding the fixing solution for at least 1 hour.

  • Remove the overlay and fixing solution, and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in the wells that have a countable number (typically 10-100 plaques).

  • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Cytotoxicity Assay (alamarBlue Assay)

This assay measures the metabolic activity of cells to determine their viability after treatment with a compound.

Materials:

  • Cells in the logarithmic growth phase.

  • 96-well microplates.

  • Growth medium.

  • Test compound (this compound or other antivirals).

  • alamarBlue™ reagent.

  • Fluorescence or absorbance microplate reader.

Procedure:

  • Harvest and count the cells. Adjust the cell density to the desired concentration (e.g., 1 x 10^4 cells/mL).

  • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compound in growth medium.

  • Remove the medium from the cells and add the different concentrations of the test compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add alamarBlue™ reagent to each well (typically 10% of the culture volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the CC50 value.

Western Blotting

This technique is used to detect specific proteins in a sample, such as viral proteins or host signaling proteins.

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels.

  • Running buffer.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific to the target proteins.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare cell lysates from cells treated with the antiviral compound and control cells.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a chemiluminescent substrate.

  • Detect the signal using an imaging system.

Experimental Workflow for Antiviral Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing antiviral compounds like this compound.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Compound Characterization cluster_2 In Vivo Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (e.g., CPE reduction assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response (EC50 Determination) Hit_Compounds->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_Compounds->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Selectivity_Index->Mechanism_of_Action Animal_Model Animal Model Studies (Efficacy and Toxicity) Mechanism_of_Action->Animal_Model Pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) Animal_Model->Pharmacokinetics

Caption: A generalized workflow for the discovery and development of antiviral drugs.

Conclusion

The available data strongly support the claim that this compound is a potent broad-spectrum antiviral agent. Its host-targeting mechanism, which involves the disruption of viral factory formation, makes it a promising candidate for further investigation, particularly for viruses that rely on these structures for replication. The high selectivity index observed for this compound against certain viruses in vitro is encouraging. However, further studies are warranted to expand the cytotoxicity profile across a wider range of cell lines and to evaluate its in vivo efficacy and safety in animal models for various viral infections. This guide provides the foundational data and methodologies to facilitate such research.

References

Peruvoside: A Comparative Guide to its In Vivo Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of Peruvoside, a cardiac glycoside, against established cancer therapies. The information presented is based on available preclinical experimental data, offering a resource for researchers investigating novel anti-cancer agents.

Executive Summary

This compound has demonstrated significant in vivo anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models. Its efficacy is attributed to the modulation of multiple critical signaling pathways, including MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR. This guide presents a comparative analysis of this compound's performance against standard-of-care chemotherapeutics in various cancer models, supported by detailed experimental protocols and quantitative data.

Data Presentation

Non-Small Cell Lung Cancer (NSCLC) - A549 Xenograft Model
TreatmentDosageDosing ScheduleTumor Volume Reduction vs. ControlTumor Weight Reduction vs. ControlIn Vivo Toxicity (Body Weight)Reference
This compound 0.1 mg/kgi.p., once daily for 28 days62.7% (Day 28)52.7%Not specified, but body weights were collected weekly.[1][1]
Cisplatin 4 mg/kgi.v., on days 0, 3, and 7Significant tumor growth inhibitionNot specifiedNo significant body weight loss.[2]
Paclitaxel 10 mg/kgi.p., twice a weekSignificant tumor growth inhibition (~65.7% at day 34)Not specifiedNo significant body weight loss.[3][3][4]
Breast Cancer - MDA-MB-231 Xenograft Model
TreatmentDosageDosing ScheduleTumor Growth Inhibition vs. ControlIn Vivo Toxicity (Body Weight)Reference
This compound --In vitro studies show efficacy, but specific in vivo data on tumor growth inhibition in this model is limited.-
Doxorubicin 1.0 mg/kgi.v., twice a weekSignificant tumor growth inhibition.No significant body weight loss.[5]
Hepatocellular Carcinoma - HepG2 Xenograft Model
TreatmentDosageDosing ScheduleTumor Growth Inhibition vs. ControlIn Vivo Toxicity (Body Weight)Reference
This compound --In vitro studies show efficacy, but specific in vivo data on tumor growth inhibition in this model is limited.-
Sorafenib 30 mg/kg/dayoral gavage, daily for 24 daysSignificant tumor growth inhibition (Tumor weight reduced from ~2000mg to ~1500mg).Not specified.[6]
Leukemia - Xenograft Models
TreatmentCell LineEndpointEfficacyReference
This compound KG1aIn vitro apoptosisMore effective than Ouabain and Digitoxin.[7]
Cytarabine AML xenograftsSurvivalProlonged median survival compared to control.[8]

Experimental Protocols

This compound in A549 NSCLC Xenograft Model[1]
  • Animal Model: Six-week-old male nude mice (18-20 grams).

  • Cell Line and Implantation: 2 × 10⁶ A549 cells in 100 µl of PBS were subcutaneously injected into the mice.

  • Treatment Initiation: When tumor volume reached 50-100 mm³.

  • Drug Preparation and Administration: this compound was dissolved in DMSO and administered via intraperitoneal (i.p.) injection once daily at a dose of 0.1 mg/kg for 4 weeks. The control group received vehicle (0.1% DMSO).

  • Monitoring: Tumor volume was measured every 7 days. Body weights were recorded weekly.

  • Endpoint: After 4 weeks, mice were euthanized, and tumors were excised and weighed.

Cisplatin in A549 NSCLC Xenograft Model[2]
  • Animal Model: Female BALB/c nude mice.

  • Cell Line and Implantation: A549 cells were implanted to establish xenografts.

  • Treatment Administration: Cisplatin was administered intravenously at a dose of 4 mg/kg on days 0, 3, and 7.

  • Monitoring: Tumor growth and body weight were monitored.

Paclitaxel in A549 NSCLC Xenograft Model[3]
  • Animal Model: A549 xenograft-bearing mice.

  • Treatment Administration: Paclitaxel was administered at 10 mg/kg via intraperitoneal injection.

  • Monitoring: Tumor growth and body weight were monitored over 34 days.

Doxorubicin in MDA-MB-231 Breast Cancer Xenograft Model[5]
  • Animal Model: Athymic mice with MDA-MB-231 xenografts.

  • Treatment Initiation: When tumor volume reached approximately 150 mm³.

  • Treatment Administration: Doxorubicin was administered as a twice-weekly intravenous bolus of 1.0 mg/kg.

  • Monitoring: Tumor volume and body weight were measured before each injection.

Sorafenib in HepG2 Hepatocellular Carcinoma Xenograft Model[6]
  • Animal Model: Nude mice.

  • Cell Line and Implantation: HepG2 cells were injected subcutaneously.

  • Treatment Initiation: When tumor reached a mean size of 100 mm³.

  • Treatment Administration: Sorafenib was administered at 30 mg/kg/day for 24 days.

  • Monitoring: Tumor size was measured every 3 days.

Cytarabine in Acute Myeloid Leukemia (AML) Xenograft Model[8]
  • Animal Model: Primary pediatric AML xenografts.

  • Treatment Administration: Cytarabine was administered, and its effect on tumor burden was assessed.

Mandatory Visualizations

Signaling Pathways Targeted by this compound

Peruvoside_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression MAPK MAPK MAPK->Gene_Expression Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Gene_Expression STAT3->Gene_Expression This compound This compound This compound->EGFR inhibits This compound->Src inhibits This compound->PI3K inhibits This compound->MAPK modulates This compound->Wnt modulates

Caption: this compound inhibits key signaling pathways involved in cancer cell proliferation and survival.

In Vivo Experimental Workflow for A549 NSCLC Xenograft Model

Experimental_Workflow start Start cell_culture A549 Cell Culture start->cell_culture injection Subcutaneous Injection (2x10^6 cells/mouse) cell_culture->injection tumor_growth Tumor Growth Monitoring (until 50-100 mm³) injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Treatment (28 days) - this compound (0.1 mg/kg, i.p.) - Vehicle Control randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Weekly) treatment->monitoring endpoint Endpoint (Day 28) Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Weight Measurement & Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow of the in vivo efficacy study of this compound in an A549 xenograft model.

Conclusion

The available in vivo data strongly suggests that this compound is a promising anti-tumor agent, particularly for NSCLC. Its ability to significantly inhibit tumor growth at a relatively low dosage, as demonstrated in the A549 xenograft model, warrants further investigation. While in vitro studies indicate a broader anti-cancer potential, more extensive in vivo studies are required to validate its efficacy in other cancer types such as breast cancer, hepatocellular carcinoma, and leukemia. Furthermore, detailed toxicological studies in relevant cancer models are necessary to establish a comprehensive safety profile for this compound as a potential therapeutic. This guide provides a foundational comparison to aid researchers in the strategic design of future preclinical and clinical investigations into the therapeutic utility of this compound.

References

Comparative Metabolic Stability of Peruvoside and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative overview of the metabolic stability of Peruvoside, a cardiac glycoside with noted anticancer properties, and its analogues. While direct comparative quantitative data for a series of this compound analogues remains limited in publicly available literature, this document synthesizes existing information on related compounds and outlines the standard experimental protocols used to assess metabolic stability.

Introduction to this compound and Metabolic Stability

This compound is a cardenolide glycoside found in the seeds of Thevetia peruviana.[1][2][3] Like other cardiac glycosides, it has been traditionally used for its effects on the heart.[3] More recently, research has focused on its potential as an anti-cancer agent.[4] The metabolic stability of a drug candidate like this compound is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. A compound that is too rapidly metabolized may be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable could accumulate and lead to toxicity.

In vitro metabolic stability assays are essential tools in early drug discovery to predict in vivo clearance and to guide the structural optimization of lead compounds.[5][6] These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[5]

Comparative Metabolic Stability Data

However, we can infer some general principles from studies on related cardiac glycosides and from structure-activity relationship (SAR) studies of other classes of compounds. For instance, minor structural modifications can significantly impact metabolic stability.[7] The addition or modification of functional groups can either block or create new sites for metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7]

To facilitate future comparative analyses, the following table structure is provided for researchers to populate with their own experimental data.

Table 1: In Vitro Metabolic Stability of this compound and its Analogues in Human Liver Microsomes (HLM)

Compound IDAnalogue Name/StructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 This compoundData not availableData not available
2 Analogue A
3 Analogue B
4 Analogue C
ControlVerapamilExample ValueExample Value

Experimental Protocols

The following are detailed methodologies for key experiments to determine the metabolic stability of this compound and its analogues.

Human Liver Microsome (HLM) Stability Assay

This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.

Materials:

  • Test compounds (this compound and its analogues)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic profiles (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, pre-warm the HLM suspension (e.g., 0.5 mg/mL final protein concentration) and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds and controls

  • Acetonitrile for reaction termination

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes according to the supplier's protocol.

  • In a 96-well plate, incubate the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) with the test compound (e.g., 1 µM final concentration) at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the metabolic activity with cold acetonitrile containing an internal standard.

  • Process the samples for LC-MS/MS analysis as described for the HLM assay.

Data Analysis:

  • The data analysis is similar to the HLM assay, with intrinsic clearance typically expressed as µL/min/10^6 cells.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Metabolic Stability Assay

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution (10 mM in DMSO) B Dilute to Working Concentration (e.g., 1 µM) A->B C Pre-warm HLM/Hepatocytes and Compound at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction with Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for in vitro metabolic stability assay.

Potential Signaling Pathways Affected by this compound

This compound, like other cardiac glycosides, is known to inhibit the Na+/K+-ATPase pump. This inhibition can trigger a cascade of downstream signaling events that may contribute to its anti-cancer effects.

signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Apoptosis Apoptosis Intracellular_Ca->Apoptosis Induces

Caption: Simplified signaling cascade initiated by this compound.

Conclusion

The metabolic stability of this compound and its analogues is a crucial area of investigation for their development as potential therapeutic agents. While direct comparative data is currently scarce in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this critical information. By systematically evaluating the metabolic liabilities of different analogues, medicinal chemists can design new compounds with improved pharmacokinetic properties, ultimately advancing the therapeutic potential of this promising class of molecules. Researchers are encouraged to utilize the provided table structure to organize and present their findings, contributing to a more comprehensive understanding of the structure-metabolism relationships of this compound analogues.

References

Peruvoside: A Novel Approach to Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Peruvoside and Alternative Therapeutic Strategies

For researchers, scientists, and drug development professionals invested in the fight against non-small cell lung cancer (NSCLC), the emergence of acquired resistance to targeted therapies like gefitinib presents a significant clinical challenge. This guide provides a comprehensive validation of this compound as a potential therapeutic for gefitinib-resistant NSCLC, offering an objective comparison with existing and emerging alternative treatments. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a critical resource for evaluating the promise of this compound.

Executive Summary

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has transformed the treatment landscape for NSCLC patients with activating EGFR mutations. However, the majority of patients eventually develop resistance, frequently driven by the T790M "gatekeeper" mutation or activation of alternative signaling pathways. This compound, a cardiac glycoside, has emerged as a promising agent that circumvents these resistance mechanisms. This guide details the preclinical evidence supporting this compound's efficacy, comparing its performance against second- and third-generation EGFR-TKIs and other targeted agents in relevant gefitinib-resistant NSCLC cell line models.

Data Presentation: A Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the in vitro efficacy of this compound and alternative therapeutic agents against gefitinib-resistant NSCLC cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) and, where applicable, the Combination Index (CI) for synergistic effects with gefitinib.

Table 1: IC50 Values (µM) of this compound and Alternative Therapeutics in Gefitinib-Resistant NSCLC Cell Lines

Therapeutic AgentA549 (EGFR wild-type, KRAS mutation)PC9/gef (EGFR exon 19 del, Gefitinib-Resistant)H1975 (EGFR L858R/T790M)
This compound Not explicitly provided in cited sourcesNot explicitly provided in cited sourcesNot explicitly provided in cited sources
Osimertinib 3 µM[1]Not Available0.005 µM[2]
Afatinib 6.37 µM[3]0.165 µM[2]0.057 µM[2]
Dasatinib >10 µMNot Available0.050 µM (at 120h)[4]

Table 2: Synergistic Effects of this compound in Combination with Gefitinib

Cell LineCombination Index (CI) RangeInterpretation
A549 0.012 - 0.768[5]Strong Synergy
PC9/gef 0.15 - 0.915[5]Synergy
H1975 0.353 - 0.628[5]Strong Synergy

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the efficacy of these therapeutics is crucial for rational drug development and patient selection. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and its alternatives.

This compound's Multi-Targeted Approach

This compound exhibits a unique mechanism of action by inhibiting Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in EGFR signaling and resistance. By targeting Src, this compound effectively downregulates multiple downstream pathways, including PI3K/AKT and STAT3, leading to the inhibition of cell proliferation, migration, and invasion.[5][6]

Peruvoside_Mechanism This compound This compound Src Src This compound->Src Inhibits EGFR EGFR Src->EGFR STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K JNK JNK Src->JNK EGFR->STAT3 EGFR->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration & Invasion JNK->Migration

Caption: this compound inhibits Src, disrupting multiple downstream oncogenic pathways.

Osimertinib: Targeting the T790M Resistance Mutation

Osimertinib is a third-generation EGFR-TKI specifically designed to overcome the T790M resistance mutation. It irreversibly binds to the mutant EGFR, potently inhibiting its kinase activity and downstream signaling.[4]

Osimertinib_Mechanism Osimertinib Osimertinib EGFR_T790M EGFR (T790M) Osimertinib->EGFR_T790M Inhibits PI3K PI3K EGFR_T790M->PI3K RAS RAS EGFR_T790M->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib_Mechanism Afatinib Afatinib EGFR EGFR Afatinib->EGFR Inhibits HER2 HER2 Afatinib->HER2 Inhibits HER4 HER4 Afatinib->HER4 Inhibits Downstream Downstream Signaling EGFR->Downstream HER2->Downstream HER4->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib_Mechanism Dasatinib Dasatinib Src_Family Src Family Kinases Dasatinib->Src_Family Inhibits BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Downstream Downstream Signaling Src_Family->Downstream BCR_ABL->Downstream c_KIT->Downstream PDGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with compounds (e.g., this compound, Gefitinib) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Analyze data to determine cell viability and IC50 read->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Peruvoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peruvoside, a potent cardiac glycoside, requires stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its high toxicity, this compound waste must be managed as hazardous and cytotoxic material. The following guidelines provide a comprehensive operational and disposal plan, emphasizing safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

All handling and disposal of this compound and contaminated materials must be conducted by trained personnel in designated areas. Appropriate Personal Protective Equipment (PPE) is mandatory.

Minimum PPE Requirements:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: Disposable, solid-front, back-closure gown.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powdered forms or creating aerosols.

All operations involving this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and to ensure compliant disposal.

  • Solid Waste: All non-sharp solid waste contaminated with this compound, including gloves, gowns, bench paper, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag. This container must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.

  • Sharps Waste: All sharps, such as needles, syringes, and contaminated glassware, must be disposed of immediately into a puncture-proof sharps container specifically designated for cytotoxic sharps. These containers are typically yellow and must be clearly labeled.

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a dedicated, sealed, and leak-proof container, clearly labeled as "Hazardous Waste: this compound." The container material should be compatible with the solvent used.

Disposal Pathway

Due to its high toxicity, the primary recommended disposal method for this compound waste is high-temperature incineration by a certified hazardous waste management company. This method ensures the complete destruction of the active compound.

Key Steps for Disposal:

  • Packaging: Ensure all waste containers are securely sealed to prevent leakage.

  • Labeling: All containers must be accurately labeled with their contents and associated hazards.

  • Storage: Store packaged waste in a designated, secure, and well-ventilated area, away from general laboratory traffic, while awaiting pickup.

  • Transportation: Arrange for a licensed hazardous waste carrier to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Maintain a detailed inventory of the waste and all shipping and disposal records in accordance with institutional and regulatory requirements.

Waste TypeContainer SpecificationLabeling RequirementDisposal Method
Solid Waste (non-sharp) Leak-proof, puncture-resistant container with a yellow chemotherapy waste bag."Cytotoxic Waste" + Biohazard SymbolHigh-Temperature Incineration
Sharps Waste Puncture-proof, rigid container."Cytotoxic Sharps Waste" + Biohazard SymbolHigh-Temperature Incineration
Liquid Waste Sealed, leak-proof, chemically compatible container."Hazardous Waste: this compound"High-Temperature Incineration

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, personnel must wear the full PPE described above.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to gently cover and absorb the material, working from the outside in. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination: Clean the spill area with a suitable deactivating agent, if one has been validated for cardiac glycosides, or with a detergent solution followed by a thorough rinse. All cleaning materials must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Experimental Workflow for this compound Disposal

Peruvoside_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Solid Waste (non-sharp) A->B Contaminated PPE, glassware, etc. C Sharps Waste A->C Needles, scalpels, pipettes D Liquid Waste A->D Aqueous solutions E Yellow Cytotoxic Waste Container B->E F Yellow Cytotoxic Sharps Container C->F G Sealed Hazardous Liquid Waste Container D->G H Secure Designated Hazardous Waste Area E->H F->H G->H I Licensed Hazardous Waste Vendor Pickup H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe segregation and disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific policies and procedures for hazardous and cytotoxic waste management, as well as local, state, and federal regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peruvoside
Reactant of Route 2
Peruvoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.